molecular formula C12H26 B14546996 2,3,6-Trimethylnonane CAS No. 62184-58-1

2,3,6-Trimethylnonane

Cat. No.: B14546996
CAS No.: 62184-58-1
M. Wt: 170.33 g/mol
InChI Key: AUXUELQPRQTQBE-UHFFFAOYSA-N
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Description

2,3,6-Trimethylnonane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62184-58-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3,6-trimethylnonane

InChI

InChI=1S/C12H26/c1-6-7-11(4)8-9-12(5)10(2)3/h10-12H,6-9H2,1-5H3

InChI Key

AUXUELQPRQTQBE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCC(C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3,6-trimethylnonane, a branched alkane. The information is curated for professionals in research and development, with a focus on clear data presentation and contextual understanding of its characteristics within the broader class of saturated hydrocarbons.

Chemical Identity and Structure

This compound is a saturated hydrocarbon with the chemical formula C12H26.[1][2][3] Its structure consists of a nine-carbon nonane (B91170) backbone with three methyl group substituents at the 2, 3, and 6 positions.

  • IUPAC Name: this compound[3]

  • CAS Number: 62184-58-1[3][4]

  • Molecular Formula: C12H26[1][2][3]

  • Molecular Weight: 170.33 g/mol [1][3]

  • SMILES: CCCC(C)CCC(C)C(C)C[3]

  • InChI Key: AUXUELQPRQTQBE-UHFFFAOYSA-N[3]

Physical Properties

The physical properties of this compound are summarized in the table below. For comparative purposes, data for other isomers of trimethylnonane are also included where available. These properties are critical for predicting its behavior in various physical and chemical processes.

PropertyThis compound2,2,3-trimethylnonane2,4,6-trimethylnonane2,5,8-trimethylnonane (B14666546)
Boiling Point 198°C[1][2]202°C at 760 mmHg[5]192°C[6]190°C[7]
Melting Point -50.8°C (estimate)[1][2]-50.8°C (estimate)[5]-50.8°C (estimate)[6]Not Available
Density 0.7549 g/cm³[1][2]0.75 g/cm³[5]0.7480 g/cm³[6]0.744 g/mL[7]
Refractive Index 1.4231[1][2]1.4240[5]1.4197[6]1.419[7]

Chemical Properties and Reactivity

As a branched alkane, this compound exhibits chemical properties characteristic of this class of compounds. It is relatively inert and does not react with common acids, bases, or oxidizing agents under normal conditions. Its primary reactions include:

  • Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.

    • 2 C12H26 + 37 O2 → 24 CO2 + 26 H2O

  • Halogenation: It can react with halogens (e.g., chlorine, bromine) under ultraviolet (UV) light via a free-radical substitution mechanism. This reaction is typically non-selective and can result in a mixture of halogenated isomers.

  • Cracking: At high temperatures and pressures, often in the presence of a catalyst, the carbon-carbon bonds can break, leading to the formation of smaller alkanes and alkenes.

Due to its branched structure, this compound has a lower melting and boiling point compared to its straight-chain isomer, dodecane. The branching also influences its viscosity and other rheological properties.

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not detailed in the available literature, standard laboratory methods would be employed.

  • Boiling Point Determination: The boiling point can be determined using a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

  • Melting Point Determination: A sample of the compound is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded. Given its low estimated melting point, this would be performed using a cryostat or a specialized low-temperature apparatus.

  • Density Measurement: The density can be measured using a pycnometer or a digital density meter. This involves measuring the mass of a known volume of the substance at a specific temperature.

  • Refractive Index Measurement: A refractometer is used to measure the refractive index of the liquid. A few drops of the sample are placed on the prism of the refractometer, and the refractive index is read directly from the instrument at a specified temperature and wavelength (typically the sodium D-line).

The following diagram illustrates a general workflow for the characterization of an unknown hydrocarbon sample, which would be applicable to this compound.

G cluster_0 Sample Preparation & Purity cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Structure Elucidation A Initial Sample B Distillation/Chromatography for Purification A->B C Purity Assessment (GC-MS) B->C D Measure Boiling Point C->D E Measure Density C->E F Measure Refractive Index C->F G NMR Spectroscopy (1H, 13C) C->G H Mass Spectrometry C->H I FTIR Spectroscopy C->I J Compare Data to Literature D->J E->J F->J G->J H->J I->J K Confirm Structure J->K G A Dodecane (C12H26) (Straight Chain) B Trimethylnonane Isomers A->B is an isomer of C This compound B->C includes D 2,2,3-trimethylnonane B->D includes E 2,4,6-trimethylnonane B->E includes F Other Isomers (e.g., 2,5,8-trimethylnonane) B->F includes

References

The Elusive Natural Origins of 2,3,6-Trimethylnonane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

To drug development professionals, researchers, and scientists, the exploration of novel chemical entities from natural sources remains a cornerstone of innovation. This technical guide was commissioned to provide an in-depth analysis of the natural sources of the branched-chain alkane, 2,3,6-trimethylnonane. Despite a comprehensive and systematic search of scientific literature and chemical databases, this investigation has concluded that there are currently no publicly available scientific reports identifying this compound as a naturally occurring compound in plants, insects, microorganisms, or marine life.

This document details the extensive search strategy undertaken and provides a contextual overview of related chemical classes commonly found in nature. While the primary objective of detailing the natural sources, quantitative data, experimental protocols, and biosynthetic pathways of this compound could not be met due to a lack of available data, the following sections aim to provide valuable context for researchers in the field of natural product chemistry.

Introduction to this compound

This compound is a saturated branched-chain hydrocarbon with the chemical formula C₁₂H₂₆. It is a structural isomer of dodecane. While its physical and chemical properties are documented in chemical databases, its presence in biological systems has not been reported.

Chemical and Physical Properties [1]

Property Value
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
CAS Number 62184-58-1

| IUPAC Name | this compound |

A Comprehensive Search for Natural Sources

An exhaustive search of scientific databases and literature was conducted to identify any reported natural occurrences of this compound. The search strategy encompassed a wide range of potential biological sources and analytical techniques.

Keywords and Search Queries:

  • "natural occurrence of this compound"

  • "this compound in plants"

  • "this compound in insects"

  • "biosynthesis of this compound"

  • "extraction and identification of this compound from natural sources"

  • "quantitative analysis of this compound in essential oils"

  • "this compound isolation from plants"

  • "this compound in insect pheromones"

  • "microbial production of this compound"

  • "GC-MS analysis of branched alkanes in essential oils"

  • "biosynthesis of irregular terpenes"

  • "identification of this compound in natural extracts"

  • "this compound in marine organisms"

  • "this compound in algae"

  • "this compound in bacteria"

  • "volatile compounds of Artemisia species"

  • "cuticular hydrocarbons of Formica ants"

  • "volatile compounds from Streptomyces"

  • "identification of this compound in environmental samples"

  • "geochemical markers this compound"

Contextual Analysis of Related Natural Products

While this compound itself has not been identified in nature, it belongs to a class of compounds, branched-chain alkanes, that are found in various biological contexts. This section provides an overview of these related areas of research.

Branched-Chain Alkanes in Plant Volatiles and Essential Oils

Plants are known to produce a vast array of volatile organic compounds (VOCs), which include hydrocarbons. These compounds are often major constituents of essential oils. While the essential oils of numerous plant species, such as those from the Artemisia genus, have been extensively analyzed, the reported constituents are typically terpenes, terpenoids, and other aromatic compounds.[2][3][4][5][6] The essential oil of chamomile, for instance, is rich in esters like isobutyl angelate and various terpenes, but does not list branched-chain alkanes like this compound among its components.[7][8][9][10][11]

Cuticular Hydrocarbons in Insects

Insects produce a complex mixture of hydrocarbons on their cuticle, which primarily serve to prevent desiccation and are also involved in chemical communication. These cuticular hydrocarbons (CHCs) are often composed of n-alkanes, alkenes, and methyl-branched alkanes.[12][13][14] The composition of CHCs is highly species-specific and can be used for taxonomic identification. Studies on various ant species, including those from the genera Formica and Camponotus, have detailed the complex profiles of their CHCs.[15][16][17][18][19][20] However, a review of this literature did not reveal the presence of this compound.

Microbial Volatile Organic Compounds

Microorganisms, particularly bacteria of the genus Streptomyces, are known to produce a wide array of volatile organic compounds.[21][22][23][24][25] These can include alkanes, alkenes, alcohols, and terpenes. While the volatilomes of various Streptomyces species have been investigated, this compound has not been identified as a metabolite.

Geochemical and Environmental Context

Branched-chain alkanes, including various trimethyl-substituted isomers, can be found in crude oil and are used as geochemical markers to assess the source, maturity, and biodegradation of petroleum.[26][27][28][29][30] The absence of this compound in the biological literature suggests that if it is present in the environment, it is more likely of petrogenic origin rather than being actively biosynthesized by extant organisms.

Hypothetical Biosynthetic Considerations

In the absence of any identified natural source, any discussion of the biosynthesis of this compound remains purely speculative. Branched-chain hydrocarbons in nature are typically derived from fatty acid or isoprenoid biosynthetic pathways. The irregular branching pattern of this compound does not immediately suggest a straightforward origin from common precursors like isopentenyl pyrophosphate (IPP) or fatty acids. Its formation would likely require a series of specific enzymatic reactions, including methylation and chain elongation, for which no evidence currently exists in the scientific literature.

Methodologies for the Analysis of Branched-Chain Alkanes

Should this compound be discovered in a natural source in the future, its extraction and identification would likely follow established protocols for the analysis of volatile and semi-volatile hydrocarbons.

Extraction
  • Solvent Extraction: For solid samples like plant material or insects, extraction with a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) is a common method.

  • Headspace Analysis: For volatile compounds, techniques like static or dynamic headspace sampling, or solid-phase microextraction (SPME), can be employed to collect the compounds from the vapor phase above the sample.

  • Steam Distillation: For the isolation of essential oils from plant material, steam distillation is a standard procedure.

Analysis and Identification
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical technique for the separation and identification of volatile and semi-volatile organic compounds. The retention time of the compound on the GC column and its mass spectrum would be used for identification by comparison with an authentic standard and mass spectral libraries.

Logical Flow for Hypothetical Identification of this compound

G cluster_extraction Extraction from Natural Source cluster_analysis Analysis and Identification cluster_identification Confirmation Solvent_Extraction Solvent Extraction (e.g., Hexane) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Solvent_Extraction->GC_MS Headspace_Analysis Headspace Analysis (e.g., SPME) Headspace_Analysis->GC_MS Steam_Distillation Steam Distillation Steam_Distillation->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis Mass_Spectrum Mass Spectrum Comparison (vs. Library/Standard) Data_Analysis->Mass_Spectrum Retention_Index Retention Index Comparison Data_Analysis->Retention_Index

References

Unveiling the Geochemical Significance of 2,3,6-Trimethylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of geochemistry, molecular fossils, or biomarkers, serve as invaluable tools for deciphering the Earth's history. These organic molecules, preserved in sediments and petroleum deposits, provide critical insights into the organisms and environmental conditions of the past. While many biomarkers are well-established, the geochemical significance of numerous other compounds remains largely unexplored. This technical guide focuses on one such compound: 2,3,6-trimethylnonane.

This document provides a comprehensive overview of the current, albeit limited, understanding of this compound from a geochemical perspective. It details the analytical methodologies required for its identification and outlines a framework for interpreting its potential significance. Given the nascent stage of research on this specific isomer, this guide also draws upon the broader knowledge of branched alkanes to offer a foundational understanding for researchers in geochemistry, environmental science, and related fields.

Chemical and Physical Properties

A foundational aspect of understanding any geochemical compound is its intrinsic chemical and physical properties. These characteristics influence its behavior in geological systems, its stability over time, and the analytical methods best suited for its detection. The properties of this compound are summarized in the table below, based on available data.

PropertyValueSource
Molecular FormulaC12H26[1][2]
Molar Mass170.33484 g/mol [2]
Density0.7549 g/cm³[2]
Boiling Point198 °C[2]
Melting Point-50.8 °C (estimate)[2]
Refractive Index1.4231[2]
InChIKeyAUXUELQPRQTQBE-UHFFFAOYSA-N[1]
CAS Number62184-58-1[1]

Geochemical Significance: An Uncharted Territory

Currently, there is a notable absence of established geochemical significance for this compound in published scientific literature. It is not recognized as a conventional biomarker for specific organisms, depositional environments, or thermal maturity levels. Branched alkanes, in a broader sense, are known constituents of crude oils and ancient sediments, often originating from the diagenetic alteration of precursor molecules from bacteria, algae, and other microorganisms.[3][4] The specific branching patterns of these alkanes can sometimes provide clues about their biological origins and the geological processes they have undergone.

The formation of petroleum hydrocarbons, including branched alkanes, is a complex process involving the transformation of organic matter through diagenesis and catagenesis under increasing temperature and pressure.[5][6] While the general pathways for the formation of n-alkanes and some isoprenoids are relatively well understood, the specific origins of many non-isoprenoidal branched alkanes, such as this compound, are not well constrained. They are generally thought to arise from the bacterial degradation of other organic molecules or the thermal cracking of larger, more complex precursors during deep burial.[7][8]

The lack of specific data on this compound suggests it may be a minor component in most geological samples or that its diagnostic utility as a biomarker has not yet been discovered. Future research involving detailed molecular analysis of a wide range of geological samples may yet reveal its specific sources and geochemical utility.

Experimental Protocols for Analysis

The identification and quantification of this compound in geological samples necessitate a suite of sophisticated analytical techniques. The primary methodology for the analysis of volatile and semi-volatile hydrocarbons in complex mixtures like crude oil and sediment extracts is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

For Sediment Samples:

  • Soxhlet Extraction: Dried and homogenized sediment samples are typically extracted using an organic solvent mixture, such as dichloromethane/methanol (2:1 v/v), in a Soxhlet apparatus for 24-72 hours.

  • Fractionation: The resulting total lipid extract is then fractionated using column chromatography, typically with silica (B1680970) gel as the stationary phase. Elution with solvents of increasing polarity separates the extract into different compound classes (e.g., aliphatic hydrocarbons, aromatic hydrocarbons, and polar compounds). The aliphatic fraction, which contains the branched alkanes, is collected for further analysis.

For Crude Oil Samples:

  • Asphaltene Precipitation: Crude oil is dissolved in a non-polar solvent like n-hexane or n-pentane to precipitate the asphaltenes.

  • SARA Fractionation: The deasphalted oil is then separated into Saturates, Aromatics, and Resins (SARA) fractions using column chromatography or high-performance liquid chromatography (HPLC). The saturate fraction, containing this compound, is then analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturate fraction is analyzed by GC-MS to identify and quantify the individual compounds.

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms; 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is typically used.

    • Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp is employed to separate compounds based on their boiling points and interaction with the stationary phase. A typical program might start at 40-60°C, hold for a few minutes, and then ramp up to 300-320°C at a rate of 2-4°C/min.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Data Acquisition: The instrument is typically operated in full scan mode to acquire a complete mass spectrum for each eluting compound. Selected Ion Monitoring (SIM) can be used for targeted analysis to enhance sensitivity.

Compound Identification

Identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard. In the absence of a standard, tentative identification can be made by interpreting the mass spectral fragmentation pattern and comparing it to library spectra of similar compounds.

Mass Spectral Fragmentation:

Visualizing Workflows and Logical Relationships

To aid in the understanding of the analytical process and the conceptual framework for evaluating a new biomarker, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Branched Alkane Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_analysis Analysis cluster_identification Identification Sediment Sediment Sample Drying Drying & Homogenization Sediment->Drying CrudeOil Crude Oil Sample Deasphalting Deasphalting CrudeOil->Deasphalting Soxhlet Soxhlet Extraction Drying->Soxhlet SARA SARA Fractionation Deasphalting->SARA ColumnChrom Column Chromatography (Silica Gel) Soxhlet->ColumnChrom GCMS GC-MS Analysis ColumnChrom->GCMS SARA->GCMS DataProcessing Data Processing GCMS->DataProcessing RetentionTime Retention Time Matching DataProcessing->RetentionTime MassSpectrum Mass Spectral Library Matching DataProcessing->MassSpectrum Interpretation Fragmentation Pattern Interpretation DataProcessing->Interpretation

A generalized experimental workflow for the analysis of branched alkanes.

Logical_Pathway Logical Pathway for Assessing Geochemical Significance Discovery Identification of this compound in a Geochemical Sample Distribution Systematic Screening in Diverse Samples (Crude Oils, Sediments of Varying Age, Source, and Maturity) Discovery->Distribution Correlation Correlation with Known Biomarkers and Geochemical Parameters (e.g., Pristane/Phytane, Steranes, Hopanes) Distribution->Correlation Source Investigation of Potential Biological Precursors (e.g., Analysis of Bacterial Lipids) Correlation->Source Diagenesis Diagenetic Pathway Elucidation (e.g., Laboratory Maturation Experiments) Correlation->Diagenesis Significance Established Geochemical Significance (Biomarker for a Specific Source, Environment, or Process) Source->Significance Diagenesis->Significance

A hypothetical logical pathway for establishing the geochemical significance of a novel compound.

Conclusion

This compound represents a molecule at the frontier of geochemical exploration. While its basic chemical properties are known, its significance as a biomarker remains to be established. This technical guide has provided a comprehensive overview of the methodologies required for its analysis and a conceptual framework for future research. The lack of current data underscores the vast number of compounds in the geological record that await detailed investigation. For researchers in geochemistry, petroleum exploration, and environmental science, the study of such lesser-known branched alkanes presents an opportunity to refine our understanding of biogeochemical processes and potentially uncover new proxies for paleoenvironmental reconstruction. The analytical workflows and logical pathways detailed herein offer a roadmap for such future investigations, which will be crucial in determining whether this compound will one day be recognized as a valuable tool in the geochemist's toolkit.

References

2,3,6-Trimethylnonane: A Potential Volatile Organic Compound Biomarker for Disease Detection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) present in human breath are gaining significant attention as potential non-invasive biomarkers for the early detection and monitoring of various diseases, including cancer. 2,3,6-trimethylnonane, a branched-chain alkane, is one such VOC that has been identified in exhaled breath. While direct evidence linking this compound to specific diseases is still emerging, its presence as an endogenous VOC warrants investigation into its potential clinical utility. This technical guide provides a comprehensive overview of this compound, its chemical properties, and the methodologies for its detection and analysis in biological samples. The document focuses on the established protocols for VOC analysis, particularly in the context of lung cancer research, and outlines a framework for future studies aimed at validating this compound as a clinical biomarker.

Introduction to Volatile Organic Compound Biomarkers

Metabolic changes within the body are often associated with the onset and progression of disease. These alterations can lead to the production of specific VOCs that are released into the bloodstream and subsequently exhaled. The analysis of these exhaled VOCs offers a promising avenue for non-invasive diagnostics.[1][2] Numerous studies have explored the profile of VOCs in the breath of patients with lung cancer, identifying combinations of compounds, primarily alkanes and benzene (B151609) derivatives, that can distinguish them from healthy individuals.[3] While a definitive single biomarker has yet to be established, the concept of a "VOC signature" for specific diseases is a key area of research.

1.1. This compound: A Candidate Biomarker

This compound is a saturated, branched-chain alkane with the molecular formula C12H26.[4][5] Its presence in exhaled breath suggests it is an endogenous compound, though its precise metabolic origin in humans is not yet fully elucidated. The investigation of branched-chain alkane metabolism is an ongoing area of research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing appropriate analytical methods for its detection and quantification.

PropertyValueReference
Molecular Formula C12H26[4]
Molecular Weight 170.33 g/mol [5]
CAS Number 62184-58-1[6]
Boiling Point 198°C[4]
Density 0.7549 g/cm³[4]
Refractive Index 1.4231[4]

Experimental Protocols for the Analysis of this compound

The analysis of VOCs like this compound in biological samples, particularly in exhaled breath, requires highly sensitive and specific analytical techniques. The most common and well-established method is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Solid-Phase Microextraction (SPME).[7][8][9]

3.1. Sample Collection: Exhaled Breath

The collection of exhaled breath is a critical first step and must be performed in a standardized manner to avoid contamination from ambient air.

  • Procedure:

    • Patients should be in a resting state for at least 10 minutes prior to collection.

    • The patient inhales to total lung capacity through a VOC-free filter and exhales into a collection bag or device.

    • The end-tidal breath, which is rich in alveolar air and endogenous VOCs, is the primary target for collection.

    • Immediately after collection, the sample should be processed or stored under appropriate conditions to prevent degradation or loss of volatile compounds.

3.2. Sample Pre-concentration: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is widely used for the pre-concentration of VOCs from gaseous and liquid samples.[7][10][11]

  • Materials:

    • SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating)

    • Heated agitator

    • Gas-tight vials

  • Procedure:

    • A known volume of the exhaled breath sample is transferred to a gas-tight vial.

    • The vial is placed in a heated agitator to facilitate the partitioning of VOCs from the sample matrix into the headspace.

    • The SPME fiber is exposed to the headspace for a defined period to allow for the adsorption of the VOCs.

    • The fiber is then retracted and introduced into the injection port of the GC-MS for thermal desorption and analysis.

3.3. Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of individual VOCs within a complex mixture.[8]

  • Instrumentation:

    • Gas Chromatograph (GC) with a suitable capillary column (e.g., non-polar or medium-polar)

    • Mass Spectrometer (MS) detector (e.g., Time-of-Flight (TOF) or Quadrupole)

  • Procedure:

    • The SPME fiber is thermally desorbed in the heated GC injection port, releasing the adsorbed VOCs onto the analytical column.

    • The GC oven temperature is programmed to ramp up, separating the VOCs based on their boiling points and interactions with the column's stationary phase.

    • The separated compounds elute from the column and enter the MS detector, where they are ionized and fragmented.

    • The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison to a spectral library (e.g., NIST).

    • Quantification can be achieved by using an internal standard and generating a calibration curve.

Potential Signaling Pathways and Logical Relationships

While the specific metabolic pathway for the endogenous production of this compound in humans is not yet defined, a general understanding of branched-chain alkane metabolism can provide a logical framework for investigation. The following diagram illustrates a hypothetical workflow for investigating this compound as a biomarker, from its potential origin to its clinical application.

biomarker_workflow Figure 1. Hypothetical Workflow for this compound Biomarker Investigation A Cellular Metabolic Processes B Production of This compound A->B Biosynthesis C Release into Bloodstream B->C D Exhalation via Lungs C->D E Breath Sample Collection D->E F SPME-GC-MS Analysis E->F G Data Analysis & Biomarker Identification F->G H Clinical Validation G->H experimental_workflow Figure 2. General Experimental Workflow for VOC Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A Exhaled Breath Sample Collection B Transfer to Headspace Vial A->B C HS-SPME (Pre-concentration) B->C D GC-MS Analysis (Separation & Detection) C->D E Data Acquisition D->E F Peak Identification (Library Matching) E->F G Quantification F->G H Statistical Analysis G->H

References

An In-depth Technical Guide to the Isomers of C12 Trimethyl-Substituted Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of C12 trimethyl-substituted alkanes, specifically the trimethylnonanes. It includes a systematic enumeration of these isomers, a compilation of their physicochemical properties, and a discussion of the general experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development who require detailed information on these branched alkanes.

Introduction to Trimethyl-Substituted Alkanes

Alkanes are saturated hydrocarbons that are fundamental structures in organic chemistry.[1][2] The introduction of methyl groups onto a linear alkane backbone leads to the formation of branched isomers. These structural modifications, even while maintaining the same molecular formula (C12H26), can significantly alter the physicochemical properties of the compounds, including their boiling points, melting points, densities, and viscosities. Such variations are of great interest in fields ranging from fuel science to medicinal chemistry, where molecular shape and size play a crucial role in a substance's behavior and efficacy. The systematic study of these isomers is essential for understanding structure-property relationships.

Isomers of Trimethylnonane

The systematic naming of trimethyl-substituted nonanes follows IUPAC nomenclature. The nonane (B91170) backbone provides nine possible positions for the three methyl groups. A comprehensive enumeration of the possible structural isomers is presented in Table 1.

Table 1: Enumerated Structural Isomers of Trimethylnonane

IUPAC NameCAS Number
2,2,3-Trimethylnonane55499-04-2
2,2,4-Trimethylnonane62184-50-3
2,2,5-Trimethylnonane62184-51-4
2,2,6-Trimethylnonane62184-52-5
2,2,7-Trimethylnonane62184-53-6
2,2,8-Trimethylnonane7149-33-9
2,3,3-Trimethylnonane62184-55-8
2,3,4-Trimethylnonane62184-56-9
2,3,5-Trimethylnonane62184-57-0
2,3,6-Trimethylnonane62184-58-1
2,3,7-Trimethylnonane62184-59-2
2,3,8-Trimethylnonane62184-60-5
2,4,4-Trimethylnonane62184-61-6
2,4,5-Trimethylnonane62184-62-7
2,4,6-Trimethylnonane62184-10-5
2,4,7-Trimethylnonane62184-11-6
2,4,8-TrimethylnonaneNot readily available
2,5,5-Trimethylnonane62184-12-7
2,5,6-Trimethylnonane62184-13-8
2,5,7-TrimethylnonaneNot readily available
2,5,8-Trimethylnonane49557-09-7
2,6,6-Trimethylnonane62184-15-0
2,6,7-Trimethylnonane62184-16-1
2,7,7-Trimethylnonane62184-17-2
3,3,4-Trimethylnonane62184-18-3
3,3,5-Trimethylnonane62184-19-4
3,3,6-Trimethylnonane62184-20-7
3,3,7-Trimethylnonane62184-21-8
3,4,4-Trimethylnonane62184-22-9
3,4,5-Trimethylnonane62184-23-0
3,4,6-Trimethylnonane62184-24-1
3,4,7-Trimethylnonane27802-85-3
3,5,5-Trimethylnonane62184-25-2
3,5,6-Trimethylnonane62184-26-3
3,5,7-Trimethylnonane62184-27-4
3,6,6-Trimethylnonane62184-28-5
4,4,5-Trimethylnonane62184-29-6
4,4,6-Trimethylnonane62184-30-9
4,5,5-TrimethylnonaneNot readily available

Physicochemical Properties

The physicochemical properties of the trimethylnonane isomers are compiled in Table 2. It is important to note that much of the available data is based on computational estimations, and experimental values are limited.

Table 2: Physicochemical Properties of Selected Trimethylnonane Isomers

IUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) (estimated)Density (g/cm³) (estimated)Refractive Index (estimated)
2,3,4-TrimethylnonaneC12H26170.332000.76121.4261
This compoundC12H26170.331980.75491.4231
2,4,5-TrimethylnonaneC12H26170.331950.75431.4227
2,4,6-TrimethylnonaneC12H26170.33193.320.7481.419
3,3,4-TrimethylnonaneC12H26170.332020.76831.4297
3,3,5-TrimethylnonaneC12H26170.331900.75481.4231
3,3,6-TrimethylnonaneC12H26170.331980.75571.4237
3,3,7-TrimethylnonaneC12H26170.331950.75511.4234
3,4,5-TrimethylnonaneC12H26170.332000.76701.4288
3,4,7-TrimethylnonaneC12H26170.33197.8 (experimental)Not AvailableNot Available
3,5,6-trimethylnonaneC12H26170.331970.7604Not Available
4,4,6-TrimethylnonaneC12H26170.331910.75431.4228

Data sourced from various chemical databases. Estimated values should be used with caution and are best confirmed through experimental validation.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of each specific trimethylnonane isomer are not widely available in peer-reviewed literature. However, general and well-established methods for the synthesis of branched alkanes can be adapted.

Synthesis of Trimethyl-Substituted Alkanes

Common synthetic routes to branched alkanes include the Wurtz reaction and the Grignard reaction.[3][4] Catalytic reforming is a large-scale industrial process also used to produce branched alkanes.[5][6][7][8][9]

4.1.1. Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds.[1][10][11][12] For the synthesis of a trimethylnonane, a suitable Grignard reagent (R-MgX) can be reacted with a ketone or an aldehyde. For example, to synthesize 3,3,5-trimethylnonane, one could react 3-methyl-3-nonylmagnesium bromide with acetone.

  • General Protocol for Grignard Reaction:

    • Preparation of Grignard Reagent: An alkyl halide (e.g., a bromononane derivative) is slowly added to a suspension of magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Reaction with Carbonyl Compound: The freshly prepared Grignard reagent is then reacted with a suitable ketone or aldehyde at a low temperature (typically 0 °C).

    • Workup: The reaction is quenched with an aqueous acid solution (e.g., dilute HCl or NH4Cl).

    • Purification: The resulting tertiary alcohol is then dehydrated to an alkene, followed by catalytic hydrogenation to yield the desired alkane. Purification is typically achieved through distillation or column chromatography.

4.1.2. Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[3][13][14][15][16] While classic, this reaction is often limited by side reactions and is most effective for the synthesis of symmetrical alkanes.[3]

  • General Protocol for Wurtz Reaction:

    • Reaction Setup: A solution of an appropriate alkyl halide in dry ether is prepared.

    • Reaction with Sodium: Sodium metal is added to the solution, and the mixture is refluxed.

    • Workup and Purification: After the reaction is complete, the mixture is filtered to remove the sodium halide byproduct, and the resulting alkane is purified by distillation.

Characterization of Trimethyl-Substituted Alkanes

The characterization of alkane isomers relies heavily on spectroscopic and chromatographic techniques.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying isomers in a mixture.[17][18] The retention time in the gas chromatogram provides information about the boiling point and volatility of the isomer, while the mass spectrum gives information about the molecular weight and fragmentation pattern, which can aid in structural elucidation.

  • Typical GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).[19]

    • Carrier Gas: Helium or hydrogen.[18]

    • Temperature Program: A temperature ramp is typically used to ensure the separation of isomers with close boiling points.[18]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural determination of organic molecules.[20][21][22][23][24]

  • ¹H NMR Spectroscopy: The chemical shifts, integration, and coupling patterns of the proton signals provide detailed information about the connectivity of atoms in the molecule. For highly branched alkanes, the spectra can be complex due to overlapping signals.[20]

  • ¹³C NMR Spectroscopy: The number of signals in the proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule, which is very useful for identifying isomers with different symmetries.[22][24]

Logical and Experimental Workflows

The following diagrams illustrate the conceptual workflows for isomer enumeration and the general experimental process for synthesis and characterization.

Isomer_Enumeration_Workflow Start Define Alkane Backbone (Nonane, C9) Step1 Determine Possible Positions for Three Methyl Groups Start->Step1 Step2 Generate All Unique Combinations of Methyl Group Positions Step1->Step2 Step3 Apply IUPAC Nomenclature Rules to Each Combination Step2->Step3 Step4 Eliminate Duplicate Structures Based on Identical IUPAC Names Step3->Step4 End Final List of Trimethylnonane Isomers Step4->End

Caption: Workflow for the systematic enumeration of trimethylnonane isomers.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesis_Start Select Target Isomer and Synthetic Route (e.g., Grignard) Reaction Perform Chemical Reaction Synthesis_Start->Reaction Workup Quench and Extract Crude Product Reaction->Workup Purification Purify via Distillation or Chromatography Workup->Purification GCMS GC-MS Analysis (Purity and MW) Purification->GCMS NMR NMR Spectroscopy (¹H and ¹³C) (Structure Confirmation) Purification->NMR PhysChem Measure Physicochemical Properties (BP, Density, etc.) Purification->PhysChem Data_Analysis Data Analysis and Structure Elucidation GCMS->Data_Analysis NMR->Data_Analysis PhysChem->Data_Analysis

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed overview of the C12 trimethyl-substituted alkanes, focusing on the isomers of trimethylnonane. A comprehensive list of these isomers has been presented, along with available physicochemical data. While detailed experimental protocols for each specific isomer are scarce in the public domain, this guide has outlined the general synthetic and characterization methodologies that are applicable. The provided workflows offer a logical framework for both the theoretical enumeration and the practical investigation of these compounds. It is anticipated that this guide will be a useful starting point for researchers and professionals working with branched alkanes. Further experimental work is encouraged to validate the estimated properties and to develop specific and optimized synthetic routes for these interesting molecules.

References

environmental occurrence of branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Occurrence of Branched Alkanes

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, a class of saturated hydrocarbons characterized by the presence of alkyl side chains on a linear carbon backbone, are ubiquitous environmental constituents. Their presence in various environmental compartments—air, water, soil, and sediment—stems from both natural (biogenic) and human-related (anthropogenic) sources. Unlike their linear counterparts (n-alkanes), the branched structure of these compounds can increase their resistance to degradation, leading to their persistence and potential for bioaccumulation.

This technical guide provides a comprehensive overview of the . It details their primary sources, summarizes their concentrations in different environmental matrices, outlines the key experimental protocols for their analysis, and illustrates their principal environmental fate pathways. The information is intended to serve as a foundational resource for professionals in environmental science, geochemistry, and related fields.

Sources of Branched Alkanes in the Environment

The environmental burden of branched alkanes is a composite of inputs from geological, biological, and industrial activities.

2.1 Natural (Biogenic) Sources

  • Microbial Synthesis: A variety of bacteria and algae synthesize branched alkanes as components of their cellular lipids.

  • Plant Waxes: The epicuticular waxes of terrestrial higher plants contain branched alkanes, which are released into the soil and atmosphere.[1]

  • Geochemical Biomarkers: The most well-studied biogenic branched alkanes are the isoprenoids pristane (B154290) (2,6,10,14-tetramethylpentadecane) and phytane (B1196419) (2,6,10,14-tetramethylhexadecane). These compounds are primarily derived from the phytyl side chain of chlorophyll (B73375) from phototrophic organisms.[2] Their relative abundance is widely used as a biomarker to infer the redox conditions of past depositional environments.[2][3]

2.2 Anthropogenic Sources

  • Fossil Fuels: Crude oil and natural gas are the most significant anthropogenic sources of branched alkanes.[4] Petroleum is a complex mixture containing a wide array of linear, branched, and cyclic alkanes.[5] Consequently, activities related to petroleum extraction, transportation, refining, and use, including accidental spills and incomplete combustion, are major release pathways.

  • Industrial Emissions: Industrial processes and vehicle exhaust contribute to the atmospheric load of branched alkanes.[1][6]

  • Consumer Products: Certain personal care products, paints, and pesticides also contain and release branched alkanes into the environment.[1]

Environmental Occurrence and Concentrations

Branched alkanes are found globally in all major environmental compartments. Their concentrations vary widely depending on proximity to sources, environmental conditions, and the specific matrix. The isoprenoids pristane and phytane are often quantified as key indicators.

Table 1: Representative Concentrations of Pristane and Phytane in Environmental Samples

Environmental MatrixLocation/Study ContextPristane (Pr) ConcentrationPhytane (Ph) ConcentrationPr/Ph RatioSource
Marine SedimentHodeidah City, Yemen (Urban Zone)175 ± 307 µg/g TOC269 ± 346 µg/g TOC~0.65[6]
Marine SedimentHodeidah City, Yemen (Industrial Zone)164 ± 472 µg/g TOC258 ± 6624 µg/g TOC~0.64[6]
Background SoilVolgograd Oblast, RussiaMinor concentrations, with phytane dominating pristaneMinor concentrations, with phytane dominating pristane< 1.0[7][8]
Oil-Contaminated SoilOgoniland, Nigeria (Surface)Not specifiedNot specifiedNot specified[5]
Oil-Contaminated SoilOgoniland, Nigeria (Subsurface)Not specifiedNot specifiedNot specified[5]
SeawaterBuccaneer Oilfield, Gulf of MexicoUp to 43 µg/L (total alkanes)Up to 43 µg/L (total alkanes)Not specified[9]

TOC: Total Organic Carbon

The Pristane/Phytane (Pr/Ph) ratio is a critical geochemical parameter used to assess the depositional environment of organic matter.[2][3]

  • Pr/Ph > 3.0: Suggests input from terrestrial organic matter under oxic (oxygen-rich) conditions.[2][10]

  • 1.0 < Pr/Ph < 3.0: Typically indicates sub-oxic conditions.[10]

  • Pr/Ph < 1.0: Often points to anoxic (oxygen-poor), saline, or hypersaline environments, characteristic of marine carbonate or evaporite sequences.[2][10]

Experimental Protocols for Analysis

The accurate quantification of branched alkanes in environmental samples requires a multi-step analytical approach involving extraction, cleanup, and instrumental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.

4.1 Sample Extraction

The goal of extraction is to efficiently remove the target analytes from the sample matrix. The choice of method depends on the matrix type.

Protocol 4.1.1: Pressurized Liquid Extraction (PLE) for Soil and Sediment

PLE (also known as Accelerated Solvent Extraction) uses elevated temperature and pressure to achieve rapid and efficient extractions with reduced solvent consumption.

  • Sample Preparation: Homogenize the sample. For wet sediments, mix with anhydrous sodium sulfate (B86663) to create a free-flowing powder.[3]

  • Cell Loading: Load a 5 g equivalent of the dried sample into a stainless-steel extraction cell. For in-cell cleanup, the sample can be layered above adsorbents like activated copper (for sulfur removal) and activated silica (B1680970) gel.[10]

  • Extraction Parameters:

    • Solvent: Hexane (B92381):Dichloromethane (4:1, v/v).[10]

    • Temperature: 100°C.[10]

    • Pressure: 15 MPa (approx. 2175 psi).[11]

    • Cycles: 2 static cycles of 5 minutes each.[10]

  • Collection: The extract is pushed from the cell with nitrogen gas into a collection vial.

  • Concentration: The extract is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

Protocol 4.1.2: Soxhlet Extraction for Soil and Sediment

This is a classical, exhaustive extraction technique.

  • Sample Preparation: Air-dry and sieve the sample. Weigh approximately 10-20 g of the sample into a cellulose (B213188) extraction thimble.

  • Extraction: Place the thimble in a Soxhlet extractor. Extract with a suitable solvent (e.g., hexane or a dichloromethane/methanol mixture) for 6-8 hours.[1]

  • Concentration: After extraction, the solvent is evaporated using a rotary evaporator and then concentrated to a final volume of 1 mL.

4.2 Extract Cleanup

Crude extracts often contain polar compounds (e.g., lipids, humic substances) that can interfere with GC-MS analysis.[12] Silica gel column chromatography is used to isolate the non-polar hydrocarbon fraction.

Protocol 4.2.1: Silica Gel Column Chromatography

  • Column Preparation: Prepare a chromatography column by slurry packing 1.0 g of activated silica gel (heated at 150-160°C) in hexane.[7] Top the silica gel with a small layer of anhydrous sodium sulfate to remove any residual water.

  • Sample Loading: Pre-elute the column with hexane. Just before the solvent level reaches the top of the sodium sulfate, quantitatively transfer the concentrated sample extract onto the column.

  • Elution:

    • Elute the aliphatic fraction (containing branched alkanes) with 10-15 mL of a non-polar solvent like n-hexane or a 1:1 mixture of dichloromethane:pentane.

    • Collect the eluate. Polar interfering compounds will be retained on the silica gel.[13]

  • Concentration: Concentrate the collected fraction to a final volume of 1 mL for GC-MS analysis.

4.3 Instrumental Analysis: GC-MS

GC-MS provides separation and identification of individual compounds.

Protocol 4.3.1: GC-MS Analysis of Branched Alkanes

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as an HP-5ms or DB-1ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is ideal for separating hydrocarbons.[14][15]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[16]

    • Oven Temperature Program: 80°C (hold for 1 min), ramp at 4°C/min to 300°C, hold for 30 min.[17]

    • Injector: Splitless mode at 250°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[17]

    • Source Temperature: 230°C.[8]

    • Quadrupole Temperature: 150°C.[8]

    • Acquisition Mode: Full scan mode (e.g., m/z 50-550) for identification.[14] For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity, monitoring characteristic alkane fragment ions such as m/z 57, 71, and 85.[14]

  • Identification: Branched alkanes are identified by their mass spectra, which show characteristic fragmentation patterns, and by their retention times relative to known standards.[18]

Environmental Fate and Transformation Pathways

Once released into the environment, branched alkanes undergo various transformation processes, including biodegradation and photochemical oxidation. They are generally more resistant to degradation than their straight-chain isomers.

5.1 Aerobic Biodegradation

In the presence of oxygen, many microorganisms can degrade branched alkanes. The degradation of pristane is a well-studied example. The initial step involves the oxidation of a terminal methyl group.

Aerobic_Pristane_Degradation Pristane Pristane Pristanol Pristanol Pristane->Pristanol Alkane Hydroxylase (e.g., P450) Pristanal Pristanal Pristanol->Pristanal Alcohol Dehydrogenase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pathway Pristanic_Acid->Beta_Oxidation Metabolites Further Metabolites (e.g., Succinate) Beta_Oxidation->Metabolites

Caption: Aerobic biodegradation pathway of pristane.

5.2 Anaerobic Biodegradation

In anoxic environments, such as deep sediments and contaminated aquifers, anaerobic bacteria can degrade alkanes. A common mechanism is the addition of the alkane to a fumarate (B1241708) molecule, which activates the otherwise inert hydrocarbon.

Anaerobic_Alkane_Degradation Alkane Alkane (R-CH2-CH3) Alkylsuccinate (1-methylalkyl)succinate Alkane->Alkylsuccinate Alkylsuccinate Synthase (assA) Fumarate Fumarate Fumarate->Alkylsuccinate CoA_Activation CoA Activation & Carbon Skeleton Rearrangement Alkylsuccinate->CoA_Activation Beta_Oxidation β-Oxidation Pathway CoA_Activation->Beta_Oxidation End_Products End Products Beta_Oxidation->End_Products

Caption: Anaerobic alkane degradation via fumarate addition.

5.3 Atmospheric Photochemical Oxidation

In the troposphere, volatile branched alkanes are removed primarily through oxidation initiated by hydroxyl radicals (•OH), especially during the daytime. This process can contribute to the formation of secondary organic aerosols (SOA).

Atmospheric_Oxidation Alkane Branched Alkane (R-H) Alkyl_Radical Alkyl Radical (R•) Alkane->Alkyl_Radical + •OH - H2O Peroxy_Radical Peroxy Radical (RO2•) Alkyl_Radical->Peroxy_Radical + O2 Alkoxy_Radical Alkoxy Radical (RO•) Peroxy_Radical->Alkoxy_Radical + NO Products Stable Products (Aldehydes, Ketones, Nitrates) & Secondary Organic Aerosol Alkoxy_Radical->Products Reaction with O2 or Isomerization

Caption: OH-initiated atmospheric oxidation pathway.

Conclusion

Branched alkanes are significant and persistent components of the environmental hydrocarbon landscape. Their dual biogenic and anthropogenic origins lead to a complex distribution pattern in the environment. Understanding their occurrence, concentrations, and fate is crucial for environmental assessment, pollution source tracking, and paleoclimate reconstruction. The analytical protocols detailed herein, centered on Pressurized Liquid Extraction and GC-MS, provide a robust framework for the reliable quantification of these compounds. Further research into their biodegradation pathways and toxicological effects will continue to enhance our ability to manage their environmental impact.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3,6-Trimethylnonane in Petroleum Geochemistry

Introduction

This compound is a saturated branched hydrocarbon that serves as a significant biomarker in petroleum geochemistry. Its presence and abundance in crude oils and source rocks provide valuable insights into the origin of the organic matter, the depositional environment, and the thermal history of the petroleum system. This technical guide provides a comprehensive overview of the core principles related to this compound, including its origin, analytical methodologies for its identification and quantification, and its application in geochemical interpretation.

Origin and Significance

This compound is primarily derived from the diagenesis of lipids produced by the green colonial microalga Botryococcus braunii. This alga is known for its prolific production of unique hydrocarbons, particularly botryococcenes, which are C30 to C37 isoprenoid-like molecules. During burial and thermal maturation, these unsaturated botryococcenes undergo a series of chemical transformations, including hydrogenation, to form their saturated counterparts, known as botryococcanes. This compound is a lower molecular weight degradation product of these botryococcanes.

The presence of this compound and other botryococcane derivatives in petroleum is a strong indicator of a lacustrine (lake) depositional environment. Botryococcus braunii thrives in fresh to brackish water settings, and its organic matter can be a significant contributor to the formation of source rocks in such environments. Therefore, identifying these biomarkers helps in reconstructing the paleoenvironment of the source rock that generated the petroleum.

Diagenetic Pathway from Botryococcus braunii Lipids

The formation of this compound from its biological precursors is a multi-step process that occurs over geological timescales. The following diagram illustrates the general diagenetic pathway.

Diagenesis_Pathway Botryococcus braunii Botryococcus braunii Botryococcenes (C30-C37) Botryococcenes (C30-C37) Botryococcus braunii->Botryococcenes (C30-C37) Biosynthesis Diagenesis & Catagenesis Diagenesis & Catagenesis Botryococcenes (C30-C37)->Diagenesis & Catagenesis Hydrogenation Botryococcanes (Saturated) Botryococcanes (Saturated) Diagenesis & Catagenesis->Botryococcanes (Saturated) Hydrogenation Thermal Cracking Thermal Cracking Botryococcanes (Saturated)->Thermal Cracking C-C bond cleavage This compound & other branched alkanes This compound & other branched alkanes Thermal Cracking->this compound & other branched alkanes C-C bond cleavage

Diagenetic pathway of Botryococcus braunii hydrocarbons.

Quantitative Data

The concentration of Botryococcus braunii-derived biomarkers can vary significantly depending on the contribution of this algal organic matter to the source rock. While specific quantitative data for this compound across a wide range of crude oils is not extensively compiled in publicly available literature, the abundance of related botryococcanes can be indicative. The following table summarizes representative data for Botryococcus braunii biomarkers found in environmental samples.[1][2]

Biomarker ClassCompound ExamplesConcentration Range (µg/g dry weight of sediment)Depositional EnvironmentReference
Botryococcenes (Race B) C32-C34 botryococcenesup to 16,700Freshwater wetland[1]
n-Alkadienes & n-Alkatrienes (Race A) C27-C32 n-alkadienes, C29 n-alkatriene3.1 - 69.5Freshwater wetland[1][2]
Lycopadiene (Race L) C40 lycopadiene1.5 - 3.0Freshwater wetland[1][2]

It is important to note that the concentration of the lower molecular weight this compound in crude oils will be a fraction of the total botryococcane content and is dependent on the extent of thermal cracking.

Experimental Protocols

The analysis of this compound in petroleum samples is typically performed using gas chromatography-mass spectrometry (GC-MS). A detailed experimental workflow is outlined below.

Sample Preparation: SARA Fractionation

Crude oil or source rock extracts are complex mixtures that require simplification before instrumental analysis. The standard procedure is Saturate-Aromatic-Resin-Asphaltene (SARA) fractionation.[3]

  • Asphaltene Precipitation: The oil or extract is dissolved in a non-polar solvent like n-hexane or n-heptane. Asphaltenes, being insoluble in these solvents, precipitate out and are removed by filtration or centrifugation.

  • Column Chromatography: The deasphaltened oil (maltenes) is then loaded onto a chromatography column packed with activated silica (B1680970) gel and alumina.

  • Elution of Fractions:

    • Saturates: The saturated hydrocarbon fraction, which includes n-alkanes, branched alkanes (like this compound), and cycloalkanes, is eluted using a non-polar solvent such as n-hexane.

    • Aromatics: The aromatic fraction is subsequently eluted with a solvent of intermediate polarity, typically a mixture of hexane (B92381) and dichloromethane (B109758).

    • Resins and Polars: The more polar compounds (resins) remain on the column or are eluted with a more polar solvent mixture like dichloromethane and methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The isolated saturate fraction is then analyzed by GC-MS for the identification and quantification of this compound.[4][5][6]

Instrumentation:

  • Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5MS, DB-5ms; 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

  • Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer is commonly used.

Typical GC-MS Parameters:

ParameterSetting
Injector Temperature 280-300 °C
Injection Mode Splitless or split (e.g., 10:1)
Carrier Gas Helium at a constant flow rate (e.g., 1-1.5 mL/min)
Oven Temperature Program Initial temperature: 40-80 °C (hold for 1-5 min), ramp to 300-320 °C at 3-5 °C/min, final hold for 15-30 min
MS Ion Source Temperature 230-250 °C
MS Quadrupole Temperature 150 °C
Ionization Energy 70 eV (Electron Impact - EI)
Mass Range m/z 50-550
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)
Identification of this compound

Identification is based on two key pieces of information:

  • Retention Time: The time it takes for the compound to elute from the GC column. This is compared to the retention time of an authentic standard if available.

Geochemical Analysis Workflow

The overall process of analyzing and interpreting this compound as a biomarker follows a systematic workflow.

Geochemical_Workflow cluster_0 Sample Collection & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Interpretation Sample_Collection Crude Oil or Source Rock Sample Solvent_Extraction Solvent Extraction (for source rock) Sample_Collection->Solvent_Extraction SARA_Fractionation SARA Fractionation Solvent_Extraction->SARA_Fractionation Saturate_Fraction Saturate Fraction SARA_Fractionation->Saturate_Fraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Saturate_Fraction->GC_MS Data_Acquisition Data Acquisition (TIC & Mass Spectra) GC_MS->Data_Acquisition Peak_Identification Peak Identification (Retention Time & Mass Spectrum) Data_Acquisition->Peak_Identification Quantification Quantification (Peak Area) Peak_Identification->Quantification Geochemical_Interpretation Geochemical Interpretation Quantification->Geochemical_Interpretation

Workflow for biomarker analysis in petroleum geochemistry.

Relationship with Thermal Maturity

The utility of this compound as a direct indicator of thermal maturity is not well-established in the literature. Maturity is more commonly assessed using ratios of other biomarkers, such as the isomerization of hopanes and steranes, or through bulk parameters like vitrinite reflectance.

However, the relative abundance of lower molecular weight branched alkanes, including trimethylnonanes, compared to their higher molecular weight precursors (botryococcanes) can provide qualitative information about the extent of thermal cracking. As a petroleum system matures and is subjected to higher temperatures, the larger botryococcane molecules will thermally crack to produce smaller fragments. Therefore, a higher relative abundance of compounds like this compound in a sample with a confirmed Botryococcus braunii source input could suggest a higher level of thermal maturity.

Conclusion

This compound is a valuable biomarker in petroleum geochemistry, providing a clear link to organic matter derived from the alga Botryococcus braunii and indicating a lacustrine depositional environment for the source rock. Its analysis, primarily through GC-MS of the saturate fraction of petroleum, allows for detailed geochemical interpretations. While not a primary indicator of thermal maturity, its relative abundance can offer secondary clues about the thermal history of the petroleum. The methodologies and workflows described in this guide provide a robust framework for the identification and interpretation of this significant molecular fossil.

References

An In-depth Technical Guide to the Structural Elucidation of Trimethylnonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylnonane (C₁₂H₂₆) isomers represent a class of branched-chain alkanes with a variety of substitution patterns.[1][2][3][4][5][6][7][8] The precise structural identification of these isomers is a significant analytical challenge due to their similar physicochemical properties. In fields such as petrochemical analysis, environmental science, and drug discovery, where the biological activity and toxicological profiles of isomers can vary dramatically, unambiguous structural elucidation is paramount. This guide provides a comprehensive overview of the analytical techniques and experimental protocols employed for the differentiation and characterization of trimethylnonane isomers.

Core Analytical Techniques

The structural elucidation of trimethylnonane isomers primarily relies on a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) is instrumental for the separation of these volatile isomers, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provide the detailed structural information necessary for their identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates the trimethylnonane isomers in the gas phase and subsequently fragments them to produce a characteristic mass spectrum for each isomer.

Separation via Gas Chromatography: The separation of trimethylnonane isomers is typically achieved on non-polar capillary columns, where elution is primarily governed by the boiling point of the analyte. The degree of branching affects the boiling point; more highly branched isomers tend to have lower boiling points and, consequently, shorter retention times. The Kovats retention index (RI) is a standardized measure of retention time that aids in the identification of compounds by comparing their elution behavior to that of a series of n-alkanes.

Identification via Mass Spectrometry: Following separation by GC, the isomers are introduced into the mass spectrometer. Electron ionization (EI) is a common method used to generate a molecular ion (M⁺) and a series of fragment ions. The fragmentation patterns of branched alkanes are particularly informative. Cleavage is favored at the branching points, leading to the formation of stable secondary and tertiary carbocations. This results in characteristic peaks in the mass spectrum that can be used to deduce the substitution pattern of the trimethylnonane isomer. For instance, the mass spectrum of a C₁₂ alkane can be identified by its molecular ion at m/z 170.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules, including trimethylnonane isomers. While obtaining and interpreting NMR spectra for complex alkanes can be challenging due to signal overlap, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide unambiguous structural assignments.

¹H NMR Spectroscopy: The proton NMR spectra of alkanes are characterized by signals in the upfield region (typically 0.5-2.0 ppm). The chemical shift of each proton is influenced by its local electronic environment. Protons on methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups will have distinct chemical shifts, and the integration of these signals provides a ratio of the number of protons of each type.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms are also indicative of their substitution pattern (primary, secondary, tertiary, or quaternary).

Data Presentation

Gas Chromatography Data

The following table summarizes the available Kovats retention indices for several trimethylnonane isomers on a non-polar stationary phase.

IsomerKovats Retention Index (I)
2,2,3-Trimethylnonane1114[1][9]
3,4,7-Trimethylnonane (isomer a)1112.4
3,4,7-Trimethylnonane (isomer b)1114[10]
3,4,7-Trimethylnonane (isomer c)1116.25[11]
Mass Spectrometry Data

The mass spectra of branched alkanes are characterized by the preferential formation of stable carbocations. The table below lists the prominent mass-to-charge ratios (m/z) for 2,2,3-trimethylnonane.

IsomerKey Mass Spectral Peaks (m/z)
2,2,3-Trimethylnonane57 (Top Peak), 56 (2nd Highest), 41 (3rd Highest)[1]
NMR Spectroscopy Data
NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹HPrimary (R-CH₃)0.7 - 1.3
Secondary (R₂-CH₂)1.2 - 1.6
Tertiary (R₃-CH)1.4 - 1.8
¹³CPrimary (R-CH₃)10 - 25
Secondary (R₂-CH₂)20 - 45
Tertiary (R₃-CH)25 - 50
Quaternary (R₄-C)30 - 55

Experimental Protocols

GC-MS Analysis of Trimethylnonane Isomers

Objective: To separate and identify trimethylnonane isomers in a sample mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: Non-polar, such as a 5% phenyl methylpolysiloxane (e.g., DB-5 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless or split injection, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-200.

Data Analysis:

  • Identify the peaks corresponding to the trimethylnonane isomers based on their retention times.

  • Calculate the Kovats retention index for each peak using a homologous series of n-alkanes as external standards.

  • Compare the obtained mass spectra with library spectra (e.g., NIST) and analyze the fragmentation patterns to confirm the identity of each isomer.

NMR Spectroscopy of Trimethylnonane Isomers

Objective: To obtain detailed structural information for the unambiguous identification of a purified trimethylnonane isomer.

Instrumentation:

  • NMR spectrometer (300 MHz or higher for better resolution).

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve 5-10 mg of the purified trimethylnonane isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

NMR Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • DEPT-135: Differentiate between CH, CH₂, and CH₃ groups (CH₂ signals are negative, while CH and CH₃ signals are positive).

  • 2D NMR (optional but recommended for complex isomers):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for establishing the overall carbon skeleton.

Data Analysis:

  • Reference the spectra to the TMS signal at 0 ppm.

  • Assign the signals in the ¹H and ¹³C spectra based on their chemical shifts, integration (for ¹H), and multiplicities.

  • Use the DEPT, COSY, HSQC, and HMBC data to build up the molecular structure and confirm the connectivity of the atoms.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of trimethylnonane isomers.

experimental_workflow cluster_separation Separation cluster_identification Identification & Elucidation Sample Sample containing Trimethylnonane Isomers GC Gas Chromatography Sample->GC Injection MS Mass Spectrometry GC->MS Eluting Isomers NMR NMR Spectroscopy (¹H, ¹³C, 2D) GC->NMR Fraction Collection & Purification Structure Structural Elucidation MS->Structure NMR->Structure logical_relationship cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation cluster_conclusion Conclusion GC_Data GC Retention Time (Kovats Index) BoilingPoint Boiling Point Estimation (Branching Effect) GC_Data->BoilingPoint MS_Data Mass Spectrum (Fragmentation Pattern) CarbocationStability Carbocation Stability (Fragmentation Pathways) MS_Data->CarbocationStability NMR_Data NMR Spectra (Chemical Shifts, Couplings) Connectivity Molecular Connectivity (2D NMR) NMR_Data->Connectivity Isomer_ID Isomer Identification BoilingPoint->Isomer_ID CarbocationStability->Isomer_ID Connectivity->Isomer_ID

References

Spectroscopic Profile of 2,3,6-Trimethylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3,6-trimethylnonane, a branched alkane of interest in various chemical research domains. Due to the limited availability of public experimental spectra for this specific isomer, this document focuses on predicted data based on established principles of mass spectrometry and nuclear magnetic resonance spectroscopy. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted mass spectrometry, ¹³C-NMR, and ¹H-NMR data for this compound. These predictions are derived from the fundamental principles of organic spectroscopy and analysis of fragmentation patterns and chemical shift correlations for similar branched alkanes.

Mass Spectrometry Data (Predicted)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and a series of fragment ions resulting from the cleavage of C-C bonds. The fragmentation pattern is influenced by the stability of the resulting carbocations.

m/z (Predicted) Proposed Fragment Ion Notes
170[C₁₂H₂₆]⁺•Molecular Ion (M⁺•)
155[C₁₁H₂₃]⁺Loss of a methyl radical (•CH₃)
141[C₁₀H₂₁]⁺Loss of an ethyl radical (•C₂H₅)
127[C₉H₁₉]⁺Loss of a propyl radical (•C₃H₇)
113[C₈H₁₇]⁺Loss of a butyl radical (•C₄H₉)
99[C₇H₁₅]⁺Loss of a pentyl radical (•C₅H₁₁)
85[C₆H₁₃]⁺Cleavage at the C5-C6 bond
71[C₅H₁₁]⁺Cleavage at the C4-C5 bond or C6-C7 bond
57[C₄H₉]⁺Likely a stable tertiary butyl cation or secondary butyl cation
43[C₃H₇]⁺Isopropyl or propyl cation, often a base peak in alkane spectra
¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)

The predicted ¹³C-NMR spectrum of this compound is based on the analysis of its structure and the application of empirical rules for predicting chemical shifts in alkanes. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Carbon Atom Predicted Chemical Shift (δ, ppm) Multiplicity (Proton-coupled)
C1~14Quartet (q)
C2~34Doublet (d)
C3~38Doublet (d)
C4~28Triplet (t)
C5~37Triplet (t)
C6~32Doublet (d)
C7~39Triplet (t)
C8~23Triplet (t)
C9~14Quartet (q)
2-CH₃~19Quartet (q)
3-CH₃~16Quartet (q)
6-CH₃~20Quartet (q)
¹H Nuclear Magnetic Resonance (NMR) Data (Predicted)

The predicted ¹H-NMR spectrum of this compound is expected to show significant signal overlap in the upfield region (0.8 - 1.6 ppm), which is characteristic of branched alkanes. The chemical shifts are reported in ppm relative to TMS.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H1, H9~0.8-0.9Triplet (t)6H
H2, H3, H6~1.3-1.6Multiplet (m)3H
H4, H5, H7, H8~1.1-1.4Multiplet (m)8H
2-CH₃, 3-CH₃, 6-CH₃~0.8-0.9Doublet (d)9H

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system for volatile compounds like alkanes. This allows for separation from any impurities prior to mass analysis.

  • Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process removes an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a magnetic field, quadrupole, or time-of-flight analyzer.

  • Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹³C and ¹H NMR spectra of this compound for structural elucidation.

Methodology:

  • Sample Preparation: A small amount of the purified this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Spectrometer Setup: The NMR tube containing the sample is placed in the NMR spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: A short radiofrequency pulse is applied to the sample, and the resulting free induction decay (FID) signal is recorded. The process is repeated for a number of scans to improve the signal-to-noise ratio.

    • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is commonly used to simplify the spectrum by removing the splitting caused by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.

  • Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). The chemical shifts, multiplicities, and integration of the peaks are then analyzed.

Visualizations

The following diagrams illustrate the general workflows for the described spectroscopic techniques.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_Sample Sample Preparation cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Data Data Analysis Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution GCMS GC-MS Introduction Dissolution->GCMS NMR_Tube Place in NMR Spectrometer Dissolution->NMR_Tube Ionization Electron Ionization (70 eV) GCMS->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector_MS Detector MassAnalyzer->Detector_MS MS_Data Mass Spectrum Detector_MS->MS_Data Acquisition Pulse and Acquire FID NMR_Tube->Acquisition Processing Fourier Transform & Processing Acquisition->Processing NMR_Spectrum ¹H and ¹³C Spectra Processing->NMR_Spectrum NMR_Data NMR Spectra NMR_Spectrum->NMR_Data Structure Structural Elucidation MS_Data->Structure NMR_Data->Structure

Caption: General workflow for spectroscopic analysis.

Mass_Spec_Fragmentation Predicted Mass Spectrometry Fragmentation of this compound cluster_fragments Primary Fragmentation Pathways M [C₁₂H₂₆]⁺• (m/z = 170) Molecular Ion F1 [C₁₁H₂₃]⁺ (m/z = 155) Loss of •CH₃ M->F1 F2 [C₁₀H₂₁]⁺ (m/z = 141) Loss of •C₂H₅ M->F2 F3 [C₉H₁₉]⁺ (m/z = 127) Loss of •C₃H₇ M->F3 F4 [C₈H₁₇]⁺ (m/z = 113) Loss of •C₄H₉ M->F4

Caption: Predicted primary fragmentation pathways.

NMR_Logic Logic for Predicting NMR Spectra cluster_structure Molecular Structure Analysis cluster_13C ¹³C-NMR Prediction cluster_1H ¹H-NMR Prediction cluster_spectra Predicted Spectra Structure This compound Structure Symmetry Identify Symmetry and Unique Atoms Structure->Symmetry Unique_C Number of Unique Carbon Environments Symmetry->Unique_C Unique_H Number of Unique Proton Environments Symmetry->Unique_H Chem_Shift_C Predict Chemical Shifts (Empirical Rules) Unique_C->Chem_Shift_C Spectrum_13C Predicted ¹³C Spectrum Chem_Shift_C->Spectrum_13C Chem_Shift_H Predict Chemical Shifts Unique_H->Chem_Shift_H Splitting Predict Splitting Patterns (n+1 rule) Chem_Shift_H->Splitting Integration Determine Integration Splitting->Integration Spectrum_1H Predicted ¹H Spectrum Integration->Spectrum_1H

Caption: Logic for predicting NMR spectra.

The Core of Nature's Fuel: A Technical Guide to the Biosynthesis of Branched-Chain Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain hydrocarbons (BCHCs) represent a class of molecules with significant potential across various industries, from biofuels to specialty chemicals and pharmaceuticals. Their unique physical properties, such as lower melting points and improved cold-flow characteristics compared to their straight-chain counterparts, make them highly desirable. Nature has evolved elegant and efficient enzymatic pathways for the synthesis of these complex molecules. This technical guide provides an in-depth exploration of the core biosynthetic pathways of BCHCs, focusing on the enzymatic machinery, regulatory networks, and the experimental methodologies used to study and engineer these systems.

The Central Biosynthetic Pathway

The biosynthesis of branched-chain hydrocarbons originates from the catabolism of branched-chain amino acids (BCAAs) – valine, leucine (B10760876), and isoleucine. These amino acids serve as the initial building blocks, providing the characteristic methyl branches. The pathway subsequently merges with the well-understood fatty acid synthesis (FAS) machinery to elongate the carbon chain before a final enzymatic step yields the hydrocarbon product. The overall process can be conceptualized in three main stages:

  • Initiation: Conversion of BCAAs to their corresponding branched-chain α-keto acids (BCKAs) and subsequently to branched-chain acyl-CoA primers.

  • Elongation: Iterative extension of the acyl-CoA primers by the fatty acid synthase (FAS) system.

  • Termination: Conversion of the elongated branched-chain fatty acyl-ACP intermediate to a terminal hydrocarbon.

Key Enzymes and Reactions

The biosynthesis of BCHCs is a multi-enzyme catalytic cascade. The primary enzymes involved are:

  • Branched-Chain Amino Acid Aminotransferase (BCAT): Catalyzes the reversible transamination of BCAAs to their corresponding BCKAs.

  • Branched-Chain α-Keto Acid Decarboxylase (BCKA): Catalyzes the irreversible decarboxylation of BCKAs to form branched-chain acyl-CoA primers.

  • Acyl-Acyl Carrier Protein (ACP) Reductase (AAR): Reduces the fatty acyl-ACP to a fatty aldehyde.[1]

  • Aldehyde-Deformylating Oxygenase (ADO): Catalyzes the final step, converting the fatty aldehyde to an alkane with the release of formate.[2]

Quantitative Data on Branched-Chain Hydrocarbon Biosynthesis

The efficiency of BCHC production is a critical parameter for both fundamental research and industrial applications. The following tables summarize key quantitative data from studies on natural and engineered microbial systems.

EnzymeOrganismSubstrate(s)KmkcatReference
Aldehyde-Deformylating Oxygenase (ADO)Prochlorococcus marinusO₂84 ± 9 µM-[2]

Table 1: Kinetic Parameters of Key Enzymes. This table presents the Michaelis-Menten constant (Km) for oxygen of Aldehyde-Deformylating Oxygenase, a key enzyme in the terminal step of hydrocarbon biosynthesis. Data for other key enzymes are currently limited in the literature.

Host OrganismEngineering StrategyProduct(s)Titer/YieldReference
Escherichia coliHeterologous expression of AAR and ADO, manipulation of fatty acid biosynthesis, lipid degradation, and electron transfer systems.AlkanesUp to 1.31 g/L in fed-batch fermentation[3]
Escherichia coliHeterologous expression of AAR, ADC, and Bacillus subtilis FabH2.Straight-chain and branched-chain alkanes81.3 mg/L total alkanes[4]
Escherichia coliHeterologous expression of a modified thioesterase, fatty acyl-CoA synthetase, fatty acyl-CoA reductase, and fatty aldehyde decarbonylase.Short-chain alkanes (nonane, dodecane, tridecane, 2-methyl-dodecane)Up to 580.8 mg/L total short-chain alkanes[5][6]
Cyanobacteria (various)Native production.Heptadecane, pentadecane, branched alkanes0.024% to 0.262% of dry cell weight[7]
Prochlorococcus and SynechococcusNative production.Predominantly C15 and C17 alkanes0.022% to 0.368% of dry cell weight[8]

Table 2: Production of Branched-Chain Hydrocarbons in Engineered and Native Microbial Systems. This table summarizes the reported titers and yields of branched-chain and other hydrocarbons from various microbial platforms.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of branched-chain hydrocarbon biosynthesis.

Cloning, Expression, and Purification of Biosynthetic Enzymes

Objective: To produce and purify the key enzymes (e.g., BCKA, AAR, ADO) for in vitro characterization.

Protocol:

  • Gene Amplification: The genes encoding the target enzymes are amplified from the genomic DNA of the source organism (e.g., Bacillus subtilis, Synechococcus elongatus) using polymerase chain reaction (PCR) with primers containing appropriate restriction sites.

  • Vector Ligation: The amplified gene is ligated into an expression vector (e.g., pET series) containing a suitable promoter (e.g., T7) and an affinity tag (e.g., His-tag) for purification.

  • Transformation: The ligation product is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).[9]

  • Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Gene expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

  • Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.[10]

Enzyme Activity Assays

Objective: To determine the catalytic activity and kinetic parameters of the purified enzymes.

Protocol for Branched-Chain α-Keto Acid Decarboxylase (KdcA) Assay: [11]

  • Prepare a reaction mixture containing 50 mM sodium citrate (B86180) buffer (pH 6.3), 10 mM of the branched-chain α-keto acid substrate (e.g., α-ketoisocaproate), 1 mM MgCl₂, and 0.1 mM thiamine (B1217682) pyrophosphate (TPP).

  • Add the purified KdcA enzyme to the reaction mixture.

  • Incubate the reaction at 30°C for a defined period (e.g., 3 hours).

  • Quench the reaction by adding a strong acid (e.g., 6 N HCl).

  • Quantify the production of the corresponding branched-chain aldehyde (e.g., 3-methylbutanal) using static headspace gas chromatography.

Protocol for Branched-Chain Amino Acid Aminotransferase (BCAT) Assay: [12]

  • This assay is a continuous spectrophotometric assay.

  • Prepare a reaction mixture containing the appropriate buffer, a branched-chain amino acid (e.g., L-leucine), α-ketoglutarate, and a coupling enzyme system (e.g., leucine dehydrogenase with NADH and ammonia).

  • Initiate the reaction by adding the purified BCAT enzyme.

  • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm.

Quantification of Branched-Chain Hydrocarbons by GC-MS

Objective: To identify and quantify the branched-chain hydrocarbons produced by microbial cultures.

Protocol: [13][14]

  • Extraction: Extract the hydrocarbons from the microbial culture (both cells and supernatant) using an organic solvent such as n-pentane or hexane. An internal standard (e.g., a deuterated alkane) should be added for accurate quantification.

  • Derivatization (Optional): For analysis of fatty acid precursors, derivatization to fatty acid methyl esters (FAMEs) may be required.

  • GC-MS Analysis: Inject the extracted sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Separation: Use a suitable capillary column to separate the different hydrocarbon isomers.

  • Detection and Quantification: The mass spectrometer is used to identify the compounds based on their mass spectra. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathways and Regulatory Networks

The biosynthesis of branched-chain hydrocarbons is tightly regulated at both the genetic and metabolic levels to ensure a balanced supply of precursors and to respond to cellular needs.

Regulation of Precursor Supply

The availability of branched-chain acyl-CoA primers is a key control point. This is primarily regulated through the catabolism of BCAAs. The expression and activity of BCAT and BCKA are subject to feedback inhibition and transcriptional control, ensuring that the rate of primer synthesis matches the cell's requirements.

Regulation of Fatty Acid Synthesis

The elongation phase is controlled by the regulation of the fatty acid synthesis (FAS) pathway. In bacteria, transcriptional regulators such as FadR and FapR play crucial roles in sensing the levels of fatty acid intermediates and adjusting the expression of FAS genes accordingly.

Regulatory_Network_of_BCHC_Biosynthesis BCAAs Branched-Chain Amino Acids (Val, Leu, Ile) BCKAs Branched-Chain α-Keto Acids BCAAs->BCKAs BCAT BC_Acyl_CoA Branched-Chain Acyl-CoA BCKAs->BC_Acyl_CoA BCKA FAS Fatty Acid Synthase (FAS) BC_Acyl_CoA->FAS Acyl_CoA_pool Acyl-CoA Pool BC_Acyl_CoA->Acyl_CoA_pool BC_Acyl_ACP Branched-Chain Acyl-ACP FAS->BC_Acyl_ACP BC_Aldehyde Branched-Chain Aldehyde BC_Acyl_ACP->BC_Aldehyde AAR BCHCs Branched-Chain Hydrocarbons BC_Aldehyde->BCHCs ADO BCAT BCAT BCKA BCKA AAR AAR ADO ADO FadR FadR FadR->FAS regulates FapR FapR FapR->FAS represses Acyl_CoA_pool->FadR

Figure 1: Simplified regulatory network of branched-chain hydrocarbon biosynthesis.

Experimental and Logical Workflows

General Experimental Workflow for Engineering BCHC Production

The following diagram outlines a typical workflow for the metabolic engineering of a microbial host for the production of branched-chain hydrocarbons.

Experimental_Workflow_BCHC_Engineering start Start: Select Host Organism (e.g., E. coli, Cyanobacteria) gene_id Identify and Synthesize Biosynthetic Genes (BCKA, AAR, ADO, etc.) start->gene_id cloning Clone Genes into Expression Vector(s) gene_id->cloning transformation Transform Host Organism cloning->transformation expression Induce Gene Expression and Cultivate transformation->expression extraction Extract Hydrocarbons expression->extraction analysis GC-MS Analysis for Identification and Quantification extraction->analysis optimization Metabolic Engineering and Optimization Cycles analysis->optimization optimization->gene_id Refine Gene Selection and Expression end End: Optimized BCHC Production Strain optimization->end

Figure 2: A generalized experimental workflow for engineering microbial production of BCHCs.

Logical Flow of the Biosynthetic Pathway

The logical progression from precursor to final product is illustrated in the following diagram.

Logical_Flow_of_BCHC_Biosynthesis BCAA Branched-Chain Amino Acid BCKA Branched-Chain α-Keto Acid BCAA->BCKA Transamination BCAcylCoA Branched-Chain Acyl-CoA BCKA->BCAcylCoA Decarboxylation Elongation Fatty Acid Elongation (FAS Cycle) BCAcylCoA->Elongation Initiation BCAcylACP Branched-Chain Acyl-ACP Elongation->BCAcylACP Chain Extension BCAldehyde Branched-Chain Aldehyde BCAcylACP->BCAldehyde Reduction BCHC Branched-Chain Hydrocarbon BCAldehyde->BCHC Deformylation

Figure 3: Logical flow diagram illustrating the key chemical transformations in BCHC biosynthesis.

Conclusion

The biosynthesis of branched-chain hydrocarbons is a fascinating and complex process with significant implications for biotechnology. By understanding the core enzymatic machinery, the regulatory networks that govern these pathways, and the experimental techniques to study them, researchers are now poised to engineer microbial systems for the efficient and sustainable production of these valuable molecules. This guide provides a foundational understanding for professionals in the field, serving as a springboard for further innovation and discovery.

References

An In-depth Technical Guide to the Diagenetic Pathways Leading to Trimethylnonanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylnonanes (TMNs) are significant short-chain irregular isoprenoid alkanes found in geological records and crude oils. Their presence and distribution can serve as valuable biomarkers, offering insights into depositional environments, diagenetic processes, and the biological precursors of organic matter. This technical guide provides a comprehensive overview of the diagenetic pathways leading to the formation of TMNs, with a primary focus on the degradation of phytol (B49457), the diterpenoid side chain of chlorophyll (B73375). It details the key chemical transformations, intermediate compounds, and the influence of environmental factors on these pathways. Furthermore, this guide presents quantitative data on the degradation of phytol and its derivatives, outlines detailed experimental protocols for the analysis of TMNs, and provides visualizations of the core signaling pathways and experimental workflows.

Introduction

Trimethylnonanes, particularly isomers such as 2,6,10-trimethylnonane, are C12 isoprenoid alkanes that are the products of the diagenetic alteration of larger precursor molecules. The most widely accepted precursor for these compounds is the phytyl side chain of chlorophyll, a ubiquitous pigment in photosynthetic organisms.[1] The transformation of the C20 phytol molecule into a C12 alkane involves a series of complex biotic and abiotic reactions that occur over geological timescales within sediments. Understanding these pathways is crucial for the accurate interpretation of TMNs as biomarkers in petroleum exploration and paleoenvironmental reconstructions.

Diagenetic Pathways from Phytol to Trimethylnonanes

The diagenesis of phytol to TMNs is a multi-step process involving both microbial and chemical degradation. The initial stages of this process are highly dependent on the redox conditions of the depositional environment.

Initial Degradation of Phytol

Upon the death of photosynthetic organisms, chlorophyll is rapidly hydrolyzed, releasing the phytol side chain. The initial degradation of free phytol can proceed through both aerobic and anaerobic pathways.

  • Aerobic Pathway: In the presence of oxygen, phytol is primarily oxidized to phytenic acid.[2]

  • Anaerobic Pathway: Under anoxic conditions, phytol can also be transformed, with (E)-phytenal identified as a key transient intermediate.[3] This phytenal can then be further converted to compounds such as 6,10,14-trimethylpentadecan-2-one (B131137) and (E)-phytenic acid.[3]

Formation of Phytanic Acid and Pristanic Acid

Phytenic acid can be reduced to phytanic acid (a C20 isoprenoid acid) through microbial activity. Phytanic acid is a central intermediate in the diagenetic pathway. Due to the methyl group at the β-position, phytanic acid cannot be directly degraded by β-oxidation. Instead, it undergoes α-oxidation to remove one carbon atom, yielding pristanic acid (a C19 isoprenoid acid).[4][5]

Chain Shortening via β-Oxidation

Pristanic acid, now lacking the β-methyl hindrance, can be further degraded through successive cycles of β-oxidation .[4][5][6] Each cycle of β-oxidation removes a two-carbon acetyl-CoA unit, progressively shortening the isoprenoid chain. The degradation of pristanic acid through three cycles of β-oxidation results in the formation of 4,8-dimethylnonanoyl-CoA, a C11 derivative.[2]

Final Transformation to Trimethylnonane

The final steps in the formation of 2,6,10-trimethylnonane (a C12 alkane) from the C11 4,8-dimethylnonanoyl-CoA intermediate likely involve decarboxylation and subsequent reduction. While the precise enzymatic or abiotic reactions for this final transformation in a diagenetic context are not fully elucidated, the foundational pathways of α- and β-oxidation provide a clear mechanism for the significant chain-length reduction from the original C20 phytol precursor.

The overall proposed diagenetic pathway is visualized in the following diagram:

Diagenetic_Pathway Phytol Phytol (C20) Phytenal Phytenal (C20) Phytol->Phytenal Oxidation Phytenic_Acid Phytenic Acid (C20) Phytol->Phytenic_Acid Direct Oxidation Phytenal->Phytenic_Acid Oxidation Phytanic_Acid Phytanic Acid (C20) Phytenic_Acid->Phytanic_Acid Reduction Pristanic_Acid Pristanic Acid (C19) Phytanic_Acid->Pristanic_Acid α-Oxidation (-1C) DMNA_CoA 4,8-Dimethylnonanoyl-CoA (C11) Pristanic_Acid->DMNA_CoA 3x β-Oxidation (-6C) TMN 2,6,10-Trimethylnonane (C12) DMNA_CoA->TMN Decarboxylation & Reduction

Proposed diagenetic pathway from phytol to 2,6,10-trimethylnonane.

Quantitative Data on Phytol Degradation

While precise quantitative yields of trimethylnonanes from phytol under specific diagenetic conditions are scarce in the literature, experimental studies on the degradation of phytol and related compounds provide valuable insights into the efficiency of these processes. The following table summarizes key quantitative findings from relevant studies.

Precursor CompoundExperimental ConditionsKey Degradation ProductsYield/Conversion RateReference
(E)-PhytolAerobic bacterial community, 10 days at 20°C6,10,14-Trimethylpentadecan-2-one, (E)-Phytenic acid96% degradation[3]
(E)-PhytolDenitrifying bacterial community, 30 days at 20°C6,10,14-Trimethylpentadecan-2-one, (E)-Phytenic acid83% degradation[3]
Phytanic AcidHuman fibroblast culturePristanic acid, further β-oxidation products-[2]
C40+ n-alkanesCrude oils and source rocks-Concentrations of 22.8 to 38.0 mg/g oil[7]

Experimental Protocols

The analysis of trimethylnonanes and their precursors in geological samples typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

A generalized protocol for the extraction of isoprenoid alkanes from sediment samples is as follows:

  • Drying: Sediment samples are typically freeze-dried or oven-dried at a low temperature (e.g., 40-60°C) to remove water.

  • Grinding: The dried sediment is ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered sediment is extracted with an organic solvent or a mixture of solvents. Dichloromethane (DCM) or a mixture of DCM and methanol (B129727) (e.g., 9:1 v/v) is commonly used. Extraction can be performed using methods such as Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE).

  • Fractionation: The total lipid extract is often fractionated to separate different compound classes. This is typically achieved using column chromatography with silica (B1680970) gel or alumina. A common elution scheme involves sequential elution with solvents of increasing polarity, such as hexane (B92381) (for saturated hydrocarbons), hexane:DCM (for aromatic hydrocarbons), and DCM:methanol (for polar compounds). The trimethylnonanes will be present in the saturated hydrocarbon fraction.

  • Concentration: The saturated hydrocarbon fraction is concentrated under a gentle stream of nitrogen before GC-MS analysis.

The following diagram illustrates a typical experimental workflow for the analysis of trimethylnonanes in sediment samples:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_analysis Analysis Sediment_Sample Sediment Sample Drying Drying Sediment_Sample->Drying Grinding Grinding Drying->Grinding Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction Total_Lipid_Extract Total Lipid Extract Solvent_Extraction->Total_Lipid_Extract Column_Chromatography Column Chromatography Total_Lipid_Extract->Column_Chromatography Saturated_Fraction Saturated Fraction (contains TMNs) Column_Chromatography->Saturated_Fraction Aromatic_Fraction Aromatic Fraction Column_Chromatography->Aromatic_Fraction Polar_Fraction Polar Fraction Column_Chromatography->Polar_Fraction Concentration Concentration Saturated_Fraction->Concentration GC_MS_Analysis GC-MS Analysis Concentration->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Experimental workflow for trimethylnonane analysis in sediments.
GC-MS Analysis

  • Gas Chromatograph (GC): A typical GC system for analyzing volatile to semi-volatile hydrocarbons would be equipped with a capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program: A suitable temperature program would start at a low temperature (e.g., 40-60°C) and ramp up to a high temperature (e.g., 300-320°C) at a controlled rate (e.g., 4-10°C/min).

  • Mass Spectrometer (MS): The MS is typically operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis of target compounds.

  • Quantification: Quantification is achieved by comparing the peak area of the target trimethylnonane isomer with the peak area of an internal standard of known concentration. Deuterated alkanes are often used as internal standards.

Conclusion

The diagenetic pathways leading to the formation of trimethylnonanes from the phytol side chain of chlorophyll are complex, involving a series of microbial and chemical transformations. The key steps include the initial oxidation of phytol to phytenic and phytanic acids, followed by α-oxidation to pristanic acid, and subsequent chain shortening via β-oxidation. While the complete pathway to specific TMN isomers is still an area of active research, the fundamental mechanisms of isoprenoid degradation provide a robust framework for understanding their origin. The quantitative analysis of TMNs in geological samples, through rigorous extraction and GC-MS techniques, offers a powerful tool for paleoenvironmental reconstruction and petroleum geochemistry. Further research focusing on the quantification of TMN formation under controlled laboratory conditions will enhance their application as precise molecular fossils.

References

Methodological & Application

Application Note: Synthesis of 2,3,6-Trimethylnonane Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trimethylnonane is a branched alkane that may serve as a valuable standard in various analytical applications, including geochemical analysis, lubricant characterization, and as a reference compound in mass spectrometry. Its synthesis, while not commonly detailed, can be achieved through a robust and reliable three-step process commencing with a Grignard reaction to construct the carbon skeleton, followed by dehydration and subsequent hydrogenation. This application note provides a detailed protocol for the synthesis of this compound, intended for use by researchers in organic synthesis and related fields.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via the following three steps:

  • Grignard Reaction: The synthesis begins with the nucleophilic addition of isopropylmagnesium bromide to 2-methyl-3-heptanone (B77676). This reaction forms the tertiary alcohol intermediate, 2,3,6-trimethyl-3-nonanol.

  • Dehydration: The tertiary alcohol is then subjected to acid-catalyzed dehydration to yield a mixture of isomeric trimethylnonenes.

  • Hydrogenation: Finally, the mixture of alkenes is hydrogenated using a palladium on carbon (Pd/C) catalyst to afford the saturated alkane, this compound.

Data Presentation

Table 1: Summary of Reactions, Conditions, and Expected Outcomes

StepReactionKey Reagents & ConditionsProductExpected Yield (%)Physical Properties
1Grignard ReactionIsopropyl bromide, Magnesium, 2-Methyl-3-heptanone, Anhydrous Diethyl Ether, 0°C to rt2,3,6-Trimethyl-3-nonanol80-90Liquid
2Dehydration2,3,6-Trimethyl-3-nonanol, Sulfuric Acid (conc.), HeatMixture of 2,3,6-Trimethylnonene isomers85-95Liquid
3Hydrogenation2,3,6-Trimethylnonene isomers, H₂ (g), 10% Pd/C, Ethanol (B145695), rt, 1 atmThis compound>95Boiling Point: 198°C, Density: 0.7549 g/mL, Refractive Index: 1.4231[1]

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound Start Starting Materials: - Isopropyl bromide - Magnesium - 2-Methyl-3-heptanone Grignard_Reagent Isopropylmagnesium Bromide (Grignard Reagent) Start->Grignard_Reagent Mg, Anhydrous Ether Grignard_Reaction Step 1: Grignard Reaction (Anhydrous Diethyl Ether, 0°C to rt) Start->Grignard_Reaction 2-Methyl-3-heptanone Grignard_Reagent->Grignard_Reaction Intermediate_Alcohol 2,3,6-Trimethyl-3-nonanol Grignard_Reaction->Intermediate_Alcohol Work-up Dehydration Step 2: Dehydration (Conc. H₂SO₄, Heat) Intermediate_Alcohol->Dehydration Intermediate_Alkenes Mixture of 2,3,6-Trimethylnonene Isomers Dehydration->Intermediate_Alkenes Hydrogenation Step 3: Hydrogenation (H₂, 10% Pd/C, Ethanol, rt) Intermediate_Alkenes->Hydrogenation Final_Product This compound (Final Product) Hydrogenation->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Safety Precautions:

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are crucial. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn.

  • Concentrated Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care, using appropriate PPE.

  • Hydrogen Gas: Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step. The reaction should be conducted in a well-ventilated area.

  • Palladium on Carbon: Palladium on carbon (Pd/C) is flammable, especially when dry and saturated with hydrogen. Handle the catalyst in an inert atmosphere and do not allow the filter cake to dry in the air.

Protocol 1: Synthesis of 2,3,6-Trimethyl-3-nonanol (Grignard Reaction)

Materials:

  • Magnesium turnings

  • Isopropyl bromide

  • Anhydrous diethyl ether

  • 2-Methyl-3-heptanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (optional, as an initiator)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas (nitrogen or argon) supply

  • Separatory funnel

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with a reflux condenser, a dropping funnel, and an inlet for inert gas. Place a magnetic stir bar in the flask.

  • Initiation of Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 equivalents). Briefly flush the apparatus with inert gas. Add a small crystal of iodine if necessary to initiate the reaction. In the dropping funnel, place a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether.

  • Grignard Reagent Formation: Add a small portion of the isopropyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling is observed. Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0°C using an ice bath. Dissolve 2-methyl-3-heptanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3,6-trimethyl-3-nonanol.

  • Purification: The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of 2,3,6-Trimethylnonene Isomers (Dehydration)

Materials:

  • 2,3,6-Trimethyl-3-nonanol (from Protocol 1)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: Place the 2,3,6-trimethyl-3-nonanol in a round-bottom flask.

  • Acid Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the alcohol with stirring.

  • Dehydration: Heat the mixture gently using a heating mantle. The alkene products will begin to distill. Collect the distillate.

  • Work-up: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid. Then, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove any residual solvent by simple distillation to yield the mixture of 2,3,6-trimethylnonene isomers.

Protocol 3: Synthesis of this compound (Hydrogenation)

Materials:

  • Mixture of 2,3,6-trimethylnonene isomers (from Protocol 2)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Equipment:

  • Two-necked round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel with Celite)

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask, dissolve the mixture of 2,3,6-trimethylnonene isomers in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under a stream of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for atmospheric pressure) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry.

  • Purification: Remove the ethanol solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by distillation to yield pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight (170.33 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show complex multiplets in the aliphatic region (approximately 0.8-1.6 ppm) corresponding to the various methyl, methylene, and methine protons.

    • ¹³C NMR: The spectrum will show distinct signals for the different carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characteristic of an alkane, showing C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of a C=C stretching band (around 1640 cm⁻¹) will confirm the completion of the hydrogenation step.

This detailed protocol provides a comprehensive guide for the successful synthesis of the this compound standard for research and development purposes.

References

Application Notes and Protocols for the Synthesis of Branched Alkanes via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] This application note provides detailed protocols and quantitative data for the synthesis of branched alkanes using Grignard reagents, targeting researchers and professionals in the field of drug development and chemical synthesis. Two primary strategies are outlined: an indirect, multi-step approach involving the formation and subsequent transformation of a tertiary alcohol, and a direct, one-step cross-coupling method.

Core Concepts and Reaction Pathways

The synthesis of branched alkanes using Grignard reagents primarily follows two logical pathways. The choice of pathway often depends on the desired structure of the alkane, the availability of starting materials, and the desired complexity of the synthetic route.

A general overview of these pathways is presented below:

G General Pathways for Branched Alkane Synthesis cluster_0 Indirect Pathway (via Tertiary Alcohol) cluster_1 Direct Pathway (Kumada Coupling) A Alkyl Halide (R-X) B Mg, Anhydrous Ether A->B Formation C Grignard Reagent (R-MgX) B->C D Ketone (R'-CO-R'') C->D Nucleophilic Addition E Tertiary Alcohol D->E F Dehydration (e.g., H₂SO₄) E->F G Alkene F->G H Hydrogenation (e.g., H₂/Pd) G->H I Branched Alkane H->I J Alkyl Halide (R-X) K Mg, Anhydrous Ether J->K Formation L Grignard Reagent (R-MgX) K->L M Alkyl Halide (R'-X) L->M Cross-Coupling N Ni or Pd Catalyst M->N O Branched Alkane N->O G Workflow for 2,3-Dimethylbutane Synthesis start Start prep_glassware Dry Glassware under Inert Atmosphere start->prep_glassware form_grignard Form Grignard Reagent (2-Bromopropane + Mg in Ether) prep_glassware->form_grignard react_ketone React with Acetone (0°C to RT) form_grignard->react_ketone workup_grignard Aqueous Work-up (sat. NH₄Cl) react_ketone->workup_grignard extract_dry Extract with Ether & Dry workup_grignard->extract_dry isolate_alcohol Isolate 2,3-Dimethylbutan-2-ol extract_dry->isolate_alcohol dehydrate Dehydrate Alcohol (conc. H₂SO₄, heat) isolate_alcohol->dehydrate distill_alkene Distill Alkene Product dehydrate->distill_alkene wash_dry_alkene Wash & Dry Alkene distill_alkene->wash_dry_alkene hydrogenate Catalytic Hydrogenation (H₂/Pd-C) wash_dry_alkene->hydrogenate filter_catalyst Filter Catalyst hydrogenate->filter_catalyst isolate_alkane Isolate 2,3-Dimethylbutane filter_catalyst->isolate_alkane end End isolate_alkane->end G Catalytic Cycle of Kumada Coupling cluster_reactants cluster_products M0 M(0) Catalyst (e.g., Ni(0) or Pd(0)) MII_RX R-M(II)-X M0->MII_RX Oxidative Addition (R-X) MII_RR R-M(II)-R' MII_RX->MII_RR Transmetalation (R'-MgX) MII_RR->M0 Reductive Elimination (R-R') RR R-R' MgX2 MgX₂ RX R-X RMgX R'-MgX

References

Application Note: Analysis of 2,3,6-Trimethylnonane by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,6-trimethylnonane is a branched-chain alkane that may be of interest in various fields, including environmental analysis, geochemistry, and as a potential biomarker in biological samples. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS. The method is designed for researchers, scientists, and professionals in drug development who require a reliable and sensitive analytical procedure.

Experimental

The following protocol outlines the sample preparation, GC-MS instrumentation, and data analysis methods for the determination of this compound.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples such as water or biological fluids, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are suitable. For solid samples, headspace analysis or solvent extraction can be employed.[1][2]

Liquid-Liquid Extraction (LLE) Protocol:

  • To 5 mL of the liquid sample, add 2 mL of a suitable water-immiscible organic solvent (e.g., hexane, dichloromethane).[1]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (top layer if using hexane) to a clean GC vial.

  • If necessary, concentrate the extract under a gentle stream of nitrogen.[3]

  • The sample is now ready for injection into the GC-MS system.

Headspace SPME Protocol:

  • Place 5 mL of the liquid sample or a known amount of solid sample into a 20 mL headspace vial.

  • Add an appropriate amount of internal standard.

  • Seal the vial with a PTFE-lined septum.

  • Incubate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a SPME fiber to the headspace for a defined period (e.g., 10 minutes) to adsorb the analytes.

  • Desorb the fiber in the GC injector.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters may be optimized for specific instruments and applications.

Parameter Setting
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio10:1 (can be adjusted based on concentration)
Oven ProgramInitial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Mass Rangem/z 40-450
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Analysis

Qualitative identification of this compound can be achieved by comparing the acquired mass spectrum with a reference library such as the NIST Mass Spectral Library.[4][5] For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at different concentrations. The concentration of the analyte in the samples is then determined from this calibration curve.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the analysis of this compound using the described method.

Analyte Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z) LOD (ng/mL) LOQ (ng/mL) Linearity (R²)
This compound~12.55743, 71, 850.51.50.999

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction or SPME Sample->Extraction Concentration Solvent Evaporation (Optional) Extraction->Concentration Vial Transfer to GC Vial Concentration->Vial Injection Sample Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Identification Peak Identification Acquisition->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

References

Application Note: High-Resolution Separation of Trimethylnonane Isomers by Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural isomerism of branched alkanes, such as trimethylnonane, presents a significant analytical challenge due to their similar physicochemical properties. Complete separation and accurate identification of these isomers are critical in various fields, including petroleum analysis, environmental monitoring, and drug impurity profiling. Comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution by providing enhanced peak capacity and structured chromatograms. This application note details a robust GCxGC method coupled with Flame Ionization Detection (FID) and Time-of-Flight Mass Spectrometry (TOF-MS) for the successful separation and identification of trimethylnonane (C12H26) isomers.

Introduction

Trimethylnonane isomers are saturated hydrocarbons that are common constituents of complex mixtures such as fuels and lubricants.[1] The subtle differences in their branching patterns lead to nearly identical boiling points and mass spectra, making their separation by conventional one-dimensional gas chromatography (1D-GC) often incomplete.[2] In drug development, related branched alkanes can be present as impurities, and their precise identification is a regulatory requirement.

Comprehensive two-dimensional gas chromatography (GCxGC) overcomes the limitations of 1D-GC by employing two columns with different stationary phases, connected by a modulator.[3] This configuration allows for a separation based on two independent properties, typically volatility in the first dimension and polarity in the second. The resulting two-dimensional chromatogram exhibits a structured layout where structurally similar compounds, such as isomers, align in distinct patterns, facilitating their identification.[4] This application note provides a detailed protocol for the separation of trimethylnonane isomers using a non-polar first-dimension column and a mid-polar second-dimension column.

Experimental Protocols

Instrumentation

A comprehensive two-dimensional gas chromatograph equipped with a thermal modulator, a Flame Ionization Detector (FID) for quantification, and a Time-of-Flight Mass Spectrometer (TOF-MS) for identification is recommended. The dual detection setup provides both quantitative and qualitative data from a single injection.[4]

Sample Preparation

A standard mixture of trimethylnonane isomers should be prepared in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) at a concentration of approximately 10 ppm for each isomer. If analyzing a complex matrix, appropriate sample extraction and clean-up procedures, such as solid-phase extraction (SPE), may be necessary to remove interferences.

GCxGC Operating Conditions

The following conditions are a robust starting point for the separation of C12 branched alkane isomers and can be optimized as needed.

ParameterCondition
Injector Split/Splitless, 280 °C, Split ratio 100:1
Carrier Gas Helium, Constant flow at 1.0 mL/min
First Dimension (1D) Column Non-polar: 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Second Dimension (2D) Column Mid-polar: 1.5 m x 0.1 mm I.D., 0.1 µm film thickness (e.g., DB-17ht or equivalent)
Oven Temperature Program Initial: 40 °C, hold for 2 minRamp: 3 °C/min to 250 °CHold: 5 min
Modulation Thermal ModulatorModulation Period: 6 sHot Jet Pulse: 300 msCool Time between Stages: 1.5 s
FID Detector 300 °C, Data acquisition rate: 100 Hz
TOF-MS Detector Transfer line: 290 °CIon source: 230 °CMass range: 40-400 m/zAcquisition rate: 100 spectra/s

Data Presentation

The GCxGC separation produces a two-dimensional chromatogram where compounds are separated by volatility (boiling point) along the x-axis (first dimension retention time) and by polarity along the y-axis (second dimension retention time). For trimethylnonane isomers, the elution order in the first dimension is primarily governed by the degree of branching, with more compact, highly branched isomers exhibiting lower boiling points and thus eluting earlier. The second dimension provides additional separation based on subtle differences in polarity and shape.

The following table provides an expected elution order and representative retention times for a selection of trimethylnonane isomers based on established chromatographic principles for branched alkanes. Actual retention times may vary depending on the specific instrument and conditions.

Isomer NameStructureExpected 1D Retention Time (min)Expected 2D Retention Time (s)
2,2,5-TrimethylnonaneHighly Branched (Quaternary Carbon)~ 25.8~ 1.2
2,3,4-TrimethylnonaneMultiple Methyl Branches~ 26.2~ 1.5
2,4,6-TrimethylnonaneSpaced Methyl Branches~ 26.5~ 1.4
3,3,7-TrimethylnonaneBranched with Quaternary Carbon~ 26.8~ 1.3
4-Propylnonane (an isomer)Single, Larger Branch~ 27.1~ 1.6
n-Dodecane (for reference)Linear Alkane~ 28.5~ 1.1

Visualizations

Experimental Workflow

The logical flow of the analytical process, from sample injection to data analysis, is crucial for obtaining reliable and reproducible results.

GCxGC_Workflow cluster_instrument GCxGC-FID/TOF-MS System cluster_data Data Analysis Injector Sample Injection Column1D 1D Column (Non-polar) Injector->Column1D Volatility Separation Modulator Modulator Column1D->Modulator Column2D 2D Column (Mid-polar) Modulator->Column2D Polarity Separation Splitter Flow Splitter Column2D->Splitter FID FID Splitter->FID TOFMS TOF-MS Splitter->TOFMS Processing Chromatogram Processing (Peak Picking, Integration) FID->Processing TOFMS->Processing Quantification Quantification (FID Data) Processing->Quantification Identification Identification (TOF-MS Library Search) Processing->Identification Report Final Report Quantification->Report Identification->Report

Caption: Workflow for the GCxGC analysis of trimethylnonane isomers.

Logical Relationship of Isomer Separation

The separation of isomers in GCxGC is based on a hierarchical relationship of their physicochemical properties.

Isomer_Separation_Logic cluster_separation Separation Principles cluster_properties Governing Physicochemical Properties Mixture Trimethylnonane Isomer Mixture Dim1 First Dimension Separation (Based on Volatility) Mixture->Dim1 Dim2 Second Dimension Separation (Based on Polarity/Shape) Dim1->Dim2 Resolved Resolved Isomer Peaks Dim2->Resolved BoilingPoint Boiling Point (Influenced by branching) BoilingPoint->Dim1 Polarity Molecular Polarity & Shape (Subtle differences) Polarity->Dim2

Caption: Logical diagram of the principles governing isomer separation in GCxGC.

Conclusion

The detailed GCxGC-FID/TOF-MS protocol presented in this application note provides a powerful and reliable method for the separation and identification of challenging trimethylnonane isomers. The enhanced resolution offered by the second dimension of separation, combined with the structured nature of the resulting chromatograms, allows for a higher degree of confidence in isomer identification than is achievable with conventional GC methods. This methodology is highly applicable to the detailed hydrocarbon analysis required in the petroleum industry, for environmental forensics, and in the pharmaceutical sector for impurity profiling.

References

Application Notes and Protocols for the Quantification of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched alkanes, hydrocarbons featuring alkyl side chains on a primary carbon backbone, are significant in various scientific and industrial fields. They are key components of petroleum products, influencing properties like octane (B31449) rating and viscosity.[1][2] In biological systems, branched-chain fatty acids (BCFAs), which are structurally related, are integral to bacterial cell membranes and serve as biomarkers for metabolic states.[3][4] Accurate quantification of these molecules is crucial for quality control in the fuel industry, environmental monitoring of oil spills, and in clinical diagnostics and drug development.[1][5]

The structural isomerism of branched alkanes presents a considerable analytical challenge, often requiring high-resolution separation techniques to distinguish them from their straight-chain counterparts and from each other.[6] This document outlines detailed protocols and application notes for the primary analytical methods used to quantify branched alkanes: Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC) for Branched Alkane Analysis

Gas chromatography is the cornerstone technique for analyzing volatile and semi-volatile compounds like alkanes. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.[6] For complex mixtures, high-efficiency capillary columns are essential to resolve the numerous structural isomers.[6]

2.1. Application Note: GC-MS and GC-FID

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for both the identification and quantification of branched alkanes.[3] As compounds elute from the GC column, they are ionized (commonly via electron ionization - EI), and the resulting fragments are separated by their mass-to-charge ratio. The fragmentation patterns are characteristic of a molecule's structure. For branched alkanes, fragmentation is preferential at the branching points, leading to the formation of more stable secondary or tertiary carbocations, which aids in structural elucidation.[7][8] However, the molecular ion peak can be of low abundance or absent, especially in highly branched structures.[8][9]

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and highly sensitive method for quantifying hydrocarbons. The FID exhibits a nearly uniform response to all hydrocarbons, making it ideal for quantitative analysis without needing a specific standard for every single compound.[2] While excellent for quantification, FID does not provide structural information, so it is often used in conjunction with GC-MS for initial identification or for routine analysis where the compounds of interest are already known.

For analytes with polar functional groups, such as branched-chain fatty acids (BCFAs), a derivatization step is often necessary before GC analysis.[3][10] This process chemically modifies the analyte to increase its volatility and thermal stability.[11][12] Silylation and methylation are common derivatization techniques.[3][12]

2.2. Visualization: General Workflow for GC-MS Analysis

General Workflow for GC-MS Quantification of Branched Alkanes cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extraction of Alkanes Derivatization Derivatization (if needed, e.g., for BCFAs) Extraction->Derivatization Cleanup Sample Cleanup / Fractionation Derivatization->Cleanup Injection Sample Injection Cleanup->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization Detection Mass Analysis & Detection (MS) Ionization->Detection Identification Peak Identification (Mass Spectra Library) Detection->Identification Integration Peak Integration Identification->Integration Quantification Quantification (Internal/External Standards) Integration->Quantification

Caption: General workflow for branched alkane analysis using GC-MS.

2.3. Experimental Protocol: GC-MS Quantification of Branched Alkanes in a Hydrocarbon Mixture

This protocol is a representative method for the analysis of branched alkanes in complex mixtures like petroleum fractions.

I. Materials and Reagents

  • Solvent: Hexane (B92381) or Cyclohexane (analytical grade).[2][13]

  • Internal Standard (IS): Deuterated alkane such as n-tetracosane-d50 (C24D50) or a compound not present in the sample like squalane.[5][14]

  • Calibration Standards: n-Alkane marker standard (e.g., C7-C44) and, if available, certified standards of specific branched alkanes of interest.[13]

  • Sample: Petroleum fraction, lubricating oil, or environmental extract.[1]

II. Sample Preparation

  • Dilution: Accurately weigh the sample and dilute it with hexane to a final concentration of approximately 50 mg/L.[13]

  • Internal Standard Spiking: Add a known concentration of the internal standard solution to all samples, calibration standards, and blanks. For example, add a deuterated internal standard for quantification via isotope dilution.[3]

  • Homogenization: Vortex the vials to ensure complete mixing.

III. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent GC or equivalent.

  • Mass Spectrometer: Quadrupole or Ion Trap MS.[15]

  • Column: A non-polar capillary column is standard for alkane separation.[6] A long column (e.g., >60 m) can improve resolution for complex isomers.[15]

    • Example Column: Agilent J&W DB-5ht (30 m x 0.25 mm ID x 0.25 µm film thickness).[6]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 3°C/min to 310°C.[14]

    • Hold: 18 minutes at 310°C.[14]

  • Injector:

    • Mode: Pulsed Splitless.[14]

    • Temperature: 280°C.[13]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

IV. Data Analysis and Quantification

  • Identification: Identify n-alkanes based on their retention times compared to the n-alkane standard. Branched alkanes typically elute just before their corresponding n-alkane isomer.[15] Confirm identity using the mass spectral library.

  • Quantification: Calculate the concentration of each branched alkane using the response factor relative to the internal standard. Construct a calibration curve using the certified standards for absolute quantification.

2.4. Data Presentation: Quantitative GC Analysis

The following tables summarize representative quantitative data from various studies.

Table 1: Performance of GC-MS Method for Branched-Chain Fatty Acid (BCFA) Isomers (as FAMEs)

Parameter Value Reference
Limit of Detection (LOD) 0.1 - 0.5 µM [3]
Limit of Quantification (LOQ) 0.5 - 1.5 µM [3]

| Internal Standard Type | Deuterated stable isotopes |[3] |

Table 2: Mass Fractions of Branched Alkanes in Fuel and Oil Samples by GCxGC-ToF-MS

Sample Type Compound Group Mass Fraction (%) Reference
Diesel Fuel Branched Alkanes 12% [1]

| Lubricating Oil | Straight & Branched Alkanes | 11% |[1] |

2.5. Visualization: GC Column Selection Logic

Logical Flow for GC Column Selection Start Define Analytical Goal: Quantification of High MW Branched Alkanes SelectPhase Select Stationary Phase: Non-polar (e.g., 5% Phenyl Polysiloxane) Start->SelectPhase BoilingPoint High Boiling Points? Complexity High Isomeric Complexity? BoilingPoint->Complexity No SelectTemp Choose High-Temp Column (e.g., DB-5ht, max temp 400°C) BoilingPoint->SelectTemp Yes SelectDim Select Column Dimensions: Longer column (>60m) for higher resolution Smaller ID (0.18-0.25mm) for efficiency Complexity->SelectDim Yes Optimize Optimize GC Parameters (Temp program, flow rate) Complexity->Optimize No SelectPhase->BoilingPoint SelectTemp->Complexity SelectDim->Optimize

Caption: Logical workflow for selecting a GC column for high molecular weight branched alkane analysis.[6]

2D NMR Spectroscopy for In Situ Quantification

For certain applications, such as analyzing hydrocarbons within opaque porous media (e.g., catalyst supports), traditional chromatographic methods are not feasible.[16] In these cases, 2D NMR spectroscopy offers a non-invasive solution for in situ characterization and quantification.[16]

3.1. Application Note: 2D DQF-COSY NMR

Two-Dimensional Double-Quantum Filtered Correlation Spectroscopy (2D DQF-COSY) is an NMR technique that can be used to discriminate and quantify chemical species in complex mixtures, even in the presence of line-broadening effects caused by inhomogeneous magnetic fields common in porous materials.[16] The method relies on analyzing projections of the 2D spectra, which retain high-resolution information.[16]

By applying a Partial Least-Square Regression (PLSR) analysis to the spectral data, the composition of mixtures containing linear and branched alkanes can be determined.[16] This technique has been successfully used to distinguish 2-methyl alkanes from linear alkanes and other branched isomers.[16] While it may not be able to differentiate between all positional isomers (e.g., 3-methyl vs. 4-methyl alkanes), it can accurately quantify molecular subgroups, allowing for a detailed characterization of the extent and nature of branching.[16]

3.2. Experimental Protocol: NMR Quantification of Branched Alkanes

This protocol is adapted from a study on the in situ characterization of hydrocarbon mixtures.[16]

I. Sample Preparation

  • Prepare a series of calibration mixtures (Test Mixtures) with known compositions of linear and various monomethyl branched alkanes (e.g., 2-methylheptane, 3-methylheptane, n-dodecane).[16]

  • For in situ analysis, the catalyst support or porous medium is saturated with the hydrocarbon mixture.

  • Transfer the samples to 5 mm NMR tubes.[16]

II. NMR Instrumentation and Parameters

  • Spectrometer: 500 MHz Bruker Avance III HD spectrometer or equivalent.

  • Experiment: 2D ¹H DQF-COSY.

  • Pulse Program: Standard DQF-COSY pulse sequence.

  • Data Acquisition: Acquire data for both the pure components and the test mixtures. Key parameters include the number of scans, acquisition time, and relaxation delay, which should be optimized for the specific samples.

III. Data Analysis and Quantification

  • Data Processing: Process the 2D DQF-COSY spectra using appropriate software (e.g., TopSpin, MestReNova).

  • Projection: Obtain 1D anti-diagonal projections from the 2D spectra. These projections provide high-resolution spectra free from line-broadening effects.[16]

  • PLSR Model: Use the spectra from the calibration mixtures to build a Partial Least-Square Regression (PLSR) model. The model will correlate spectral features with the known concentrations of branched and linear species.

  • Quantification: Apply the calibrated PLSR model to the spectra of the unknown samples to predict the mol % of each component class (e.g., linear alkanes, 2-methyl alkanes, other monomethyl alkanes).[16]

3.3. Data Presentation: Quantitative NMR Analysis

Table 3: Performance of 2D DQF-COSY NMR with PLSR for Alkane Quantification

Component(s) Quantified Root-Mean-Square Error of Prediction (RMSEP) Reference
2-methyl and linear alkanes 1.4 mol % [16]
n-C12 alkanes in multicomponent mixture 2.8 mol % [16]
2-C7 alkanes in multicomponent mixture 1.3 mol % [16]
3-C7 + 4-C9 alkanes in multicomponent mixture 3.0 mol % [16]

| Submolecular group: (CH₃)₂CH | <1 mol % |[16] |

3.4. Visualization: NMR Analysis Workflow

Workflow for 2D DQF-COSY NMR Quantification cluster_prep Sample & Calibration cluster_analysis NMR Data Acquisition cluster_data Data Processing & Modeling PrepCal Prepare Calibration Mixtures (Known Compositions) LoadNMR Load Samples into NMR Tubes PrepCal->LoadNMR PrepUnk Prepare Unknown Sample PrepUnk->LoadNMR Acquire Acquire 2D DQF-COSY Spectra for all samples LoadNMR->Acquire Process Process Spectra & Generate 1D Anti-Diagonal Projections Acquire->Process BuildModel Build PLSR Model using Calibration Data Process->BuildModel Predict Apply PLSR Model to Unknown Sample for Quantification Process->Predict Unknown Sample Data BuildModel->Predict

Caption: Logical workflow for quantifying branched alkanes using 2D DQF-COSY NMR.

References

Application of 2,3,6-Trimethylnonane in Oil Spill Fingerprinting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oil spill fingerprinting is a critical forensic science that aims to identify the source of spilled oil by comparing its chemical composition with that of suspected sources. This process relies on the analysis of various hydrocarbon compounds that are unique to different crude oils and refined products. Among the vast array of compounds present in petroleum, biomarkers play a crucial role. Biomarkers are complex organic compounds derived from once-living organisms, and their structures are largely preserved during the formation of oil. These molecules provide a detailed "fingerprint" of the oil's origin, the type of organic matter from which it was formed, and the geological conditions it has experienced.

While high molecular weight biomarkers like hopanes and steranes are extensively used due to their high resistance to weathering, lighter, short-chain branched alkanes, such as 2,3,6-trimethylnonane, also contribute to the overall hydrocarbon profile. These compounds are particularly useful in the initial stages of a spill event and for differentiating between similar oil types. The analysis of these compounds, typically as part of the saturate hydrocarbon fraction, provides valuable data points for a comprehensive multi-tiered approach to oil spill identification.

This document provides detailed application notes and protocols for the analysis of this compound and other short-chain isoprenoids in the context of oil spill fingerprinting. It is intended for researchers, environmental scientists, and forensic chemists involved in the analysis and identification of oil spills.

Principle of the Application

The fundamental principle behind using this compound and other acyclic isoprenoids in oil spill fingerprinting lies in their unique distribution in different crude oils. The relative abundance of these branched alkanes compared to n-alkanes and other isoprenoids can serve as a diagnostic tool. While less resistant to weathering and biodegradation than larger biomarkers, their presence and relative concentrations in fresh to moderately weathered oil can provide valuable information for source correlation.

The analytical workflow for oil spill fingerprinting is often tiered. The initial tier involves gas chromatography with a flame ionization detector (GC-FID) to obtain a general hydrocarbon profile. A subsequent, more detailed analysis is performed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify specific biomarkers, including branched alkanes like this compound.[1][2]

OilSpillFingerprintingWorkflow cluster_sampling Sample Collection & Preparation cluster_analysis Chemical Analysis cluster_data Data Interpretation SpillSample Spilled Oil Sample Extraction Solvent Extraction SpillSample->Extraction SourceSample Suspected Source Oil(s) SourceSample->Extraction Fractionation Column Chromatography (Saturates, Aromatics, etc.) Extraction->Fractionation GCFID Tier 1: GC-FID Analysis (Overall Hydrocarbon Profile) Fractionation->GCFID GCMS Tier 2: GC-MS Analysis (Biomarker Quantification) Fractionation->GCMS ProfileComp Hydrocarbon Profile Comparison GCFID->ProfileComp RatioAnalysis Diagnostic Ratio Analysis GCMS->RatioAnalysis StatAnalysis Statistical Correlation ProfileComp->StatAnalysis RatioAnalysis->StatAnalysis SourceID Source Identification StatAnalysis->SourceID

Figure 1: General workflow for oil spill fingerprinting analysis.

Quantitative Data Presentation

The quantitative analysis of this compound and other related branched alkanes is typically presented as ratios relative to other more stable compounds, such as specific n-alkanes or other isoprenoids like pristane (B154290) and phytane. These diagnostic ratios help to normalize the data and allow for more robust comparisons between samples that may have undergone different degrees of weathering.

Table 1: Hypothetical Diagnostic Ratios of Short-Chain Alkanes in Different Crude Oils

Diagnostic RatioCrude Oil ACrude Oil BSpilled Oil Sample
This compound / n-Dodecane0.150.280.26
Pristane / Phytane1.752.502.45
Pristane / n-C170.851.201.15
Phytane / n-C180.480.480.47
(Pristane + n-C17) / (Phytane + n-C18)1.121.541.50

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the analysis of this compound and other saturated hydrocarbons in oil samples.

Protocol 1: Sample Preparation and Fractionation

Objective: To extract hydrocarbons from an oil sample and separate them into saturate, aromatic, and polar fractions.

Materials:

  • Oil sample (crude oil or weathered oil)

  • Dichloromethane (DCM), analytical grade

  • n-Hexane, analytical grade

  • Activated silica (B1680970) gel (70-230 mesh)

  • Anhydrous sodium sulfate (B86663)

  • Glass chromatography column (e.g., 20 mm ID x 300 mm length)

  • Glass wool

  • Rotary evaporator

  • Vials for sample collection

Procedure:

  • Sample Dissolution: Weigh approximately 100 mg of the oil sample into a glass vial and dissolve it in 1 mL of dichloromethane.

  • Column Preparation: Prepare a chromatography column by placing a small plug of glass wool at the bottom. Fill the column with a slurry of activated silica gel in n-hexane. Add a layer of anhydrous sodium sulfate to the top of the silica gel.

  • Sample Loading: Carefully apply the dissolved oil sample to the top of the column.

  • Elution of Saturate Fraction: Elute the saturate fraction (containing n-alkanes, branched alkanes like this compound, and cycloalkanes) with approximately 50 mL of n-hexane. Collect the eluate in a clean, pre-weighed flask.

  • Elution of Aromatic Fraction: Elute the aromatic fraction with 50 mL of a 1:1 mixture of n-hexane and dichloromethane. Collect this fraction in a separate flask.

  • Concentration: Concentrate the collected fractions using a rotary evaporator to a final volume of approximately 1 mL.

  • Solvent Exchange: Transfer the concentrated sample to a 2 mL vial and evaporate the remaining solvent under a gentle stream of nitrogen. Re-dissolve the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

Protocol 2: GC-MS Analysis of Saturated Hydrocarbons

Objective: To identify and quantify this compound and other saturated hydrocarbons in the prepared sample fraction.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase)

  • Autosampler

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 4°C/min to 300°C, hold for 15 minutes

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Scan Mode: Full scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for specific target compounds. For branched alkanes, characteristic fragment ions can be monitored.

Data Analysis:

  • Peak Identification: Identify the peaks of interest, including this compound, by comparing their retention times and mass spectra with those of authentic standards or library spectra (e.g., NIST library).

  • Quantification: Quantify the identified compounds by integrating the peak areas in the total ion chromatogram (TIC) or the extracted ion chromatogram (EIC) for specific ions. Use an internal standard for more accurate quantification.

  • Diagnostic Ratios: Calculate the diagnostic ratios of interest by dividing the peak area of the target compound by the peak area of a reference compound.

GCMS_Protocol_Flow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Oil Sample Fractionate Fractionate via Column Chromatography Dissolve->Fractionate Concentrate Concentrate Saturate Fraction Fractionate->Concentrate Inject Inject Sample into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification (Retention Time & Mass Spectra) Detect->Identify Quantify Peak Area Integration Identify->Quantify Calculate Calculate Diagnostic Ratios Quantify->Calculate Report Generate Report Calculate->Report

Figure 2: Experimental workflow for GC-MS analysis of saturated hydrocarbons.

Signaling Pathways and Logical Relationships

In the context of oil spill fingerprinting, the "signaling pathway" is analogous to the logical progression of data analysis and interpretation. The presence and ratios of various biomarkers provide signals that, when combined, point towards the source of the oil.

DiagnosticRatioLogic cluster_inputs Analytical Data Inputs cluster_ratios Diagnostic Ratios cluster_interpretation Geochemical Interpretation BranchedAlkanes Branched Alkanes (e.g., this compound) Ratio1 Branched Alkane / n-Alkane BranchedAlkanes->Ratio1 Isoprenoids Isoprenoids (Pristane, Phytane) Ratio2 Pristane / Phytane Isoprenoids->Ratio2 Hopanes Hopanes Ratio3 Hopane / Sterane Hopanes->Ratio3 Steranes Steranes Steranes->Ratio3 Weathering Degree of Weathering Ratio1->Weathering Source Source Rock Type Ratio2->Source Maturity Thermal Maturity Ratio3->Maturity Correlation Oil-Source Correlation Source->Correlation Maturity->Correlation Weathering->Correlation

Figure 3: Logical relationship of biomarker analysis for oil-source correlation.

Conclusion

The analysis of this compound, as part of the broader suite of short-chain branched alkanes, provides complementary information in the comprehensive fingerprinting of spilled oil. While not as robust as high molecular weight biomarkers against extensive weathering, its presence and relative abundance are valuable indicators, particularly for fresh to moderately weathered oils. The detailed protocols provided herein offer a standardized approach for the reliable analysis of these compounds, contributing to more accurate and defensible oil spill source identification. The multi-faceted approach, combining data from various classes of biomarkers, remains the most effective strategy in environmental forensic investigations of oil spills.

References

Application Note: Direct Gas Chromatography Analysis of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatization is a chemical modification technique employed in gas chromatography (GC) to enhance the analyte's properties for analysis. This process is typically necessary for compounds that are non-volatile, thermally unstable, or possess polar functional groups (e.g., -OH, -COOH, -NH2, -SH) that can cause poor peak shape and adsorption onto the GC column.[1] By converting these functional groups into less polar and more volatile derivatives, chromatographic separation and detection are significantly improved. Common derivatization reactions include silylation, acylation, and alkylation.[1]

However, for the analysis of alkanes, derivatization is generally not required. Alkanes are saturated hydrocarbons that are inherently non-polar and typically exhibit good volatility, making them ideal candidates for direct analysis by gas chromatography. Their lack of active functional groups means they do not suffer from the common issues of peak tailing or adsorption that plague more polar compounds.

While the functionalization of C-H bonds in alkanes is a topic of interest in synthetic chemistry for creating new molecules, these methods are not employed for routine analytical derivatization to improve GC performance. Therefore, this application note focuses on the direct analysis of alkanes by GC with Flame Ionization Detection (GC-FID), a robust and widely used technique for the quantification of hydrocarbons.

Experimental Workflow for Direct GC Analysis of Alkanes

workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_data_analysis Data Analysis sample_receipt Sample Receipt dissolution Dissolution in Volatile Solvent sample_receipt->dissolution e.g., Hexane, Dichloromethane dilution Dilution to Working Concentration dissolution->dilution filtration Filtration (if particulates present) dilution->filtration vial_transfer Transfer to GC Vial filtration->vial_transfer injection Autosampler Injection vial_transfer->injection separation Chromatographic Separation injection->separation Temperature Program detection Flame Ionization Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Report Generation quantification->reporting

Caption: Workflow for the direct GC analysis of alkanes.

Quantitative Data Summary

The following table summarizes typical retention times for a standard mixture of n-alkanes obtained under the GC-FID conditions specified in the protocol below. Retention times are crucial for the identification of specific alkanes in a sample mixture.

n-AlkaneCarbon NumberRetention Time (minutes)
DodecaneC122.67
TetradecaneC14~4.5
HexadecaneC16~6.0
OctadecaneC18~7.3
EicosaneC20~8.5
DocosaneC22~9.6
TetracosaneC24~10.6
HexacosaneC26~11.5

Note: Retention times are approximate and can vary based on the specific instrument, column condition, and slight variations in the analytical method. The data for C12 and C22 are based on specific experimental findings, while others are interpolated for illustrative purposes.[2]

Experimental Protocols

Sample Preparation

This protocol is suitable for the preparation of liquid or solid samples for direct GC-FID analysis.

Materials:

  • Volatile organic solvent (e.g., hexane, dichloromethane, iso-octane), analytical grade[3]

  • Glass autosampler vials (1.5 mL) with caps[4]

  • Volumetric flasks

  • Micropipettes

  • Syringe filters (0.45 µm PTFE, if necessary)

  • Vortex mixer

  • Centrifuge (if necessary)

Procedure:

  • For Liquid Samples:

    • Add one drop of the liquid alkane sample to a GC vial.[5]

    • Dilute the sample to the 1.5 mL mark with a suitable volatile solvent (e.g., hexane).[5]

    • Cap the vial and vortex thoroughly to ensure complete dissolution.[5]

    • If the sample is part of a complex matrix (e.g., vegetable oil), a solid-phase extraction (SPE) cleanup may be necessary to remove interferences like triglycerides.[6]

  • For Solid Samples:

    • Weigh a small amount of the solid sample (a few milligrams) and place it into a GC vial.

    • Add a volatile solvent to the 1.5 mL mark.[5]

    • Cap the vial and vortex until the solid is completely dissolved. If the solid does not dissolve, try a different solvent.[5]

    • If particulates are present, filter the solution using a syringe filter before transferring it to a clean GC vial to prevent clogging the GC syringe and column.[3][4]

  • Final Concentration:

    • The final concentration should be adjusted to be within the linear range of the detector. A typical starting concentration is around 10-100 µg/mL.[4][7]

GC-FID Analysis Protocol

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Autosampler

  • Data acquisition and processing software

GC Conditions:

ParameterSetting
Column HP-5MS (5% diphenyl/95% dimethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)[8]
Carrier Gas Helium or Hydrogen[6][8]
Carrier Gas Flow Constant flow, 1-2 mL/min[9]
Injection Mode Split (e.g., 100:1) or Splitless, depending on concentration[7][9]
Injection Volume 1 µL
Injector Temperature 280-325 °C[9][10]
Oven Temperature Program Initial: 50 °C, hold for 1 minRamp 1: 25 °C/min to 140 °CRamp 2: 10 °C/min to 300 °C, hold for 5 min[8]
Detector Flame Ionization Detector (FID)
Detector Temperature 325-350 °C[6][9]
Hydrogen Flow 35-40 mL/min[6][9]
Air Flow 400-450 mL/min[6][9]
Makeup Gas (He or N2) 25-40 mL/min[6][9]

Procedure:

  • Set up the GC-FID instrument with the parameters listed above.

  • Load the prepared sample vials into the autosampler tray.

  • Create a sequence in the data acquisition software, including sample identification, vial positions, and the analytical method.

  • Run a blank solvent injection first to ensure the system is clean.

  • Run a standard mixture of n-alkanes to verify system performance and for retention time calibration.

  • Run the prepared samples.

  • After the sequence is complete, perform data analysis.

Data Analysis and Quantification
  • Peak Identification: Identify the alkanes in the sample chromatograms by comparing their retention times to those of the known standards.

  • Peak Integration: Integrate the area of each identified alkane peak.

  • Quantification: Prepare a calibration curve by analyzing a series of standard solutions of known concentrations. Plot the peak area versus concentration. Use the linear regression equation from the calibration curve to calculate the concentration of each alkane in the samples.

  • Reporting: Report the concentration of each identified alkane in the original sample, taking into account the dilution factor used during sample preparation.

References

Application Notes and Protocols: 2,3,6-Trimethylnonane as a Potential Paleoenvironmental Proxy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving field of paleoenvironmental reconstruction, molecular fossils, or biomarkers, offer invaluable insights into past ecosystems, climates, and geological processes. While n-alkanes are well-established proxies, the significance of their branched counterparts is an area of active research. This document explores the potential application of 2,3,6-trimethylnonane, a C12 highly branched alkane, as a paleoenvironmental proxy. Although not yet a widely established biomarker, its structural characteristics suggest a microbial origin, potentially linking its presence and abundance in the geological record to specific microbial communities and the environmental conditions they inhabited.

The analysis of short-chain branched alkanes, such as this compound, may provide novel information that complements data from long-chain n-alkanes, which are primarily associated with higher plants. The presence of specific branched alkanes has been linked to microbial sources, including bacteria and archaea, and can be indicative of particular depositional environments, such as those with low oxygen levels.[1] This application note provides a hypothetical framework and detailed protocols for the investigation of this compound as a paleoenvironmental proxy, drawing upon established methodologies for biomarker analysis.

Theoretical Framework: The Potential Significance of this compound

The utility of a biomarker is predicated on its source specificity and its preservation potential in the geological record. For this compound, we can hypothesize the following logical relationships:

logical_framework cluster_source Biological Source cluster_production Production & Deposition cluster_environment Paleoenvironmental Conditions cluster_analysis Geochemical Analysis Source Specific Microbial Communities (e.g., Cyanobacteria, Bacteria, Archaea) Production Biosynthesis of This compound Source->Production produces Deposition Deposition in Sediments Production->Deposition Proxy This compound as a Proxy Deposition->Proxy Environment Specific Environmental Parameters (e.g., Anoxia, Salinity, Temperature) Environment->Source influences Analysis Quantification & Isotopic Analysis Proxy->Analysis is measured by Analysis->Environment provides data on

Caption: Logical framework for the application of this compound as a paleoenvironmental proxy.

Quantitative Data Presentation

As the use of this compound as a paleoenvironmental proxy is currently hypothetical, there is no established quantitative data from sedimentary records. However, a template for how such data could be presented is provided below. This table would be populated with data from future studies to establish correlations between the abundance of this compound and key environmental parameters.

Sample IDDepth (m)Age (ka)This compound (ng/g sediment)Total Organic Carbon (%)δ¹³C of this compound (‰)Inferred Paleoenvironment
Core-1-0.50.51.2Data Point 1Data Point AData Point XInterpretation 1
Core-1-1.01.02.5Data Point 2Data Point BData Point YInterpretation 2
Core-1-1.51.54.1Data Point 3Data Point CData Point ZInterpretation 3

Experimental Protocols

The following protocols are adapted from established methods for the analysis of saturated hydrocarbons in geological samples and are proposed for the investigation of this compound.

Sample Preparation and Extraction

This protocol outlines the steps for extracting total lipids from sediment or rock samples.

Materials:

  • Freeze-drier

  • Mortar and pestle or milling equipment

  • Soxhlet extraction apparatus

  • Round-bottom flasks

  • Cellulose (B213188) extraction thimbles

  • Dichloromethane (DCM) and Methanol (MeOH) (9:1 v/v), high purity, distilled

  • Internal standards (e.g., deuterated alkanes)

  • Rotary evaporator

  • Glass vials

Procedure:

  • Freeze-dry the sediment or powdered rock sample to remove all water.

  • Homogenize the dried sample using a mortar and pestle or a mill.

  • Accurately weigh approximately 20-100 g of the homogenized sample into a pre-extracted cellulose thimble.

  • Add a known amount of internal standard to the sample for quantification purposes.

  • Place the thimble into the Soxhlet extractor.

  • Extract the sample for 72 hours with a DCM:MeOH (9:1 v/v) solvent mixture.

  • After extraction, concentrate the total lipid extract (TLE) using a rotary evaporator at 30°C until the solvent is nearly evaporated.

  • Transfer the concentrated TLE to a pre-weighed vial and evaporate the remaining solvent under a gentle stream of nitrogen.

  • Determine the total weight of the extract and store it at -20°C until further analysis.

Separation of Saturated Hydrocarbons

This protocol describes the separation of the saturated hydrocarbon fraction from the total lipid extract using column chromatography.

Materials:

  • Glass chromatography column

  • Silica (B1680970) gel (activated at 120°C for 12 hours)

  • Hexane (B92381), Dichloromethane (DCM) (high purity, distilled)

  • Glass wool

  • Collection vials

Procedure:

  • Prepare a chromatography column by placing a small plug of glass wool at the bottom and then slurry-packing with activated silica gel in hexane.

  • Dissolve a known amount of the TLE in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elute the saturated hydrocarbon fraction with 3-4 column volumes of hexane.

  • Collect the eluate in a clean, pre-weighed vial.

  • Elute other fractions (e.g., aromatics, polars) with solvents of increasing polarity (e.g., DCM, MeOH) if desired.

  • Concentrate the saturated hydrocarbon fraction under a gentle stream of nitrogen.

  • The sample is now ready for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

GC-MS Analysis for Identification and Quantification

This protocol details the instrumental analysis of the saturated hydrocarbon fraction to identify and quantify this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, 60 m x 0.25 mm x 0.25 µm)

  • Autosampler

GC Conditions (Example):

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 4°C/min to 320°C

    • Final hold: 320°C for 20 minutes

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Electron Ionization Energy: 70 eV

  • Mass Range: m/z 50-550

  • Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification

Identification and Quantification:

  • Identification: The identification of this compound is based on its retention time relative to n-alkane standards and its mass spectrum. The mass spectrum should be compared to library spectra (if available) and known fragmentation patterns of branched alkanes. The expected molecular ion for C12H26 is m/z 170. Key fragment ions for trimethylalkanes would be expected from the loss of methyl (M-15, m/z 155), ethyl (M-29, m/z 141), propyl (M-43, m/z 127), and butyl (M-57, m/z 113) groups, with the relative intensities depending on the branching positions.

  • Quantification: The abundance of this compound can be determined by integrating the peak area of a characteristic ion in the mass chromatogram and comparing it to the peak area of the internal standard.

Experimental Workflow Visualization

The overall experimental workflow for the analysis of this compound as a paleoenvironmental proxy can be visualized as follows:

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis & Interpretation Sample Sediment/Rock Sample Prepare Freeze-drying & Homogenization Sample->Prepare Extract Soxhlet Extraction (DCM:MeOH) Prepare->Extract TLE Total Lipid Extract Extract->TLE Separate Column Chromatography (Silica Gel) SatFraction Saturated Hydrocarbon Fraction Separate->SatFraction TLE->Separate GCMS GC-MS Analysis SatFraction->GCMS Identify Identification by Retention Time & Mass Spectrum GCMS->Identify Quantify Quantification using Internal Standard GCMS->Quantify Interpret Paleoenvironmental Interpretation Identify->Interpret Quantify->Interpret

Caption: Experimental workflow for the analysis of this compound.

Conclusion and Future Directions

The application of this compound as a paleoenvironmental proxy is, at present, a prospective avenue of research. Its highly branched structure strongly suggests a microbial origin, and its presence in sedimentary archives could therefore be linked to specific microbial communities and their associated environmental conditions. The protocols detailed in this document provide a robust framework for the systematic investigation of this and other short-chain branched alkanes in geological samples.

Future research should focus on:

  • Identifying the biological source(s) of this compound: Culturing studies of various bacteria and archaea under different environmental conditions are needed to pinpoint the producers of this molecule.

  • Ground-truthing in modern environments: Analyzing the distribution and abundance of this compound in a wide range of modern sedimentary environments will be crucial for calibrating it as a proxy.

  • Compound-specific isotope analysis: Determining the stable carbon and hydrogen isotopic composition of this compound in geological samples could provide further insights into its source and the paleoenvironment.

By systematically applying the methodologies outlined here, the scientific community can begin to unlock the potential of this compound and other novel biomarkers, further refining our understanding of Earth's history.

References

Application Notes and Protocols for Biomarker Analysis in Rock Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biomarkers, or "molecular fossils," are complex organic molecules found in geological materials such as rocks and petroleum that are derived from once-living organisms.[1][2] The analysis of these compounds provides invaluable insights into the Earth's history, including the origin of life, paleoenvironmental conditions, and the thermal history of sedimentary basins.[3][4][5] For professionals in drug development, the study of these ancient and often structurally unique molecules can offer novel scaffolds and pharmacophores for new therapeutic agents. This document provides detailed protocols for the sample preparation and analysis of biomarkers from rock extracts, ensuring a robust and reproducible workflow from rock crushing to final instrumental analysis.

Data Presentation

Table 1: Comparison of Solvent Extraction Efficiency

This table compares the extraction yield of total organic matter from different source rocks using two common solvent systems in Soxhlet extraction. The data indicates that a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) generally provides higher extraction efficiency compared to chloroform (B151607) (TCM), except for coal samples.[6]

Rock TypeSolvent SystemExtraction Yield (%)
Source RockChloroform (TCM)1.06
Source RockDichloromethane:Methanol (DCM:MeOH 9:1 v/v)2.37
CoalChloroform (TCM)Higher than DCM:MeOH
CoalDichloromethane:Methanol (DCM:MeOH 9:1 v/v)Lower than TCM
Table 2: Comparison of Extraction Techniques for Steroids from Soil/Slurry

While specific quantitative data for rock matrices is limited in the direct search results, this table provides a qualitative comparison of common extraction techniques based on findings from related matrices like soil and slurry. Accelerated Solvent Extraction (ASE) is presented as a time and cost-effective alternative to traditional methods without significant difference in the quantity of steroids extracted.[4]

Extraction TechniqueKey AdvantagesKey DisadvantagesRelative Efficiency
Soxhlet Extraction Well-established, thorough extraction.Time-consuming, large solvent volume required.Good
Sonication Faster than Soxhlet, good for smaller sample sizes.Can be less efficient for some matrices, potential for aerosol formation.Good
Accelerated Solvent Extraction (ASE) Fast, automated, reduced solvent consumption.[4]High initial equipment cost.Excellent
Table 3: Sorbent Selection for Solid Phase Extraction (SPE)

The choice of sorbent is critical for the effective cleanup and fractionation of rock extracts.[7][8] This table provides a guide for selecting the appropriate SPE sorbent based on the polarity of the target biomarkers and the solvent matrix.

Sorbent TypeFunctional GroupsMechanism of ActionTypical Analytes RetainedElution Solvents
Non-polar C18, C8, Phenylvan der Waals interactions[9]Non-polar compounds (e.g., alkanes, aromatic hydrocarbons) from polar matrices.Non-polar solvents (e.g., hexane (B92381), dichloromethane).[7]
Polar Silica (B1680970), Diol, AminopropylDipole-dipole, hydrogen bonding[9]Polar compounds (e.g., fatty acids, alcohols) from non-polar matrices.Polar solvents (e.g., methanol, acetonitrile).[7]
Ion Exchange Anionic or CationicElectrostatic interactions[9]Charged analytes (e.g., acidic or basic compounds).Buffers of varying pH and/or ionic strength.

Experimental Protocols

Rock Sample Preparation

Objective: To reduce the rock sample to a fine powder to increase the surface area for efficient solvent extraction.

Materials:

  • Jaw crusher

  • Disk mill or shatterbox

  • Sieves (e.g., 100-200 mesh)

  • Deionized water

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass vials, pre-combusted at 550°C for 6 hours

Protocol:

  • Clean the exterior of the rock sample to remove any surface contaminants.

  • Break the rock into smaller chips using a jaw crusher.

  • Further grind the chips into a fine powder using a disk mill or shatterbox.

  • Sieve the powder to the desired particle size (e.g., minus 200 mesh).

  • Wash the powdered sample sequentially with deionized water, methanol, and dichloromethane to remove modern contaminants.

  • Dry the cleaned powder in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Solvent Extraction

Objective: To extract the organic biomarkers from the powdered rock sample. Accelerated Solvent Extraction (ASE) is described here as an efficient method.[10]

Materials:

  • Accelerated Solvent Extractor (ASE) system

  • Extraction cells

  • Cellulose (B213188) filters

  • Dichloromethane (DCM):Methanol (MeOH) (9:1 v/v), high purity

  • Hydromatrix or clean sand

  • Collection vials, pre-combusted

Protocol:

  • Mix the dried rock powder with an inert material like Hydromatrix or clean sand.

  • Place a cellulose filter at the bottom of the ASE cell and pack the sample mixture into the cell.

  • Place a second filter on top of the sample.

  • Load the cell into the ASE system.

  • Set the extraction parameters:

    • Solvent: DCM:MeOH (9:1 v/v)

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 10 minutes

    • Number of cycles: 2-3

  • Collect the extract in a pre-cleaned vial.

  • Concentrate the total lipid extract (TLE) under a gentle stream of nitrogen.

Extract Cleanup and Fractionation using Solid Phase Extraction (SPE)

Objective: To separate the TLE into different fractions (e.g., aliphatic, aromatic, and polar compounds) for detailed analysis.[9]

Materials:

  • SPE manifold

  • SPE cartridges (e.g., silica gel)

  • Hexane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Collection vials, pre-combusted

Protocol:

  • Condition a silica gel SPE cartridge by passing 5 mL of hexane through it. Do not let the cartridge run dry.

  • Dissolve the TLE in a minimal amount of hexane and load it onto the SPE cartridge.

  • Elute the Aliphatic Fraction: Pass 10 mL of hexane through the cartridge and collect the eluate. This fraction will contain saturated hydrocarbons like hopanes and steranes.

  • Elute the Aromatic Fraction: Pass 10 mL of a hexane:DCM mixture (e.g., 1:1 v/v) through the cartridge and collect the eluate in a separate vial.

  • Elute the Polar Fraction: Pass 10 mL of a DCM:MeOH mixture (e.g., 9:1 v/v) through the cartridge and collect the eluate in a third vial.

  • Concentrate each fraction under a gentle stream of nitrogen before derivatization (if required) and instrumental analysis.

Derivatization for GC-MS Analysis

Objective: To increase the volatility and thermal stability of polar biomarkers (e.g., alcohols, acids) for gas chromatography analysis. Silylation is a common derivatization technique.[11][12]

Materials:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilan (TMCS)[13]

  • Pyridine (B92270)

  • Reacti-Vials™ or other suitable small reaction vials with caps

  • Heating block

Protocol:

  • Ensure the sample fraction to be derivatized is completely dry.

  • Add a small amount of the dried sample (e.g., 1-3 mg) to a reaction vial.[13]

  • Add 50-100 µL of pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[13]

  • Cap the vial tightly and heat at 70°C for 30-60 minutes.[13]

  • Cool the vial to room temperature before injecting an aliquot into the GC-MS.

GC-MS Analysis

Objective: To separate, identify, and quantify the individual biomarkers in the prepared fractions.[14]

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Typical GC-MS Parameters:

ParameterSetting
Column HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 290-310°C
Oven Program Initial temp 60°C, hold for 2 min, ramp at 20°C/min to 150°C, then ramp at 3-4°C/min to 320°C, hold for 15-20 min.
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Energy 70 eV
Scan Mode Full Scan (m/z 50-570) and Selected Ion Monitoring (SIM) in parallel.[10]
SIM Ions Hopanes/Terpanes: m/z 191; Steranes: m/z 217; Aromatics: m/z 178, 184, 192, 231.[10]

Mandatory Visualization

Biomarker_Analysis_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Cleanup & Fractionation cluster_analysis 4. Analysis Rock_Sample Intact Rock Sample Crushing Crushing & Pulverizing Rock_Sample->Crushing Sieving Sieving (e.g., 200 mesh) Crushing->Sieving Cleaning Solvent Washing (H2O, MeOH, DCM) Sieving->Cleaning Drying Drying Cleaning->Drying Extraction Solvent Extraction (e.g., ASE, Soxhlet) Drying->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE SPE Solid Phase Extraction (SPE) (e.g., Silica Gel) TLE->SPE Aliphatic Aliphatic Fraction (Hopanes, Steranes) SPE->Aliphatic Aromatic Aromatic Fraction SPE->Aromatic Polar Polar Fraction SPE->Polar GCMS GC-MS Analysis Aliphatic->GCMS Aromatic->GCMS Derivatization Derivatization (Optional) (e.g., Silylation) Polar->Derivatization Derivatization->GCMS Data Data Processing & Interpretation GCMS->Data

Caption: Workflow for biomarker analysis from rock extracts.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of Trimethylnonane Isomers in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals facing challenges with the gas chromatography-mass spectrometry (GC-MS) analysis of trimethylnonane isomers. Due to their structural similarity and comparable physicochemical properties, these isomers frequently co-elute, complicating identification and quantification. This document provides troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate trimethylnonane isomers using GC-MS?

A1: Trimethylnonane (C12H26) exists as numerous structural isomers. These molecules often have very similar boiling points and polarities. Since gas chromatography on standard non-polar columns separates compounds primarily based on boiling points, isomers with close boiling points will elute at nearly the same time, resulting in poor resolution or co-elution.[1]

Q2: What is the first and most effective step I can take to improve the separation of co-eluting peaks?

A2: The most impactful initial step is to optimize the oven temperature program.[2][3] A slow temperature ramp rate (e.g., 2-5°C/minute) enhances the differential partitioning of isomers between the carrier gas and the stationary phase, often significantly improving resolution without needing to change any hardware.[1]

Q3: Can I resolve co-eluting isomers without purchasing a new GC column?

A3: Yes, in many cases. Beyond optimizing the temperature program, you can adjust the carrier gas flow rate to its optimal linear velocity for your column dimensions to maximize efficiency. If chromatographic separation remains incomplete, the mass spectrometer can be used to perform deconvolution by monitoring unique fragment ions for each isomer, allowing for their individual quantification.[4]

Q4: When should I consider using a different GC column?

A4: You should consider a new column when extensive optimization of the temperature program and flow rate on your current column does not yield the required separation. This indicates that a different separation selectivity is needed. For highly similar isomers, a longer column (e.g., 60 m) or a column with a smaller internal diameter (e.g., 0.18 mm) can provide higher theoretical plates and better resolution.[1]

Q5: How can the mass spectrometer help if my peaks are still overlapping?

A5: Even with co-eluting peaks, the mass spectrometer can differentiate isomers if their mass spectra are not identical. By finding fragment ions that are unique to each isomer or have significantly different relative intensities, you can generate Extracted Ion Chromatograms (EICs). These EICs can be used to quantify each isomer individually, a process known as deconvolution.[4][5]

Troubleshooting Guide for Co-eluting Trimethylnonane Isomers

This guide provides a systematic approach to resolving peak overlap for trimethylnonane isomers.

Problem: Poor or No Chromatographic Separation of Isomers
Step 1: Optimize the Existing GC Method

Before considering hardware changes, fully optimize your current method parameters.

  • Action 1: Refine the Oven Temperature Program Temperature programming is a powerful tool for enhancing the resolution of compounds with close boiling points.[2] A slow, gradual increase in temperature can provide better separation.[1]

    • Recommendation: Start with a "scouting" gradient to determine the elution window of your isomers. Then, implement a slower ramp rate across that specific temperature range to improve separation.[6]

  • Action 2: Adjust Carrier Gas Flow Rate Ensure your carrier gas (Helium or Hydrogen) is set to the optimal linear velocity for your column's internal diameter. Operating at the optimal flow rate maximizes column efficiency and, consequently, resolution.

Step 2: Enhance Separation with an Appropriate GC Column

If method optimization is insufficient, the stationary phase or column dimensions may not be adequate for the separation.

  • Action: Select a High-Resolution Column For complex isomer mixtures, increasing the overall efficiency of the separation is key.

    • Recommendation: Switch to a longer column (e.g., from 30 m to 60 m) or a column with a smaller internal diameter (e.g., from 0.25 mm to 0.18 mm). Both changes increase the number of theoretical plates, which enhances resolving power, although this will lead to longer analysis times.[1]

Step 3: Utilize Mass Spectrometric Deconvolution

When baseline chromatographic separation is not achievable, the mass spectrometer's data can be used to resolve the co-elution.

  • Action: Employ Extracted Ion Chromatograms (EICs) This technique relies on differences in the mass fragmentation patterns of the isomers.

    • Recommendation: Carefully examine the mass spectrum of each isomer standard to identify ions that are either unique or significantly more abundant in one isomer compared to the others. By plotting the chromatogram for only these specific mass-to-charge ratios (m/z), you can often quantify the individual co-eluting compounds.[4][5]

Data Presentation

Table 1: Comparison of GC Columns for Alkane Isomer Separation

Column TypeStationary PhaseSeparation PrincipleIdeal For
Standard Non-Polar 5% Phenyl-95% DimethylpolysiloxaneBoiling PointGeneral-purpose analysis of alkanes.[1][7]
High-Resolution Non-Polar 5% Phenyl-95% DimethylpolysiloxaneBoiling PointResolving complex mixtures of isomers with very close boiling points.[1]
PLOT Aluminum Oxide or Porous PolymerAdsorption / Size ExclusionSeparating volatile hydrocarbon isomers (typically C1-C8).[8]

Table 2: Example Temperature Programs for Resolving Trimethylnonane Isomers

ParameterScouting ProgramOptimized High-Resolution Program
Initial Temperature 40°C, hold 2 min40°C, hold 2 min
Ramp Rate 10°C/min3°C/min
Final Temperature 300°C, hold 5 min300°C, hold 10 min
Rationale Quickly elutes all compounds to identify the general retention window.[6]A slower ramp rate increases interaction with the stationary phase, improving separation of closely eluting isomers.[1]

Table 3: Hypothetical Mass Spectral Data for Deconvolution of Two Co-eluting Isomers

This table illustrates how to select ions for EIC analysis. Actual ions must be determined empirically.

m/z (mass-to-charge)Isomer A (Relative Abundance)Isomer B (Relative Abundance)Utility for Deconvolution
57100%100%Poor (Common fragment, not selective)
7185%82%Poor (Not sufficiently different)
85 15% 60% Good (Quantification ion for Isomer B)
99 55% 5% Excellent (Quantification ion for Isomer A)
12710%12%Poor (Low abundance, not selective)

Experimental Protocols & Visualizations

Protocol 1: General GC-MS Screening Method

This protocol is designed for the initial analysis of a sample to determine the retention time window of trimethylnonane isomers.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) to a final concentration of approximately 1-10 µg/mL.

  • GC-MS Instrument Setup:

    • GC Column: Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: 250°C, Split mode (50:1 ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 40°C (hold for 2 min), ramp at 10°C/min to 300°C (hold for 5 min).[6]

    • MS Parameters:

      • Transfer Line: 280°C.

      • Ion Source: 230°C (Electron Ionization at 70 eV).[9]

      • Mass Range: Scan m/z 40-450.[9]

  • Data Analysis: Identify the region of the chromatogram where the isomers elute to inform the development of an optimized method.

Protocol 2: Optimized High-Resolution GC Method

This protocol uses a slow temperature ramp to enhance the chromatographic separation of co-eluting isomers.

  • Sample Preparation: Prepare samples as described in Protocol 1.

  • GC-MS Instrument Setup:

    • Use the same instrument configuration as Protocol 1.

    • Oven Program: Start at 40°C (hold for 2 min), ramp at 3°C/min to 300°C (hold for 10 min).

  • Data Analysis: Compare the resulting chromatogram to the screening run. Assess the resolution (Rs) between adjacent isomer peaks. If baseline separation (Rs ≥ 1.5) is achieved, proceed with direct integration for quantification.

Protocol 3: Quantification using Mass Spectral Deconvolution

This protocol should be used when chromatographic separation from Protocol 2 is still insufficient for direct integration.

  • Isomer Identification: Inject individual standards of the trimethylnonane isomers of interest using the method from Protocol 2.

  • Select Unique Ions: For each isomer, examine its mass spectrum and identify fragment ions that are unique or have a significantly higher relative abundance compared to the co-eluting isomers.

  • Data Processing:

    • Re-process the chromatogram of your mixed sample.

    • Instead of viewing the Total Ion Chromatogram (TIC), generate an Extracted Ion Chromatogram (EIC) for each unique ion identified in the previous step.

    • Integrate the peak area from the EIC for each isomer.

  • Quantification: Use the integrated EIC peak areas to quantify each isomer against its respective calibration curve.

G cluster_start Start cluster_method_opt Method Optimization cluster_eval1 Evaluation cluster_hardware Hardware Solution cluster_eval2 Evaluation cluster_ms MS Solution cluster_end Finish start Co-eluting Isomers Detected opt_temp Optimize Temperature Program (Slower Ramp Rate) start->opt_temp opt_flow Optimize Carrier Gas Flow Rate opt_temp->opt_flow eval1 Resolution Acceptable? opt_flow->eval1 change_col Change GC Column (Longer Length / Smaller ID) eval1->change_col  No end Quantify Individual Isomers eval1->end  Yes eval2 Resolution Acceptable? change_col->eval2 decon Use Mass Spec Deconvolution (Extracted Ion Chromatograms) eval2->decon  No eval2->end  Yes decon->end

Caption: Troubleshooting workflow for resolving co-eluting isomers.

G start Define Analytical Goal (e.g., Separate Isomers X and Y) step1 Run Initial 'Scouting' Method (Protocol 1) start->step1 decision1 Are Isomers Partially Resolved? step1->decision1 step2a Optimize Temperature Program (Protocol 2) decision1->step2a Yes step2b Select Column with Higher Resolution decision1->step2b No decision2 Is Baseline Resolution Achieved (Rs >= 1.5)? step2a->decision2 step2b->decision2 step3a Quantify by Direct Integration of Peaks decision2->step3a Yes step3b Use MS Deconvolution (Protocol 3) decision2->step3b No end Final Report step3a->end step3b->end

Caption: Decision-making flowchart for method development.

References

Technical Support Center: Mass Spectral Analysis of C12 Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectral fragmentation analysis of C12 branched alkanes.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of C12 branched alkanes.

IssuePossible Cause(s)Recommended Solution(s)
Poor Signal Intensity - Sample concentration is too low. - Inefficient ionization. - Instrument requires tuning and calibration.[1]- Ensure your sample is appropriately concentrated. If it's too dilute, you may not achieve a strong enough signal.[1] - Experiment with different ionization techniques (e.g., EI, CI) to optimize for your specific analytes.[1] - Regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance.[1]
No Molecular Ion (M+) Peak Observed - Branched alkanes readily fragment at the branching point, leading to a very low abundance or absent molecular ion peak, especially with high-energy ionization techniques like Electron Ionization (EI).[2][3][4]- Utilize a "soft" ionization technique such as Chemical Ionization (CI) or Field Ionization (FI). These methods impart less energy to the analyte, resulting in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺).[2][5] - If using EI, consider reducing the electron energy from the standard 70 eV. This can decrease fragmentation but may also lower overall ion intensity.[5]
Difficulty Differentiating Isomers - Co-elution of isomers during Gas Chromatography (GC) separation. - Similar fragmentation patterns between isomers.- Optimize your GC method to improve separation. This can include adjusting the temperature ramp rate (a slower rate often improves resolution), using a longer GC column, or a column with a different stationary phase.[5] - Carefully compare the relative abundances of key fragment ions. While the major fragments may be the same, their intensities can differ between isomers.
Mass Inaccuracy - The instrument is not properly calibrated.- Perform regular mass calibration using appropriate standards to ensure accurate mass measurements.[1]
High Baseline Noise or "Ghost Peaks" - Contamination in the GC-MS system (e.g., column, injector, ion source). - Carrier gas impurity.- Perform a "bake-out" of the GC column to remove contaminants. - Clean the ion source according to the manufacturer's instructions. - Ensure high-purity carrier gas is used and that gas lines are free of leaks.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic mass spectral fragmentation patterns for C12 branched alkanes?

A1: The fragmentation of branched alkanes is dominated by cleavage at the carbon-carbon bonds adjacent to the branching point.[2][4] This occurs because it leads to the formation of more stable secondary and tertiary carbocations.[2][6] Consequently, the base peak in the spectrum often corresponds to the most stable carbocation that can be formed. The molecular ion peak is often weak or absent.[3][4] A common feature is the loss of the largest alkyl group attached to the branch point.[4]

Q2: Why is the molecular ion peak often absent or of very low intensity in the mass spectra of branched alkanes?

A2: The molecular ion of a branched alkane is less stable than that of its linear isomer. Upon ionization, the molecule readily fragments at the branching points to form more stable carbocations.[2][6] This rapid fragmentation means that very few of the original molecular ions reach the detector, resulting in a weak or absent M+ peak.[3][4]

Q3: How can I confirm the molecular weight of a C12 branched alkane if the molecular ion peak is not visible?

A3: To confirm the molecular weight, a soft ionization technique like Chemical Ionization (CI) is recommended.[2][5] CI is a gentler process that results in significantly less fragmentation and typically produces a prominent protonated molecule peak ([M+H]⁺), which allows for the definitive determination of the molecular weight.[2][5][7]

Q4: What are the expected major fragments for a methyl-branched C12 alkane (methylundecane)?

A4: The major fragments will result from cleavage at the C-C bond on either side of the methyl-substituted carbon. For example, in 2-methylundecane, cleavage between C2 and C3 will result in a prominent ion at m/z 43 (C3H7+) and a less abundant ion from the loss of a propyl group. Cleavage can also lead to the loss of a methyl group (M-15) or larger alkyl fragments. The relative abundance of these fragments helps to pinpoint the position of the methyl group.

Data Presentation: Key Mass Spectral Fragments of Methylundecane Isomers

The following table summarizes key mass spectral data for several C12 branched alkane isomers obtained from the NIST Mass Spectrometry Data Center. This data was acquired using Electron Ionization (EI).

CompoundMolecular FormulaMolecular WeightBase Peak (m/z)Other Major Fragments (m/z)
n-Dodecane[8][9]C12H26170.335743, 71, 85
2-Methylundecane[7][10]C12H26170.334357, 71, 85, 113, 155 (M-15)
3-Methylundecane[11][12][13][14][15]C12H26170.335743, 71, 85, 127, 141 (M-29)
4-Methylundecane[16][17]C12H26170.335743, 71, 85, 99, 113
5-MethylundecaneC12H26170.335743, 71, 85, 99
6-MethylundecaneC12H26170.335743, 71, 85

Experimental Protocols

Protocol: GC-MS Analysis of C12 Branched Alkanes using Electron Ionization

This protocol provides a general procedure for the analysis of C12 branched alkanes using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation:

  • Prepare a stock solution of the C12 alkane standard at a concentration of 1 mg/mL in a high-purity volatile solvent such as hexane (B92381) or heptane.
  • Perform serial dilutions to create working standards at concentrations relevant to your expected sample concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
  • If quantitative analysis is required, add an internal standard (e.g., a deuterated alkane) to each standard and sample at a constant concentration.

2. GC-MS Instrument Setup (Typical Parameters):

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL in splitless or split mode (e.g., 20:1 split ratio).
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-200.

3. Analysis Sequence:

  • Allow the GC-MS system to equilibrate until a stable baseline is achieved.
  • Inject a solvent blank (e.g., hexane) to verify system cleanliness.
  • Inject the series of working standards to establish calibration.
  • Inject the unknown samples.

4. Data Analysis:

  • Identify the C12 branched alkanes based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).
  • For structural elucidation, analyze the fragmentation pattern, paying close attention to the base peak and the masses of neutral fragments lost from the molecular ion (if observed).

Visualizations

Fragmentation_Pathway cluster_molecule 2-Methylundecane (M, m/z 170) cluster_ionization Ionization (EI, 70 eV) cluster_fragmentation Fragmentation C12H26 CH3-CH(CH3)-(CH2)8-CH3 M_ion [CH3-CH(CH3)-(CH2)8-CH3]+• M+•, m/z 170 C12H26->M_ion -e- Frag1 [CH3-CH(CH3)]+ m/z 43 (Base Peak) M_ion->Frag1 Cleavage at C2-C3 Frag2 [M - C2H5]+• m/z 141 M_ion->Frag2 Loss of Ethyl Radical Frag3 [M - C9H19]+• m/z 43 M_ion->Frag3 Loss of Nonyl Radical

Caption: Fragmentation pathway of 2-methylundecane.

Troubleshooting_Workflow Start Start: Mass Spectral Analysis of C12 Branched Alkane CheckMolarIon Is Molecular Ion (M+) Peak Present? Start->CheckMolarIon CheckSignal Is Signal Intensity Sufficient? CheckMolarIon->CheckSignal Yes SoftIonization Action: Use Soft Ionization (e.g., CI) CheckMolarIon->SoftIonization No CheckIsomer Need to Differentiate Isomers? CheckSignal->CheckIsomer Yes ConcentrateSample Action: Increase Sample Concentration CheckSignal->ConcentrateSample No OptimizeGC Action: Optimize GC Separation CheckIsomer->OptimizeGC Yes End End: Successful Analysis CheckIsomer->End No SoftIonization->CheckSignal TuneInstrument Action: Tune and Calibrate Instrument ConcentrateSample->TuneInstrument TuneInstrument->Start AnalyzeFragments Action: Compare Relative Abundance of Fragments OptimizeGC->AnalyzeFragments AnalyzeFragments->End

Caption: Troubleshooting workflow for C12 alkane analysis.

References

Technical Support Center: Analysis of 2,3,6-Trimethylnonane in Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of 2,3,6-trimethylnonane in complex hydrocarbon mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in identifying this compound in a complex hydrocarbon matrix?

A1: The main challenges include:

  • Co-elution: Due to the presence of numerous structurally similar isomers of C12 alkanes, this compound can often co-elute with other components, making its isolation and identification difficult.

  • Lack of Commercial Standards: A certified reference standard for this compound may not be readily available, hindering definitive identification based on retention time matching.

  • Similar Mass Spectra: Electron ionization (EI) mass spectra of branched alkanes are often very similar, characterized by fragmentation patterns with successive losses of alkyl groups. This can make it difficult to distinguish between isomers based on mass spectrometry alone.

Q2: What is the recommended analytical technique for identifying this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used technique for the analysis of volatile and semi-volatile compounds in complex mixtures like petroleum products. For enhanced separation of complex hydrocarbon mixtures, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) can provide superior resolution.

Q3: Where can I find the Kovats retention index and a reference mass spectrum for this compound?

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Poor chromatographic resolution and suspected co-elution.

Symptoms:

  • Broad or asymmetric peaks in the region where this compound is expected to elute.

  • Inconsistent mass spectra across the width of a single chromatographic peak.

Possible Causes & Solutions:

CauseSolution
Inadequate GC column selectivity. Use a long, high-resolution capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane, like DB-5 or equivalent). For highly complex mixtures, consider using a column with a different selectivity or employing GCxGC.
Sub-optimal GC oven temperature program. Optimize the temperature program. A slower ramp rate (e.g., 2-5 °C/min) can improve the separation of closely eluting isomers.
Incorrect carrier gas flow rate. Ensure the carrier gas flow rate is set to the optimal linear velocity for the column dimensions and carrier gas being used (typically helium or hydrogen).
Problem 2: Difficulty in distinguishing this compound from its isomers.

Symptoms:

  • Several peaks with similar retention times and mass spectra.

  • Uncertainty in peak assignment due to the lack of a reference standard.

Possible Causes & Solutions:

CauseSolution
Similar mass spectral fragmentation patterns among isomers. While a reference spectrum is unavailable, analyze the obtained mass spectrum for characteristic fragments of branched alkanes. Look for patterns of neutral losses corresponding to methyl (15 Da), ethyl (29 Da), propyl (43 Da), etc. groups. The relative abundance of these fragments can provide clues about the branching structure. The molecular ion (m/z 170 for C12H26) may be weak or absent in EI spectra.[2]
Lack of a specific Kovats retention index. 1. Predict the retention index: Use commercially available software or published models to predict the Kovats retention index of this compound based on its structure. This can provide an estimated retention window.[3][4][5] 2. Use relative retention order: Compare the elution order of the unknown peak with known elution patterns of other branched alkanes. Generally, for isomers with the same carbon number, increased branching leads to a lower boiling point and thus a shorter retention time on non-polar columns. 3. Utilize a reference isomer: If available, inject a standard of a known trimethylnonane isomer (e.g., 2,2,3-trimethylnonane, which has a reported Kovats RI of 1114 on a non-polar column) to help bracket the expected retention time of this compound.[6][7]
Problem 3: No detectable peak for this compound.

Symptoms:

  • Absence of a peak at the expected retention time with a corresponding mass spectrum.

Possible Causes & Solutions:

CauseSolution
Concentration is below the detection limit. Concentrate the sample using techniques like solid-phase extraction (SPE) or a gentle stream of nitrogen.
Inappropriate sample preparation. Ensure the sample is properly dissolved in a volatile organic solvent (e.g., hexane (B92381), dichloromethane) and that any non-volatile matrix components have been removed through filtration or extraction.
Instrumental issues. Verify the proper functioning of the GC-MS system, including the injector, column, and detector. Check for leaks and ensure the system is clean.

Experimental Protocols

Protocol 1: Sample Preparation of Complex Hydrocarbon Mixtures (e.g., Crude Oil)
  • Dilution: Accurately weigh approximately 100 mg of the hydrocarbon mixture into a 10 mL volumetric flask.

  • Solvent Addition: Add a suitable volatile solvent, such as hexane or dichloromethane, to the flask.

  • Dissolution: Gently agitate the mixture until the sample is fully dissolved. If necessary, use brief sonication.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Serial Dilution (if necessary): Perform further serial dilutions to bring the concentration of the target analytes within the optimal range for the GC-MS system.

  • Transfer: Transfer the final diluted sample to a 2 mL autosampler vial for analysis.

Protocol 2: GC-MS Analysis of Branched Alkanes
  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar column)

  • Injector: Split/splitless, 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 min

    • Ramp 1: 5 °C/min to 300 °C

    • Hold: 10 min at 300 °C

  • MSD Transfer Line: 280 °C

  • Ion Source: Electron Ionization (EI), 70 eV, 230 °C

  • Quadrupole: 150 °C

  • Scan Range: m/z 40-550

Data Presentation

Table 1: Kovats Retention Indices of C12 Alkane Isomers on a Non-Polar Stationary Phase.

CompoundCAS NumberKovats Retention Index (Non-Polar Column)Reference
n-Dodecane112-40-31200By definition
2,2,3-Trimethylnonane55499-04-21114[6][7]
This compound 62184-58-1 ~1120 - 1140 (Estimated) N/A
3,4,7-TrimethylnonaneN/A70 (Isothermal, may not be directly comparable)[8]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Dilution Dilution in Volatile Solvent Filtration Filtration (0.45 µm) Dilution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation (DB-5 Column) Injection->Separation Detection Mass Spectrometry (EI) Separation->Detection RI_Analysis Retention Index Analysis Detection->RI_Analysis MS_Analysis Mass Spectrum Interpretation Detection->MS_Analysis Identification Tentative Identification RI_Analysis->Identification MS_Analysis->Identification

Caption: Workflow for the identification of this compound.

Troubleshooting_Logic Start Problem: Cannot Identify this compound Check_Chromatography Check Chromatogram for Co-elution/Poor Peak Shape Start->Check_Chromatography Check_RI Compare Retention Time to Predicted/Reference RI Check_Chromatography->Check_RI Good Peaks Optimize_GC Optimize GC Method (Temp. Program, Flow Rate) Check_Chromatography->Optimize_GC Issue Found Check_MS Analyze Mass Spectrum for Characteristic Fragments Check_RI->Check_MS Plausible RT Use_Ref_Isomer Inject Reference Isomer Check_RI->Use_Ref_Isomer No Match Predict_RI Predict Retention Index Check_RI->Predict_RI No Reference Interpret_MS Interpret Fragmentation Pattern Check_MS->Interpret_MS No Direct Match Tentative_ID Tentative Identification Check_MS->Tentative_ID Consistent Fragments Optimize_GC->Check_Chromatography Use_Ref_Isomer->Check_RI Predict_RI->Check_RI Interpret_MS->Check_MS

Caption: Troubleshooting logic for identifying this compound.

References

Technical Support Center: Troubleshooting Matrix Effects in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, quantifying, and mitigating matrix effects in the analysis of environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in environmental analysis?
Q2: How can I quantitatively assess the matrix effect in my samples?

A2: The most common and accepted method for quantifying matrix effects is the post-extraction addition (or post-extraction spike) method.[4][6][7] This technique allows for a quantitative evaluation by comparing the analytical response of an analyte in a clean solvent to the response of the same analyte spiked into a blank sample extract (a sample that has gone through the entire preparation process but does not contain the target analyte).[3][4][6]

The Matrix Effect (ME) is calculated using the following formula:

ME (%) = (B / A) * 100

Where:

  • A is the peak area or signal response of the analyte in a neat (clean) solvent.

  • B is the peak area or signal response of the analyte spiked into the post-extracted blank matrix at the same concentration as the neat solvent standard.[6][7]

Interpretation of Results:

  • ME = 100%: No matrix effect.

  • ME < 100%: Signal suppression is occurring. For example, a result of 70% indicates a 30% signal loss due to the matrix.[3]

  • ME > 100%: Signal enhancement is occurring.

It is recommended to evaluate the matrix effect at both a low and a high concentration level.[8]

Q3: What are the common causes of matrix effects in different environmental samples?

A3: The complexity of environmental matrices is the primary source of matrix effects.

  • Soil and Sediment Samples: These matrices are rich in organic matter (humic and fulvic acids), inorganic salts, and various minerals.[9][10] These components can co-extract with the analytes of interest and interfere with the ionization process.

  • Water Samples (Wastewater, Surface Water): These samples often contain high concentrations of dissolved organic carbon, salts, surfactants, and other pollutants that can cause significant signal suppression or enhancement.[11][12]

  • Biota Samples (e.g., plant or animal tissues): Lipids, proteins, and pigments are common interfering substances that can be co-extracted and lead to matrix effects.

In LC-MS, these interfering compounds can affect the efficiency of droplet formation and evaporation in the ion source, leading to altered ionization of the target analyte.[4][6]

Troubleshooting Guides

Guide 1: Step-by-Step Protocol for Quantifying Matrix Effects

This guide provides a detailed methodology for the post-extraction addition experiment.

Objective: To quantitatively determine the presence and magnitude of matrix effects.

Experimental Protocol: Post-Extraction Addition

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of your target analyte in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 5 ppb).[3]

    • Set B (Post-Spiked Matrix): Take a blank environmental sample (e.g., soil, water) that is known to be free of the target analyte. Process this sample through your entire extraction and sample preparation procedure. After the final step, spike the resulting extract with the target analyte to achieve the same final concentration as Set A.[3][6]

    • Set C (Unspiked Matrix): Process the same blank environmental sample through the entire extraction and preparation procedure without spiking the analyte. This serves as a control to ensure the blank matrix is indeed free of the analyte.

  • Analysis: Analyze all three sets of samples using your analytical method (e.g., LC-MS).

  • Calculation:

    • Obtain the average peak area for the analyte from the replicate injections of Set A (Neat Solution) and Set B (Post-Spiked Matrix).

    • Use the formula: ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100 .

  • Interpretation:

    • A value between 80% and 120% is often considered an acceptable range, indicating no significant matrix effect.[12]

    • Values outside this range suggest that mitigation strategies are necessary.

Guide 2: Strategies for Mitigating Matrix Effects

Once a significant matrix effect has been identified, several strategies can be employed for mitigation. The choice of strategy depends on the complexity of the matrix, the required sensitivity, and the availability of a blank matrix.[13]

StrategyDescriptionAdvantagesDisadvantages
Sample Dilution Diluting the sample extract with a clean solvent.Simple, cost-effective, and can reduce the concentration of interfering compounds.[4][13]May reduce analyte concentration below the limit of quantification (LOQ).[13]
Matrix-Matched Calibration Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.Effectively compensates for matrix effects by ensuring that standards and samples are affected similarly.[2][14]Requires a representative blank matrix, which may not always be available.[4][6]
Standard Addition Spiking known amounts of the analyte into aliquots of the actual sample. A calibration curve is then constructed from these spiked samples.Highly effective for complex and variable matrices as it calibrates within each unique sample matrix.[15][16]Laborious, time-consuming, and requires more sample volume.[6][14]
Use of Internal Standards (IS) Adding a known concentration of a compound (ideally a stable isotope-labeled version of the analyte) to all samples, standards, and blanks.Can correct for both matrix effects and variations in sample preparation and instrument response.[12]Stable isotope-labeled standards can be expensive and are not available for all analytes.[4][7]
Improved Sample Cleanup Optimizing sample preparation procedures (e.g., Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)) to more effectively remove interfering components.Can significantly reduce or eliminate matrix effects by removing the source of the interference.[4][17]Can be time-consuming and may lead to loss of the target analyte if not optimized properly.[7]
Chromatographic Separation Modifying the LC method (e.g., changing the gradient, using a different column) to separate the analyte from co-eluting matrix components.Can resolve the analyte from interfering compounds, thus eliminating the matrix effect at the point of ionization.[4][13]Method development can be complex and time-consuming.[5][18]

Visual Guides

Workflow for Troubleshooting Matrix Effects

The following diagram illustrates a logical workflow for identifying, quantifying, and mitigating matrix effects during environmental sample analysis.

G cluster_0 Phase 1: Identification & Quantification cluster_1 Phase 2: Mitigation & Validation start Start: New Analytical Method prep Perform Sample Preparation (e.g., Extraction, Cleanup) start->prep assess Assess Matrix Effect (Post-Extraction Addition) prep->assess calc Calculate ME (%) = (Area_matrix / Area_solvent) * 100 assess->calc decision Is ME (%) between 80% and 120%? calc->decision mitigate Select Mitigation Strategy (See Decision Tree) decision->mitigate No end_good Proceed with Routine Analysis decision->end_good Yes validate Validate Mitigation Strategy mitigate->validate decision2 Is Mitigation Effective? validate->decision2 end_bad Re-evaluate Mitigation Strategy end_bad->mitigate decision2->end_good Yes decision2->end_bad No

Caption: A workflow for identifying and mitigating matrix effects.

Decision Tree for Selecting a Mitigation Strategy

This diagram provides a decision-making framework to help select the most appropriate strategy to counteract matrix effects based on experimental conditions.

G q1 Is a representative blank matrix available? q2 Is the sample throughput high? q1->q2 No a1 Use Matrix-Matched Calibration q1->a1 Yes q3 Is the required sensitivity very high? q2->q3 Yes a2 Use Standard Addition q2->a2 No q4 Is a stable isotope-labeled internal standard (SIL-IS) available and affordable? q3->q4 No a5 Consider Sample Dilution if sensitivity allows q3->a5 Yes a3 Use SIL-IS q4->a3 Yes a4 Optimize Sample Cleanup &/or Chromatography q4->a4 No

Caption: A decision tree for choosing a matrix effect mitigation strategy.

References

Technical Support Center: Optimization of GC Oven Temperature Programs for C12 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) oven temperature programs for the separation of C12 isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in separating C12 isomers by GC?

A1: The most critical factor is selecting a GC column with the appropriate stationary phase. The oven temperature program is a powerful tool for optimization, but its effectiveness is highly dependent on the selectivity of the stationary phase for the specific C12 isomers being analyzed. For non-polar C12 alkanes, a non-polar stationary phase is generally suitable. However, for isomers with varying degrees of unsaturation or functional groups, such as alkenes, alkynes, or alcohols, a more polar stationary phase is often required to achieve separation. In some challenging cases, liquid crystalline stationary phases have shown exceptional selectivity for positional and geometric isomers of compounds like n-dodecenes.[1]

Q2: Where should I start when developing a new GC oven temperature program for C12 isomers?

A2: A good starting point is a "scouting" gradient. This involves a low initial oven temperature (e.g., 35–40 °C), a moderate ramp rate (e.g., 10 °C/min), and a final temperature that is near the maximum operating temperature of your column, held for a sufficient time (e.g., 10 minutes) to ensure all components elute.[2] This initial run will give you a general idea of the elution profile of your C12 isomers and will help you decide if an isothermal or a temperature-programmed method is more appropriate.

Q3: How do I know if I should use an isothermal or a temperature-programmed oven method?

A3: If all your C12 isomer peaks elute within a relatively short time window during your scouting gradient, an isothermal method may be suitable. A general rule of thumb is that if the peaks of interest elute within a time that is less than 25% of the total gradient time, an isothermal analysis is feasible.[2] Isothermal methods are often simpler and can provide very reproducible retention times. However, for complex mixtures of C12 isomers with a wider range of boiling points, a temperature-programmed method is typically necessary to achieve adequate separation without excessively long run times.[3]

Q4: How does the temperature ramp rate affect the separation of C12 isomers?

A4: The temperature ramp rate has a significant impact on the resolution of your C12 isomers. A slower ramp rate increases the time analytes spend interacting with the stationary phase, which generally leads to better separation, especially for closely eluting isomers.[3] Conversely, a faster ramp rate will shorten the analysis time but may decrease resolution. A good starting point for optimizing the ramp rate is to use a value of approximately 10 °C per column void time.[2]

Q5: My C12 isomer peaks are co-eluting. What is the first thing I should adjust in my oven temperature program?

A5: If you are experiencing co-elution, the first parameter to adjust is often the initial oven temperature. Lowering the initial temperature can significantly improve the resolution of early-eluting peaks.[2] If the co-eluting peaks appear later in the chromatogram, adjusting the ramp rate or introducing a mid-ramp isothermal hold can be effective. A mid-ramp hold is a period during the temperature program where the temperature is held constant, which can help to separate critical pairs of isomers.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor resolution of early-eluting C12 isomers The initial oven temperature is too high.Lower the initial oven temperature. A good starting point is 20°C below the boiling point of the solvent for splitless injection.[4]
The initial hold time is too short.For splitless injection, ensure the initial hold time is sufficient for the sample to be transferred to the column (typically 30-60 seconds). For split injection, an initial hold is often not necessary.
Poor resolution of mid-to-late eluting C12 isomers The temperature ramp rate is too fast.Decrease the ramp rate in increments of 1-2 °C/min to improve separation.
An inappropriate stationary phase is being used.Consider a column with a different polarity. For positional and geometric C12 alkene isomers, a highly polar or liquid crystalline phase may be necessary.[1]
Peak tailing for C12 alcohol isomers Active sites in the GC system are causing unwanted interactions.Use a deactivated inlet liner and ensure the column is properly installed. For alcohols, derivatization to their trimethylsilyl (B98337) (TMS) ethers can significantly improve peak shape.[5]
Retention time shifting The GC oven is not properly calibrated or has poor temperature control.Verify the oven temperature with a calibrated external probe. Ensure the oven is not overloaded, which can affect temperature uniformity.
There are leaks in the system.Perform a leak check of the injector, detector, and column fittings.
Broad peaks The carrier gas flow rate is not optimal.Optimize the carrier gas flow rate to achieve the best efficiency for your column dimensions.
The injection volume is too large, causing column overload.Reduce the injection volume or dilute the sample.

Experimental Protocols

Protocol 1: General Scouting Gradient for C12 Isomer Analysis

This protocol is a starting point for developing a method for a new mixture of C12 isomers.

  • Column: Select a column based on the expected polarity of the C12 isomers (e.g., a non-polar DB-1 or equivalent for alkanes, a mid-to-high polarity column like a DB-Wax for more polar isomers). A common dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector: Set the injector temperature to 250 °C. Use a split injection with a moderate split ratio (e.g., 50:1) to avoid column overload.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C (or the maximum temperature limit of the column).

    • Final Hold: Hold at 280 °C for 10 minutes.

  • Detector: Use a Flame Ionization Detector (FID) set at 300 °C.

Protocol 2: Optimized Temperature Program for C12/C14 Fatty Alcohols

This protocol is adapted from a method for the analysis of fatty alcohols and can be a good starting point for C12 alcohol isomers.[6]

  • Column: A polar stationary phase column (e.g., DB-Wax) is recommended.

  • Carrier Gas: Nitrogen at a constant flow.

  • Injector: Set the injector temperature to 270 °C.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 10 minutes.

  • Detector: FID set at 300 °C.

Quantitative Data Summary

The following table provides examples of GC oven temperature programs that have been used for the separation of C12 and related isomers. Note that the optimal program will depend on the specific isomers, column, and instrument used.

Analyte(s)Column Stationary PhaseInitial Temperature (°C) & Hold Time (min)Ramp Rate (°C/min)Final Temperature (°C) & Hold Time (min)Reference
Sesquiterpenoids in DodecanePolyethylene Glycol (e.g., Elite-Wax)100 (1 min)5 to 160, then 10 to 240240 (hold time not specified)[7]
C12/C14 Fatty AlcoholsNot specified, likely polar100 (1 min)10250 (10 min)[6]
Dodecene IsomersDi- + tribranched isomers35 (1 min)1140 (hold time not specified)[8]

Visualizations

GC_Troubleshooting_Workflow cluster_temp_opt Temperature Program Optimization start Start: Poor Isomer Separation check_column Is the stationary phase appropriate for the isomers? start->check_column change_column Select a column with appropriate polarity. check_column->change_column No optimize_temp Optimize Oven Temperature Program check_column->optimize_temp Yes change_column->optimize_temp check_injection Review Injection Parameters optimize_temp->check_injection initial_temp Adjust Initial Temperature ramp_rate Modify Ramp Rate initial_temp->ramp_rate If mid/late peaks are unresolved mid_ramp_hold Introduce Mid-Ramp Isothermal Hold ramp_rate->mid_ramp_hold For critical pairs adjust_injection Optimize injection volume, split ratio, and temperature. check_injection->adjust_injection No end Achieved Satisfactory Separation check_injection->end Yes adjust_injection->optimize_temp

Caption: A workflow for troubleshooting poor separation of C12 isomers in GC.

Temp_Program_Logic cluster_programmed_dev Programmed Method Development start Scouting Gradient Run elution_window Are all peaks eluted in < 25% of gradient time? start->elution_window isothermal Develop Isothermal Method elution_window->isothermal Yes programmed Develop Temperature Programmed Method elution_window->programmed No set_initial_temp Set Initial Temperature based on first eluting peak programmed->set_initial_temp set_ramp Set Ramp Rate (approx. 10°C/void time) set_initial_temp->set_ramp set_final_temp Set Final Temperature and Hold set_ramp->set_final_temp

Caption: Decision logic for choosing between isothermal and programmed GC methods.

References

Technical Support Center: Identification of Methyl-Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the identification of methyl-branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in identifying methyl-branched alkanes?

The identification of methyl-branched alkanes presents several analytical challenges primarily due to the subtle structural similarities among numerous isomers. Key difficulties include:

  • Co-elution in Gas Chromatography (GC): Branched isomers often have very similar boiling points, leading to overlapping or complete co-elution in GC analysis, making their separation and individual identification difficult.[1]

  • Similar Mass Spectra: Electron Ionization (EI) mass spectra of positional and constitutional isomers can be very similar, with only subtle differences in the relative abundances of fragment ions. This ambiguity complicates definitive identification based on mass spectrometry (MS) alone.[2][3]

  • Weak or Absent Molecular Ion Peak: In EI-MS, the molecular ion (M+) peak for highly branched alkanes is often weak or entirely absent, hindering the determination of the molecular weight.[2][4]

  • Complex NMR Spectra: ¹H NMR spectra of alkanes exhibit signals in a narrow chemical shift range (typically 0.7 to 1.5 ppm), leading to significant signal overlap, especially in complex mixtures.[5]

  • Non-specific FTIR Spectra: Infrared (IR) spectroscopy is generally not suitable for distinguishing between isomers of methyl-branched alkanes as they exhibit similar C-H stretching and bending vibrations.[6]

Q2: How can I improve the separation of co-eluting methyl-branched alkane isomers in GC?

Resolving co-eluting isomers is a common challenge. Here are several strategies to improve separation:

  • Optimize the GC Temperature Program: A slower temperature ramp rate can increase the interaction time of the analytes with the stationary phase, potentially improving separation.

  • Use a Longer GC Column: Doubling the column length can significantly increase the number of theoretical plates and enhance resolution.[7]

  • Select a Different Stationary Phase: While non-polar columns (like DB-5) are standard, a column with a different selectivity, such as a slightly more polar phase, might provide better separation for certain isomers.

  • Employ Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different separation mechanisms (e.g., non-polar followed by a polar column) to dramatically increase peak capacity and resolve complex mixtures of isomers.[8][9][10][11]

Q3: My mass spectrum for a suspected methyl-branched alkane is ambiguous. How can I confirm its structure?

When EI-MS data is inconclusive, consider the following approaches:

  • Chemical Ionization (CI): This "softer" ionization technique often produces a more abundant protonated molecule ([M+H]⁺), which helps in confirming the molecular weight, especially when the molecular ion is absent in the EI spectrum.[2][3]

  • Tandem Mass Spectrometry (MS/MS): By isolating a specific fragment ion and inducing further fragmentation, MS/MS can provide more detailed structural information to help differentiate isomers.[3]

  • Kovats Retention Index (RI): Calculating the Kovats RI and comparing it to literature values for known methyl-branched alkanes on a similar GC column can provide strong evidence for identification.[1][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, NMR is the most powerful technique. ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, can unambiguously determine the connectivity and branching pattern of the alkane.[13][14]

Q4: What are the characteristic features to look for in the NMR spectra of methyl-branched alkanes?

While signal overlap can be an issue, specific features in NMR spectra are diagnostic for branched structures:

  • ¹H NMR:

    • Chemical Shifts: Protons on methyl groups (CH₃) typically appear between 0.7-1.3 ppm, methylene (B1212753) groups (CH₂) between 1.2-1.6 ppm, and methine groups (CH) between 1.4-1.8 ppm.[15]

    • Signal Multiplicity (Splitting): The splitting pattern of a signal (e.g., doublet, triplet, quartet) reveals the number of neighboring protons, which is crucial for determining the branching pattern.

  • ¹³C NMR:

    • Chemical Shifts: The chemical shifts of carbon atoms are highly sensitive to their local environment. Quaternary carbons (a carbon bonded to four other carbons) at the branch point have distinct chemical shifts.

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, which greatly aids in assigning the carbon skeleton.

Q5: Can FTIR be used to identify the position of a methyl branch?

FTIR is generally not a suitable technique for determining the specific position of a methyl branch in an alkane. The C-H stretching and bending vibrations that dominate the IR spectra of alkanes are very similar for different isomers.[6] While some subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist, these are often difficult to interpret for complex molecules and are not reliable for definitive isomer identification. FTIR is more useful for confirming the presence of alkane functional groups in a molecule rather than elucidating its detailed structure.

Troubleshooting Guides

GC-MS Analysis

Problem 1: Poor resolution of peaks, suspected co-elution of methyl-branched isomers.

Possible Cause Troubleshooting Step Expected Outcome
Inadequate GC Separation 1. Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). 2. Increase the column length (e.g., from 30 m to 60 m or 100 m).[3] 3. Switch to a GC column with a different stationary phase polarity.Improved separation of closely eluting peaks.
Complex Sample Matrix 1. Employ sample fractionation techniques prior to GC-MS analysis. 2. Utilize Comprehensive Two-Dimensional Gas Chromatography (GCxGC).[8][9][10][11]Reduction of co-eluting interferences and enhanced resolution of target analytes.

Problem 2: Weak or absent molecular ion peak in the EI mass spectrum.

Possible Cause Troubleshooting Step Expected Outcome
Extensive Fragmentation of a Highly Branched Alkane 1. Perform analysis using Chemical Ionization (CI) to generate a prominent protonated molecule ([M+H]⁺).[2][3] 2. Lower the ionization energy in the EI source (if possible on your instrument).Confirmation of the molecular weight of the analyte.
Low Analyte Concentration 1. Increase the concentration of the sample injected. 2. Use a more sensitive detector or optimize detector parameters.Enhanced signal intensity, potentially making the molecular ion peak observable.

Problem 3: Peaks are tailing or showing poor shape.

Possible Cause Troubleshooting Step Expected Outcome
Active Sites in the GC System 1. Replace the inlet liner with a new, deactivated liner.[16] 2. Trim the first few centimeters of the GC column to remove contamination.[16] 3. Check for and eliminate any leaks in the system.[16]Symmetrical, Gaussian-shaped peaks.
Improper Column Installation 1. Ensure the column is installed at the correct depth in the injector and detector according to the manufacturer's instructions.[16][17]Improved peak shape and resolution.
NMR Spectroscopy

Problem: Severe signal overlap in the ¹H NMR spectrum, making interpretation impossible.

Possible Cause Troubleshooting Step Expected Outcome
Inherent Nature of Alkane Spectra 1. Acquire a ¹³C NMR spectrum and DEPT spectra (DEPT-90, DEPT-135) to identify the types of carbon atoms (CH, CH₂, CH₃, and quaternary). 2. Perform 2D NMR experiments:     - COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish connectivity.[13]     - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[13]     - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.[13]Unambiguous assignment of the molecular structure by resolving individual signals and determining the connectivity of atoms.

Data Presentation

Table 1: Kovats Retention Indices (RI) for Selected Methyl-Branched Alkanes on a Non-Polar (DB-5 type) Column
CompoundCarbon NumberKovats Retention Index (RI)
n-Nonane9900
2-Methyloctane9868
3-Methyloctane9872
4-Methyloctane9875
n-Decane101000
2-Methylnonane10969
3-Methylnonane10973
4-Methylnonane10976
5-Methylnonane10978
n-Undecane111100
2-Methyldecane111069
3-Methyldecane111074
4-Methyldecane111077
5-Methyldecane111079
n-Dodecane121200
2-Methylundecane121169
3-Methylundecane121174
4-Methylundecane121177
5-Methylundecane121179
6-Methylundecane121180

Note: RI values are approximate and can vary slightly depending on the specific GC conditions.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Methyl-Branched Alkanes
Structural Unit¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Primary Methyl (R-CH₃)0.7 - 1.310 - 20
Secondary Methylene (R₂CH₂)1.2 - 1.620 - 35
Tertiary Methine (R₃CH)1.4 - 1.825 - 45
Quaternary Carbon (R₄C)-30 - 50
Table 3: Common Mass Spectral Fragment Ions for Alkanes
m/zIon FormulaCommon Name
29C₂H₅⁺Ethyl cation
43C₃H₇⁺Propyl cation
57C₄H₉⁺Butyl cation
71C₅H₁₁⁺Pentyl cation
85C₆H₁₃⁺Hexyl cation

Note: The relative abundance of these ions is highly dependent on the structure of the alkane. Cleavage at a branch point leading to a more stable carbocation is favored.[2][4]

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of Methyl-Branched Alkanes
  • Sample Preparation:

    • Dissolve the sample in a volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 10-100 µg/mL.

    • Transfer the solution to a 2 mL autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250-280°C.

    • Oven Temperature Program:

      • Initial temperature: 40-60°C, hold for 2 minutes.

      • Ramp: Increase to 280-300°C at a rate of 5-10°C/min.

      • Hold: Maintain the final temperature for 5-10 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify peaks and record their retention times.

    • Analyze the mass spectrum of each peak, paying close attention to the molecular ion (if present) and the fragmentation pattern.

    • Compare the obtained mass spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library).[2][18]

    • Calculate the Kovats Retention Index for each peak of interest for comparison with literature data.

Protocol 2: Kovats Retention Index (RI) Calculation
  • Prepare a Standard Mixture: Create a mixture of n-alkanes (e.g., C₈ to C₂₀) in the same solvent as your sample.

  • Analyze the Standard and Sample: Run the n-alkane standard mixture and your sample under the exact same GC conditions.

  • Identify Bracketing n-Alkanes: For each unknown peak in your sample, identify the n-alkanes from the standard run that elute immediately before (tₙ) and after (tₙ₊₁) it.

  • Calculate the Kovats RI: Use the following formula for a temperature-programmed run: RI = 100 * [n + (N - n) * (t_unknown - tₙ) / (tₙ₊₁ - tₙ)] Where:

    • n = carbon number of the n-alkane eluting before the unknown

    • N = carbon number of the n-alkane eluting after the unknown

    • t_unknown = retention time of the unknown compound

    • tₙ = retention time of the n-alkane with carbon number n

    • tₙ₊₁ = retention time of the n-alkane with carbon number N

Mandatory Visualizations

GC_Troubleshooting_Workflow start Poor Peak Resolution (Suspected Co-elution) q1 Optimize GC Method? start->q1 step1 Decrease Temp Ramp Increase Column Length Change Stationary Phase q1->step1 Yes step2 Use Advanced Techniques q1->step2 No q2 Resolution Improved? step1->q2 q2->step2 No end_good Peaks Resolved q2->end_good Yes gcxgc GCxGC Analysis step2->gcxgc end_bad Further Method Development Needed step2->end_bad gcxgc->end_good

Caption: Troubleshooting workflow for poor GC peak resolution.

MS_Identification_Workflow start Ambiguous EI-MS Spectrum q1 Molecular Ion (M+) Present? start->q1 ci_ms Perform Chemical Ionization (CI-MS) q1->ci_ms No analyze_frag Analyze Fragmentation Pattern & Compare to Library q1->analyze_frag Yes check_mw Confirm Molecular Weight ci_ms->check_mw check_mw->analyze_frag q2 Confident ID? analyze_frag->q2 ri_analysis Calculate Kovats Retention Index (RI) q2->ri_analysis No end_good Structure Elucidated q2->end_good Yes compare_ri Compare RI to Literature Values ri_analysis->compare_ri q3 Confident ID? compare_ri->q3 nmr Perform NMR Spectroscopy (1D and 2D) q3->nmr No q3->end_good Yes nmr->end_good

Caption: Logical workflow for identifying methyl-branched alkanes.

References

Technical Support Center: Minimizing Sample Contamination in Biomarker Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample contamination during biomarker analysis.

Troubleshooting Guides

Issue 1: Unexpected Positive Results in Negative Controls

Question: My negative controls (e.g., no-template control in PCR, reagent blank in ELISA) are consistently showing a positive signal. What are the likely sources of contamination and how can I troubleshoot this?

Answer:

Unexpected positive results in negative controls are a strong indicator of contamination. The source can often be traced to one or more components of your experimental setup. Here’s a systematic approach to identify and eliminate the source of contamination:

Potential Sources and Troubleshooting Steps:

  • Reagents and Consumables:

    • Problem: Reagents (e.g., water, buffers, master mixes) or consumables (e.g., pipette tips, tubes) may be contaminated with the analyte of interest or interfering substances.[1] Even high-purity reagents can contain trace contaminants.[2]

    • Troubleshooting:

      • Isolate the Source: Systematically replace each reagent with a fresh, unopened stock to identify the contaminated component. Start with the most voluminous reagent, typically water.[1]

      • Test New Lots: Before introducing new batches of reagents or consumables into your workflow, test them for contamination.[2]

      • Use Certified Consumables: Utilize certified nuclease-free and sterile consumables to minimize the risk of contamination.

      • Aliquot Reagents: Dispense reagents into smaller, single-use aliquots to prevent contamination of stock solutions.[1]

  • Cross-Contamination from Samples or Positive Controls:

    • Problem: Aerosols generated from handling high-concentration samples or positive controls can contaminate your workspace, equipment, and reagents.[1]

    • Troubleshooting:

      • Physical Separation: Maintain separate, dedicated areas and equipment (pipettes, centrifuges, etc.) for pre-PCR and post-PCR activities, as well as for sample preparation and analysis.

      • Aseptic Technique: Always use fresh, sterile pipette tips for each sample and reagent. Change gloves frequently, especially after handling high-concentration samples.

      • Careful Handling: Open and close tubes carefully to minimize aerosol generation.

  • Environmental Contamination:

    • Problem: The laboratory environment can be a source of contaminants such as dust, microbes, and nucleic acids from personnel.[1]

    • Troubleshooting:

      • Work in a Clean Environment: Perform sample preparation and assay setup in a laminar flow hood or a designated clean area.

      • Regular Decontamination: Regularly clean and decontaminate work surfaces, equipment, and high-touch areas with appropriate disinfectants (e.g., 10% bleach followed by 70% ethanol).

      • Personal Protective Equipment (PPE): Wear appropriate PPE, including a clean lab coat, gloves, and a face mask, to prevent contamination from your person.

Experimental Protocol: Testing for Reagent Contamination

This protocol outlines a systematic approach to identify a contaminated reagent when a negative control (No-Template Control - NTC) in a qPCR assay yields a positive result.

  • Objective: To pinpoint the specific reagent that is the source of contamination.

  • Materials:

    • A fresh, unopened aliquot of each reagent used in the assay (PCR-grade water, master mix, primers, probes).

    • Sterile, nuclease-free pipette tips and microcentrifuge tubes.

    • A dedicated clean workspace (e.g., a PCR hood).

  • Procedure:

    • Set up a series of NTC reactions. In each reaction, substitute one of the original reagents with its corresponding fresh, unopened counterpart.

    • Include a "gold-standard" NTC with all fresh reagents and a "failure" NTC with all the original, suspect reagents.

    • Run the qPCR assay.

  • Interpretation of Results:

    • If the NTC with a specific fresh reagent is negative while the others are positive, the original aliquot of that reagent is the source of contamination.

    • If all substituted NTCs remain positive, there may be multiple sources of contamination, or the contamination is in a component not tested (e.g., the plasticware).

    • If the "gold-standard" NTC is positive, this suggests a more pervasive contamination issue with the environment or equipment.

Issue 2: Inconsistent or Non-Reproducible Biomarker Measurements

Question: I am observing high variability in my biomarker measurements across replicate samples and different experimental runs. What could be causing this inconsistency?

Answer:

Inconsistent and non-reproducible results can stem from pre-analytical variability, including sample collection, handling, and storage, as well as from the analytical process itself.

Potential Sources and Troubleshooting Steps:

  • Pre-Analytical Variability:

    • Problem: Differences in sample collection techniques, processing times, storage conditions, and freeze-thaw cycles can significantly impact biomarker stability and lead to variable results.[3][4]

    • Troubleshooting:

      • Standardized Protocols: Implement and strictly adhere to standardized operating procedures (SOPs) for all pre-analytical steps, from sample collection to storage.[5][6]

      • Control for Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for each sample, as repeated cycles can degrade certain biomarkers.[7][8][9][10] Aliquot samples into single-use volumes before freezing.

      • Consistent Storage: Store all samples under the same conditions and for similar durations. Long-term storage should ideally be at -80°C or in the vapor phase of liquid nitrogen.[5][6]

  • Cross-Contamination Between Samples:

    • Problem: The unintentional transfer of material between samples can lead to inaccurate quantification.[1]

    • Troubleshooting:

      • Spatial and Temporal Separation: Process samples in a logical order, for example, from expected low concentration to high concentration.

      • Dedicated Consumables: Use fresh pipette tips for every sample.

      • Sample Tracking: Implement a robust sample tracking system using barcodes or unique identifiers to prevent sample mix-ups.[11]

  • Instrument and Assay Performance:

    • Problem: Variability in instrument performance or assay execution can introduce inconsistencies.

    • Troubleshooting:

      • Instrument Calibration and Maintenance: Ensure all instruments are regularly calibrated and maintained according to the manufacturer's recommendations.

      • Assay Controls: Include appropriate controls (e.g., positive, negative, and internal controls) in every run to monitor assay performance.

      • Pipetting Technique: Ensure proper and consistent pipetting technique to minimize volume errors.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of sample contamination in biomarker analysis?

A1: The most common sources of contamination can be categorized as follows:

  • From Personnel: Skin cells, hair, saliva, and clothing fibers can all introduce contaminants. Proper use of personal protective equipment (PPE) is crucial.

  • From the Environment: Airborne particles, dust, and microorganisms present in the laboratory air and on surfaces can contaminate samples.[2]

  • From Reagents and Consumables: The chemical and biological reagents used in analysis, as well as plasticware like tubes and pipette tips, can be a source of contamination.[1][2]

  • Cross-Contamination: The transfer of material from one sample to another, often through shared equipment or improper handling, is a major source of error.[1]

  • From Instruments: Residue from previous samples can remain on instruments if not cleaned properly.

Q2: How can I prevent cross-contamination during sample collection?

A2: To prevent cross-contamination during sample collection, especially for blood draws, adhere to the following:

  • Use a new sterile needle and collection tube for each patient.

  • If multiple tubes are drawn, follow the correct order of draw to prevent additive carryover.

  • Ensure the venipuncture site is properly disinfected and allowed to air dry.[12][13]

  • Do not re-palpate the site after disinfection.[12][13]

  • Handle and label tubes one at a time.

Q3: What is the best way to clean and decontaminate laboratory equipment?

A3: A robust cleaning and disinfection protocol is essential.[11]

  • Routine Cleaning: Clean work surfaces before and after each use with a suitable disinfectant, such as 70% ethanol (B145695) or a 10% bleach solution.[14]

  • Equipment-Specific Procedures: Follow the manufacturer's instructions for cleaning and decontaminating specific instruments. Some equipment may be sensitive to certain chemicals.[14]

  • Immersible Equipment: For items like glassware, manual washing with a laboratory-grade detergent followed by thorough rinsing with deionized water is effective.[15] Soaking in a cleaning solution can help with stubborn residues.[15]

  • Autoclaving: For heat-stable items, autoclaving is an effective method of sterilization.

Q4: How many times can I freeze and thaw my samples?

A4: The number of permissible freeze-thaw cycles is highly dependent on the specific biomarker being analyzed. Some biomarkers are stable through multiple cycles, while others degrade significantly after just one.[7][8][9][10] It is best practice to aliquot samples into single-use tubes after the initial processing to minimize the need for repeated freezing and thawing. If the stability of your biomarker to freeze-thaw cycles is unknown, it is recommended to perform a validation study.

Q5: Does the choice of anticoagulant matter for plasma samples?

A5: Yes, the choice of anticoagulant can significantly affect the levels of certain biomarkers. For example, heparin and EDTA have been shown to differentially affect the measured concentrations of various cytokines.[16][17] Some anticoagulants can also interfere with downstream analytical methods. The appropriate anticoagulant should be selected based on the specific biomarkers of interest and the analytical platform being used. It is crucial to use the same type of anticoagulant for all samples within a study to ensure consistency.

Data Presentation

Table 1: Effect of Storage Temperature on Biomarker Stability

BiomarkerStorage at -20°C (up to 12 months)Storage at 4°C (up to 24 hours)Storage at Room Temperature (up to 24 hours)
Nutritional Biomarkers
FerritinAcceptable change[18]--
Vitamin B12Stable[18]Stable[18]-
Vitamin DUnacceptable change[18]--
Clinical Chemistry
Glucose-Significant change[4]Significant change[4]
Creatinine-Stable[4]Significant change[4]
Total Protein-Stable[4]Significant change[4]
Cytokines & Growth Factors
Most CytokinesStable[2]Stable[2]Some degradation[2]

Table 2: Impact of Freeze-Thaw Cycles on Select Biomarkers

BiomarkerChange after 1 Freeze-Thaw CycleChange after 3-5 Freeze-Thaw CyclesSample Type Preference
Interferon-γNo significant change[8]No significant change[8]Plasma or Serum
IL-8No significant change[8]No significant change[8]Plasma or Serum
MMP-7Significant increase[8]Continued significant increase[8]Serum preferred[8]
TNF-αSignificant change[8]Significant change[8]Serum preferred
VEGFSignificant increase[8]Continued significant increase[8]Serum preferred[8]
C3cSignificant change[10]-Serum
ACEStable[10]Significant change after 3rd cycle[10]Serum
Uric AcidStable[10]Stable[10]Serum

Table 3: Influence of Anticoagulants on Cytokine Levels

CytokineHigher Levels in EDTA PlasmaHigher Levels in Heparin PlasmaNo Significant Difference
TNF-α✓[17]
IFN-γ✓[17]
IL-4✓[17]
IL-5✓[17]
G-CSF✓[17]
IL-6✓[17]
IL-8✓[17]
IL-10✓[17]
IL-17✓[17]
MIP-1β✓[17]
GM-CSF✓[17]
MCP-1✓[17]
IL-7✓[17]
IL-12 (P70)✓[17]
IL-13✓[17]

Experimental Protocols

Protocol: Aseptic Blood Collection for Biomarker Analysis

Objective: To collect whole blood, plasma, or serum samples with minimal risk of contamination.

Materials:

  • Personal Protective Equipment (PPE): gloves, lab coat

  • Tourniquet

  • Appropriate disinfectant for skin (e.g., 70% isopropyl alcohol or chlorhexidine)

  • Sterile gauze

  • Sterile needle and blood collection tube holder

  • Appropriate vacuum collection tubes (e.g., EDTA for plasma, serum separator tubes)

  • Biohazard sharps container

Procedure:

  • Preparation:

    • Explain the procedure to the subject and ensure they are in a comfortable position.

    • Don clean gloves.

    • Select a suitable vein, typically in the antecubital fossa.

  • Site Disinfection:

    • Apply a tourniquet 3-4 inches above the selected site.

    • Cleanse the venipuncture site with the disinfectant using a firm, circular motion, moving outward.

    • Allow the site to air dry completely. Do not touch the site after cleaning.

  • Venipuncture:

    • Perform the venipuncture using a smooth, deliberate motion.

    • Once the needle is in the vein, push the collection tube into the holder to start blood flow.

    • If multiple tubes are required, collect them in the recommended order of draw.

  • Post-Collection:

    • Release the tourniquet once blood flow is established.

    • After the last tube is filled, withdraw the needle and apply pressure to the site with sterile gauze.

    • Immediately and gently invert tubes with additives 8-10 times to ensure proper mixing. Do not shake.

    • Dispose of the needle and holder in a sharps container.

    • Label all tubes accurately with patient/subject ID, date, and time of collection.

  • Processing:

    • Follow the specific SOP for processing the collected blood into serum or plasma, paying close attention to centrifugation times and temperatures.

Visualizations

Contamination_Troubleshooting_Workflow Troubleshooting Unexpected Positive Controls A Positive Signal in Negative Control B Isolate Potential Sources A->B C Reagents & Consumables B->C D Cross-Contamination B->D E Environment B->E F Systematically Replace Each Reagent C->F G Review Sample Handling Procedures D->G H Decontaminate Workspace & Equipment E->H I Contamination Source Identified? F->I G->I H->I J Implement Corrective Actions I->J Yes L Consult with Senior Personnel I->L No K Re-run Assay J->K Aseptic_Sample_Handling_Workflow Aseptic Sample Handling Workflow A Prepare Workspace (Clean & Decontaminate) B Wear Appropriate PPE (Gloves, Lab Coat) A->B C Use Sterile Consumables (Tips, Tubes) B->C D Handle One Sample at a Time C->D E Aliquot Samples for Storage D->E F Properly Label Aliquots E->F G Store at Appropriate Temperature (e.g., -80°C) F->G H Update Sample Inventory G->H

References

Technical Support Center: Selecting the Appropriate GC Column for Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate Gas Chromatography (GC) column for isomer separation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most important factors to consider when selecting a GC column for isomer separation?

A1: The selection of the proper capillary column for any application, including isomer separation, should be based on four significant factors in order of importance: stationary phase, column internal diameter (I.D.), film thickness, and column length.[1][2] Choosing the right stationary phase is the most critical step as it dictates the selectivity of the separation.[1][3][4] The principle of "like dissolves like" is a good starting point, where the polarity of the stationary phase is matched with the polarity of the analytes.[5]

Q2: What type of stationary phase is best for separating chiral isomers (enantiomers)?

A2: For the separation of enantiomers, a chiral stationary phase (CSP) is required.[6][7] Cyclodextrin-based columns are the most common and effective CSPs for GC.[6][8][9] Cyclodextrins are chiral, cyclic macromolecules made of glucose units that can be derivatized to impart unique selectivities.[6] The three main types are alpha (α), beta (β), and gamma (γ)-cyclodextrins, which have different cavity sizes to accommodate a range of analyte sizes.[6][10] Derivatized cyclodextrins are typically dissolved in polysiloxane polymers to create the stationary phase.[10][11] Chiral ionic liquids are also emerging as effective stationary phases for enantiomeric separations.[12]

Q3: How do I choose between α, β, and γ-cyclodextrin phases for my chiral separation?

A3: The choice depends on the size and structure of your analyte. As the number of glucose units increases from α to γ, the cavity size of the cyclodextrin (B1172386) also increases.[6] A general trend shows that as the analyte size increases, enantiomeric pairs separate more effectively on a larger cyclodextrin phase (e.g., γ-cyclodextrin).[13] A β-DEX column is often a good first choice for separating a new enantiomeric pair due to its ability to distinguish between a large number of analytes.[10]

Q4: What stationary phases are recommended for separating positional isomers (e.g., o-, m-, p-xylene)?

A4: Highly polar stationary phases are generally effective for separating positional isomers.[1] Cyclodextrin-based columns, such as those with permethylated β-cyclodextrin, have high shape selectivity and can separate challenging positional isomers like xylenes, cresols, and substituted phenols.[10][14] Ionic liquid stationary phases also offer unique selectivity for positional isomers, including those of unsaturated fatty acids, due to their high polarity.[15][16]

Q5: How do column dimensions (length, I.D., film thickness) affect isomer separation?

A5: Column dimensions have a significant impact on efficiency, resolution, and analysis time.

  • Length: Doubling the column length doubles the efficiency, but only increases resolution by a factor of about 1.4, while doubling the analysis time under isothermal conditions.[5][17][18]

  • Internal Diameter (I.D.): Halving the I.D. doubles the column's efficiency, which can increase resolution by a factor of 1.4.[5][17][18] Smaller I.D. columns can also lead to faster analysis times.[19] However, smaller I.D. columns have lower sample capacity.[1][5]

  • Film Thickness: Thicker films increase retention time and elution temperature, which can be beneficial for volatile analytes.[5][20] Thinner films are better for less volatile compounds and can provide higher resolution and faster analysis, but have lower sample capacity.[19][20]

A summary of the effects of column dimensions on key chromatographic parameters is provided in the table below.

Parameter Effect of Increasing Column Length Effect of Decreasing Internal Diameter Effect of Increasing Film Thickness
Resolution Increases by a factor of √2Increases by a factor of √2Can decrease for late-eluting peaks
Efficiency (N) Increases linearlyIncreases linearlyDecreases
Analysis Time IncreasesCan decreaseIncreases
Sample Capacity No significant changeDecreasesIncreases
Column Head Pressure IncreasesIncreases significantlyNo significant change

Troubleshooting Guides

Problem 1: Poor or no separation of isomeric peaks (co-elution).

Possible Cause Suggested Solution
Incorrect Stationary Phase The stationary phase may not have the right selectivity for your isomers. For chiral isomers, ensure you are using a chiral stationary phase.[6][7] For positional isomers, consider a more polar phase or one with specific shape selectivity, like a cyclodextrin or ionic liquid column.[14][15]
Suboptimal Oven Temperature Chiral separations are highly temperature-sensitive.[13] Lowering the oven temperature often increases the separation factor (α) and improves resolution, though it will increase the analysis time.[10][13] Try a slower temperature ramp or a lower isothermal temperature.
Insufficient Column Efficiency The column may not have enough theoretical plates to resolve the isomers. You can increase efficiency by using a longer column or a column with a smaller internal diameter.[5][17]
Column Overload Injecting too much sample can lead to broad, overlapping peaks.[11] Reduce the injection volume or use a higher split ratio.[13]

Problem 2: Tailing or fronting peaks for isomers.

Possible Cause Suggested Solution
Active Sites in the System Active sites in the inlet liner, at the column head, or on the stationary phase itself can cause peak tailing, especially for polar compounds.[21][22] Use a deactivated inlet liner and ensure the column is properly conditioned.[22] Trimming a small portion (a few centimeters) from the front of the column can also help.[22]
Column Overloading As with co-elution, overloading the column can cause poor peak shape.[11][21] Reduce the amount of sample injected.
Improper Column Installation A poor column cut or incorrect installation depth in the inlet can disrupt the sample band and cause peak shape issues.[22] Ensure the column is cut cleanly at a 90° angle and installed according to the manufacturer's instructions.[22]

Problem 3: Inconsistent retention times for isomeric peaks.

Possible Cause Suggested Solution
Fluctuations in Flow or Pressure Leaks in the system or an unstable gas supply can cause retention times to shift.[23] Perform a leak check of the system. Operating in constant flow mode can help maintain stable retention times during temperature programming.[22]
Unstable Oven Temperature Inconsistent oven temperatures will lead to retention time variability.[23] Verify the stability of your GC oven's temperature program.
Column Contamination or Degradation Buildup of non-volatile residues or degradation of the stationary phase can alter retention characteristics.[24] Bake out the column at a high temperature or trim the front end.[22] If the problem persists, the column may need to be replaced.[21]

Experimental Protocols & Workflows

General Protocol for GC Method Development for Isomer Separation
  • Analyte and Isomer Type Assessment:

    • Determine the type of isomers to be separated (e.g., chiral, positional, geometric).

    • Gather information on the polarity and volatility of the analytes.

  • Initial Column Selection:

    • Stationary Phase: Based on the isomer type, select an appropriate stationary phase.

      • For chiral isomers, start with a derivatized β-cyclodextrin column.[10]

      • For positional isomers, select a highly polar stationary phase, such as one with a high cyanopropyl content or an ionic liquid phase.[1][15]

    • Column Dimensions: A good starting point for method development is a 30 m x 0.25 mm I.D. x 0.25 µm film thickness column.[3]

  • Initial GC Conditions:

    • Injector: Use a split injection with a high split ratio (e.g., 100:1) to avoid column overload. Set the injector temperature high enough to ensure complete vaporization of the sample.

    • Oven Program: Start with a broad temperature program. For example, hold at a low initial temperature (e.g., 50-60°C) for 1-2 minutes, then ramp at 10°C/min to a temperature slightly above the boiling point of the highest boiling isomer.

    • Carrier Gas: Use a constant flow of helium or hydrogen.

    • Detector: Use a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for identification.

  • Optimization:

    • Temperature Program: Adjust the initial temperature, ramp rate, and final temperature to improve resolution. Lowering the temperature or using a slower ramp rate often improves the separation of isomers.[10]

    • Flow Rate: Optimize the carrier gas flow rate to achieve the best efficiency.

    • Column Dimensions: If the desired resolution cannot be achieved by optimizing the temperature program and flow rate, consider a different column dimension. A longer column or a smaller I.D. column will provide higher efficiency.[17]

Visualizations

GC_Column_Selection_Workflow Workflow for Selecting a GC Column for Isomer Separation start Start: Isomer Separation Required isomer_type Identify Isomer Type start->isomer_type chiral Chiral (Enantiomers) isomer_type->chiral Chiral positional Positional / Geometric isomer_type->positional Positional / Geometric chiral_phase Select Chiral Stationary Phase (e.g., Cyclodextrin, Chiral Ionic Liquid) chiral->chiral_phase positional_phase Select High Polarity / Shape-Selective Phase (e.g., High-Cyanopropyl, Ionic Liquid, Cyclodextrin) positional->positional_phase dimensions Select Initial Column Dimensions (e.g., 30m x 0.25mm x 0.25µm) chiral_phase->dimensions positional_phase->dimensions method_dev Develop and Optimize GC Method (Temperature, Flow Rate) dimensions->method_dev resolution_check Resolution Adequate? method_dev->resolution_check end End: Method Established resolution_check->end Yes troubleshoot Troubleshoot: Adjust Column Dimensions (e.g., Longer Length, Smaller I.D.) resolution_check->troubleshoot No troubleshoot->method_dev

Caption: A flowchart outlining the decision-making process for selecting an appropriate GC column for isomer separation.

Chiral_Recognition_Mechanism Chiral Recognition on a Cyclodextrin Stationary Phase cluster_column GC Column Cross-Section cluster_interaction Analyte-CSP Interaction cluster_elution Elution from Column CSP Chiral Stationary Phase (CSP) (Derivatized Cyclodextrin) complex_R Transient Diastereomeric Complex (R-CSP) complex_S Transient Diastereomeric Complex (S-CSP) enantiomer_R R-Enantiomer enantiomer_R->complex_R Forms more stable complex (Stronger Interaction) enantiomer_S S-Enantiomer enantiomer_S->complex_S Forms less stable complex (Weaker Interaction) elutes_second R-Enantiomer elutes second (Longer Retention Time) complex_R->elutes_second elutes_first S-Enantiomer elutes first (Shorter Retention Time) complex_S->elutes_first

Caption: A diagram illustrating the principle of chiral recognition by a cyclodextrin stationary phase in GC.

References

Technical Support Center: Interpretation of EI Mass Spectra for Isomeric Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of Electron Ionization (EI) mass spectra of isomeric alkanes. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the analysis of alkane isomers.

Frequently Asked Questions (FAQs)

Q1: Why does the molecular ion (M•+) peak intensity differ between straight-chain and branched-chain alkane isomers?

A1: The intensity of the molecular ion peak is a key indicator of the molecule's stability after ionization.[1] For isomeric alkanes, the following rules generally apply:

  • Straight-chain alkanes tend to show a more intense molecular ion peak compared to their branched isomers.[2]

  • Branched-chain alkanes have weaker molecular ion peaks because branching creates energetically favorable points for fragmentation.[3][4] Cleavage at a branch point often leads to the formation of more stable secondary or tertiary carbocations.[4][5][6]

  • As the degree of branching increases, the molecular ion peak intensity decreases.[2] In some highly branched alkanes, the molecular ion peak may be very weak or even absent.[7]

Q2: What are the characteristic fragmentation patterns that help distinguish between linear and branched alkanes?

A2: Linear and branched alkanes exhibit distinct fragmentation patterns in their EI mass spectra.

  • Linear Alkanes: The mass spectra of straight-chain alkanes are characterized by a series of cluster peaks separated by 14 Da (corresponding to a CH₂ group).[3][4] The most abundant peaks are typically alkyl carbocations (CₙH₂ₙ₊₁) at m/z values of 43, 57, 71, 85, etc.[7] For n-hexane, for instance, the butyl cation at m/z 57 is often the base peak.[3][8]

  • Branched Alkanes: Branched alkanes fragment preferentially at the branching points to form more stable carbocations.[3][4][9] This leads to a different distribution of peak intensities compared to their linear isomers. For example, the presence of a strong peak corresponding to the loss of the largest alkyl radical from the branch point is a common feature. The spectrum of 2-methylbutane, for example, shows a very strong peak at m/z 43, corresponding to the stable isopropyl secondary carbocation.[3][5][6]

Q3: How can I differentiate isomers when their mass spectra look very similar?

A3: Differentiating isomers with similar mass spectra can be challenging but is achievable through careful analysis and potentially more advanced techniques.[10]

  • Relative Peak Intensities: Pay close attention to the relative intensities of key fragment ions. Even if the same fragments are present, their abundances can differ significantly depending on the isomer's structure and the stability of the resulting carbocations.

  • Chromatographic Separation: Effective separation using Gas Chromatography (GC) is crucial.[11] Optimizing your GC method (e.g., column type, temperature program) can resolve isomers, allowing for the acquisition of clean, individual mass spectra.

  • Advanced MS Techniques: For co-eluting or structurally very similar isomers, advanced techniques like tandem mass spectrometry (MS/MS) or Multiple Reaction Monitoring (MRM) can be employed to identify structure-specific fragmentations.[10][12]

Q4: What is the significance of the common fragment ions at m/z 43, 57, and 71 in alkane spectra?

A4: These m/z values correspond to stable alkyl carbocations that are characteristic of alkane fragmentation.

  • m/z 43: Represents the propyl cation ([C₃H₇]⁺). This can be the n-propyl cation or the more stable isopropyl cation. A very intense peak at m/z 43 often suggests the presence of an isopropyl group in the parent molecule.[3]

  • m/z 57: Represents the butyl cation ([C₄H₉]⁺). This is often the base peak for linear alkanes like hexane (B92381) and is indicative of a C₄ fragment.[3][8]

  • m/z 71: Represents the pentyl cation ([C₅H₁₁]⁺). The relative intensity of this peak compared to others in the CₙH₂ₙ₊₁ series provides clues about the alkane's carbon skeleton.[7]

Troubleshooting Guides

Problem 1: The molecular ion peak is weak or completely absent in my spectrum.
  • Cause: Highly branched alkanes and long-chain linear alkanes are prone to extensive fragmentation upon electron ionization, which can lead to a very low abundance of the molecular ion.[3][7][13][14] The energy imparted during ionization (typically 70 eV) is often sufficient to cause rapid dissociation of the M•+ ion.[13]

  • Solution 1: Check for M-15 Peak: Look for a peak at M-15, which corresponds to the loss of a methyl group (•CH₃). This is a common fragmentation for branched alkanes and can help deduce the molecular weight.[8]

  • Solution 2: Use a "Softer" Ionization Technique: If determining the molecular weight is critical, re-run the sample using a softer ionization method like Chemical Ionization (CI).[14][15] CI is less energetic and often produces an abundant protonated molecule ([M+H]⁺), making it easier to identify the molecular weight.[14]

  • Solution 3: Optimize MS Parameters: In some instruments, adjusting the ion source parameters, such as the electron energy, can sometimes increase the relative abundance of the molecular ion.[15]

Problem 2: The mass spectra of two alkane isomers are nearly identical, and I cannot distinguish them.
  • Cause: Some isomers, particularly those with similar branching patterns, can produce very similar fragmentation patterns because they may rearrange to common intermediate structures before fragmenting.

  • Solution 1: Optimize GC Separation: The primary method for analyzing isomers is to separate them chromatographically.[11]

    • Column Choice: Use a high-resolution capillary column with a non-polar stationary phase (e.g., DB-1ms, HP-5ms), which is ideal for separating non-polar alkanes.[16]

    • Temperature Program: Implement a slow temperature ramp to improve the resolution between closely boiling isomers.[16]

  • Solution 2: Analyze Relative Ion Abundances: Carefully compare the relative abundances of the fragment ions. Create a table to compare these values side-by-side. Even small, reproducible differences in the ratios of key fragments (e.g., m/z 43 vs. m/z 57) can be diagnostic.

  • Solution 3: Use Reference Spectra: Compare your experimental spectra against a reliable mass spectral library (e.g., NIST). Library matching algorithms can often pick up subtle differences that are not immediately obvious.

Data Presentation

Table 1: Comparison of Relative Abundances of Key Fragment Ions for Hexane Isomers (C₆H₁₄)
m/zn-hexane2-Methylpentane3-Methylpentane2,3-Dimethylbutane
86 (M•+) ~15%~5%~8%~2%
71 (M-15) ~10%~30%~15%~40%
57 (M-29) 100% ~25%100% ~5%
43 (M-43) ~80%100% ~50%100%
42 ~5%~15%~10%~60%

Note: Relative abundances are approximate and can vary slightly between instruments. The base peak is indicated by 100% .

Experimental Protocols

Protocol 1: GC-MS Analysis of Alkane Isomers

This protocol outlines a standard method for the analysis of volatile alkane isomers using Gas Chromatography-Mass Spectrometry with Electron Ionization.

  • Sample Preparation:

    • Prepare a dilute solution of the alkane sample (or mixture) in a volatile, non-polar solvent like hexane or pentane. A typical concentration is 1-10 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/Splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250°C.[15]

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase at 5°C/min to 200°C.

      • Hold: Hold at 200°C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library comparability).[13]

    • Source Temperature: 230°C.[16]

    • Quadrupole Temperature: 150°C.[16]

    • Mass Scan Range: m/z 35-350.

    • Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the solvent peak from saturating the detector.

Mandatory Visualizations

fragmentation_workflow cluster_start Start: Analyze Mass Spectrum cluster_check_M Step 1: Molecular Ion Analysis cluster_conclusion Step 2: Conclusion start Acquire EI Mass Spectrum of Alkane Isomer check_M Observe Molecular Ion (M•+)? start->check_M M_strong Strong M•+ Peak check_M->M_strong Yes M_weak Weak/Absent M•+ Peak check_M->M_weak No likely_linear Likely a Straight-Chain Alkane M_strong->likely_linear likely_branched Likely a Branched-Chain Alkane M_weak->likely_branched fragmentation_pathway cluster_pathA Pathway A cluster_pathB Pathway B (Favored) mol 2-Methylpentane Molecular Ion [C₆H₁₄]•+ m/z = 86 loss_C2H5 Loss of •C₂H₅ radical mol->loss_C2H5 Cleavage at C3-C4 loss_C3H7 Loss of •C₃H₇ radical mol->loss_C3H7 Cleavage at C2-C3 frag_A Secondary Carbocation [C₄H₉]⁺ m/z = 57 loss_C2H5->frag_A frag_B Secondary Carbocation (Isopropyl) [C₃H₇]⁺ m/z = 43 loss_C3H7->frag_B More Stable Ion (Base Peak)

References

Technical Support Center: Enhancing Detection of Trace-Level Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of trace-level branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the limit of detection (LOD) in your experiments.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of trace-level branched alkanes.

IssuePotential Cause(s)Suggested Solution(s)
No or Low Analyte Signal Sample Preparation: Insufficient sample concentration; Inefficient extraction.- Employ pre-concentration techniques such as Solid Phase Extraction (SPE) or Purge and Trap.[1] - Optimize extraction solvent and conditions.
Injection Problem: Leaking syringe or septum; Incorrect injection volume or technique; Split ratio too high.- Replace syringe and septum.[2] - Use an autosampler for consistent injections. - For trace analysis, use splitless injection or reduce the split ratio.[3]
GC Conditions: Column bleed; Active sites in the inlet or column.- Use a low-bleed GC column specifically designed for MS applications.[4] - Deactivate the inlet liner and column to minimize analyte adsorption.[3]
MS Detector: Detector not tuned or calibrated; Inappropriate ionization mode.- Perform regular tuning and calibration of the mass spectrometer. - For branched alkanes, Electron Ionization (EI) is standard, but Chemical Ionization (CI) can provide a stronger molecular ion signal.[5]
Poor Peak Shape (Tailing or Fronting) Chromatography: Active sites in the GC system; Column overload; Inappropriate oven temperature program.- Use a deactivated liner and column.[6] - Reduce the amount of sample injected or dilute the sample. - Optimize the temperature ramp rate; a slower ramp can improve peak shape.[3]
Chemical Interactions: Analyte interaction with contaminants in the system.- Clean the injector port and replace the liner. - Condition the GC column according to the manufacturer's instructions.
High Baseline Noise or Drift System Contamination: Contaminated carrier gas, injector, or column.- Use high-purity carrier gas with appropriate traps for oxygen and hydrocarbons.[4] - Bake out the column and clean the injector.[2]
Detector Issues: Detector not stabilized; Contaminated ion source.- Allow sufficient time for the detector to stabilize. - Clean the ion source of the mass spectrometer.[6]
Ghost Peaks (Unexpected Peaks) Carryover: Residual sample from a previous injection.- Implement a thorough rinse of the syringe and injector between runs. - Run a blank solvent injection to confirm the absence of carryover.
Contamination: Contaminated solvent, glassware, or septum bleed.- Use high-purity solvents and thoroughly clean all glassware. - Use a high-quality, low-bleed septum.
Irreproducible Retention Times Flow Rate Fluctuation: Unstable carrier gas flow.- Check for leaks in the gas lines. - Ensure the gas regulator is providing a stable pressure.
Oven Temperature Variation: Inconsistent oven temperature.- Calibrate the GC oven temperature.

Frequently Asked Questions (FAQs)

1. How can I improve the sensitivity of my GC-MS method for branched alkanes?

To enhance sensitivity, a multi-faceted approach is recommended:

  • Sample Preparation: Concentrate your sample using techniques like Solid Phase Extraction (SPE) or Solid Phase Microextraction (SPME).[1] These methods help to remove matrix interferences and increase the analyte concentration.

  • Injection Technique: Utilize splitless injection to introduce the entire sample onto the column, which is ideal for trace analysis.[3]

  • GC Column: Use a narrow-bore capillary column (e.g., 0.18-0.25 mm internal diameter) to achieve sharper peaks and thus higher signal intensity.

  • MS Detector: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Instead of scanning a wide mass range, SIM focuses on specific ions characteristic of your branched alkane analytes, significantly improving the signal-to-noise ratio.

2. What is the benefit of derivatization for branched alkane analysis?

While alkanes are generally volatile and do not strictly require derivatization, certain derivatization techniques can be employed to enhance detectability, especially when using specific detectors. However, for GC-MS analysis of branched alkanes, derivatization is less common as these compounds are readily analyzed in their native form. Derivatization is more critical for compounds with active functional groups (e.g., -OH, -NH2, -COOH) to increase their volatility and thermal stability.[7]

3. Which sample preparation technique is best for volatile branched alkanes?

For volatile branched alkanes, Purge and Trap is a highly effective technique.[1] It involves bubbling an inert gas through a liquid sample, which strips the volatile compounds. These compounds are then trapped on an adsorbent material, concentrated, and thermally desorbed into the GC-MS system. This method is excellent for achieving low detection limits for volatile organic compounds (VOCs) in aqueous or solid matrices.[6][8]

4. How do I choose the right GC column for branched alkane analysis?

A non-polar column is the standard choice for separating alkanes, as the elution is primarily based on boiling points. A column with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase is a good starting point. For complex mixtures of isomers, a longer column (e.g., 60-100 meters) will provide better resolution.

5. What are the key parameters to optimize in the mass spectrometer for trace-level analysis?

  • Ionization Energy: The standard electron ionization (EI) energy is 70 eV. While this provides reproducible fragmentation patterns for library matching, lowering the ionization energy can sometimes increase the relative abundance of the molecular ion, which can be beneficial for confirming the molecular weight of the analyte.

  • Dwell Time (in SIM mode): A longer dwell time on each selected ion will improve the signal-to-noise ratio, but it will also reduce the number of data points across a chromatographic peak. An optimal dwell time is typically between 50 and 100 milliseconds.

  • Ion Source Temperature: The ion source temperature should be hot enough to prevent condensation of analytes but not so high as to cause thermal degradation. A typical starting point is 230 °C.

Quantitative Data

Improving the limit of detection often involves a combination of optimizing sample preparation and instrument parameters. The following table provides an example of the Limits of Detection (LOD) and Limits of Quantification (LOQ) achieved for a series of n-alkanes using a validated GC-MS method. While this data is for linear alkanes, similar performance can be expected for branched alkanes under optimized conditions.

CompoundLOD (µg/kg)LOQ (µg/kg)
n-C120.982.10
n-C130.661.41
n-C140.932.00
n-C150.440.94
n-C161.072.31
n-C170.983.10
Pristane0.731.56
n-C181.593.43
Phytane0.581.24
n-C191.122.41
Data adapted from a study on hydrocarbon analysis in tissue samples.

Experimental Protocols

General GC-MS Analysis Protocol for Branched Alkanes

This protocol provides a starting point for the analysis of trace-level branched alkanes. Optimization will be required based on the specific analytes and sample matrix.

  • Sample Preparation:

    • For liquid samples, perform a liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or dichloromethane.

    • For solid samples, use a technique like Soxhlet extraction or pressurized liquid extraction (PLE).

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Parameters:

    • Injector: Split/splitless inlet in splitless mode.

    • Injector Temperature: 280 °C

    • Column: 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 300 °C at 10 °C/min.

      • Hold at 300 °C for 10 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Full Scan (m/z 40-550) for initial screening, then switch to Selected Ion Monitoring (SIM) for improved sensitivity, monitoring 3-4 characteristic ions for each target branched alkane.

Protocol for Derivatization with BSTFA

This protocol is for the silylation of any potential polar interferents in the sample that might affect the chromatography, though it is not typically required for the alkanes themselves.

  • Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Anhydrous pyridine (B92270).

    • Reaction vials with PTFE-lined caps.

  • Procedure:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried extract.

    • Tightly cap the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injecting into the GC-MS.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Sensitivity start Start: Low or No Signal check_injection Verify Injection Parameters (Volume, Technique, Split Ratio) start->check_injection is_injection_ok Injection OK? check_injection->is_injection_ok check_sample_prep Review Sample Preparation (Concentration, Extraction) is_sample_prep_ok Sample Prep OK? check_sample_prep->is_sample_prep_ok check_gc_conditions Examine GC Conditions (Column, Liner, Leaks) is_gc_ok GC System OK? check_gc_conditions->is_gc_ok check_ms_detector Check MS Detector (Tune, Calibration) is_ms_ok MS Detector OK? check_ms_detector->is_ms_ok is_injection_ok->check_sample_prep Yes fix_injection Optimize Injection: - Use Autosampler - Switch to Splitless is_injection_ok->fix_injection No is_sample_prep_ok->check_gc_conditions Yes fix_sample_prep Improve Sample Prep: - Pre-concentration (SPE, SPME) - Optimize Extraction is_sample_prep_ok->fix_sample_prep No is_gc_ok->check_ms_detector Yes fix_gc Maintain GC: - Replace Liner/Septum - Leak Check - Use Low-Bleed Column is_gc_ok->fix_gc No fix_ms Maintain MS: - Tune and Calibrate - Clean Ion Source is_ms_ok->fix_ms No end Problem Resolved is_ms_ok->end Yes fix_injection->check_injection fix_sample_prep->check_sample_prep fix_gc->check_gc_conditions fix_ms->check_ms_detector

Caption: A logical workflow for troubleshooting poor sensitivity issues.

MethodDevelopmentWorkflow Method Development for Improved LOD start Define Analytical Goal: Improve LOD for Branched Alkanes sample_prep Step 1: Sample Preparation Optimization start->sample_prep gc_optimization Step 2: GC Parameter Optimization sample_prep->gc_optimization sub_sample_prep - Pre-concentration (SPE, SPME, Purge & Trap) - Solvent Selection - Extraction Efficiency sample_prep->sub_sample_prep ms_optimization Step 3: MS Parameter Optimization gc_optimization->ms_optimization sub_gc - Column Selection (non-polar, long) - Injection Mode (Splitless) - Oven Temperature Program gc_optimization->sub_gc validation Step 4: Method Validation ms_optimization->validation sub_ms - Acquisition Mode (SIM) - Ion Selection - Dwell Time Optimization ms_optimization->sub_ms sub_validation - Determine LOD/LOQ - Assess Linearity, Precision, Accuracy validation->sub_validation

Caption: A workflow for developing a high-sensitivity GC-MS method.

References

Validation & Comparative

A Comparative Guide to the Validation of 2,3,6-Trimethylnonane as a Specific Source Indicator in Geochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of specific chemical markers is crucial for tracing the origin and history of organic matter in geological and environmental samples. In petroleum geochemistry, these markers, known as biomarkers, provide invaluable insights into the source rock characteristics, depositional environment, and thermal maturity of crude oils. While well-established biomarkers like pristane (B154290) and phytane (B1196419) are routinely used, the potential of other, less common compounds such as 2,3,6-trimethylnonane remains largely unexplored. This guide provides a comparative overview of this compound against established acyclic isoprenoid biomarkers and outlines the necessary experimental framework for its validation as a specific source indicator.

Introduction to Source Indicators in Geochemistry

Biomarkers are complex organic molecules found in petroleum and source rocks that are derived from formerly living organisms.[1] Their chemical structures can be linked to specific biological precursors, offering a window into the past. An ideal source indicator should be unique to a particular type of organic matter or depositional condition, chemically stable over geological time, and readily detectable by analytical instrumentation.

Established Acyclic Isoprenoid Indicators: A Baseline for Comparison

The most widely used acyclic isoprenoid biomarkers are pristane (C19) and phytane (C20). These compounds are primarily derived from the phytyl side chain of chlorophyll.[2] The ratio of pristane to phytane (Pr/Ph) is a key diagnostic tool used to infer the redox conditions of the source rock depositional environment.

  • High Pr/Ph ratios (>3.0) are indicative of oxic (oxygen-rich) depositional environments, often associated with terrestrial organic matter input.

  • Low Pr/Ph ratios (<1.0) suggest anoxic (oxygen-poor) conditions, typical of marine carbonate or hypersaline environments.

  • Intermediate Pr/Ph ratios (1.0-3.0) point to sub-oxic or mixed organic matter inputs.

The concentrations of pristane and phytane relative to their adjacent n-alkanes (n-C17 and n-C18, respectively) are also used to assess thermal maturity and biodegradation.

This compound: An Unvalidated Potential Indicator

This compound is a C12 branched alkane. While present in the complex mixture of hydrocarbons that constitute crude oil, its utility as a specific source indicator has not been established in the scientific literature. Unlike pristane and phytane, a definitive biological precursor for this compound has not been identified, and no diagnostic ratios involving this compound have been proposed or validated. Its shorter carbon chain may also make it more susceptible to thermal cracking and evaporative loss compared to higher molecular weight biomarkers.

To be validated as a specific source indicator, this compound would need to be systematically studied to determine if its abundance or its ratio to other compounds correlates with specific source rock characteristics.

Comparative Data of Acyclic Biomarkers

The following table summarizes the known properties and applications of pristane and phytane and highlights the current knowledge gap regarding this compound.

ParameterPristane (C19)Phytane (C20)This compound (C12)
Molecular Formula C19H40C20H42C12H26
Primary Precursor Phytyl side chain of chlorophyllPhytyl side chain of chlorophyllUnknown
Established Diagnostic Ratios Pristane/Phytane (Pr/Ph), Pr/n-C17Pristane/Phytane (Pr/Ph), Ph/n-C18None established
Primary Geochemical Indication Redox conditions, source of organic matter, thermal maturity, biodegradationRedox conditions, source of organic matter, thermal maturity, biodegradationNot validated
Resistance to Biodegradation More resistant than n-alkanesMore resistant than n-alkanesLikely less resistant than higher molecular weight isoprenoids

Experimental Protocols for Validation

The validation of this compound as a source indicator would require a comprehensive experimental approach analogous to that used for established biomarkers.

Sample Selection

A diverse suite of crude oils and source rock extracts with well-characterized depositional environments, organic matter types, and thermal maturities would need to be assembled. This would include samples from marine, lacustrine, deltaic, and terrestrial settings.

Sample Preparation and Fractionation

Crude oil and rock extracts are complex mixtures that require fractionation prior to analysis to isolate the saturated hydrocarbon fraction containing the branched alkanes.

  • Deasphalting: Asphaltenes are precipitated from the oil or extract using a non-polar solvent like n-hexane.

  • Liquid Chromatography: The deasphalted fraction (maltenes) is then separated into saturated hydrocarbons, aromatic hydrocarbons, and resins using column chromatography with silica (B1680970) gel and alumina (B75360) as the stationary phases.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated hydrocarbon fraction is analyzed by GC-MS to identify and quantify the individual compounds.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 60 m x 0.25 mm x 0.25 µm) is typically used for biomarker analysis.[4]

    • Oven Temperature Program: A programmed temperature ramp is employed to separate compounds based on their boiling points. A typical program might start at 50°C, hold for 1 minute, ramp to 310°C at 3°C/min, and hold for 20 minutes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Data can be acquired in full scan mode to identify all compounds present. For quantification of specific compounds, Selected Ion Monitoring (SIM) is used, which increases sensitivity by monitoring only for specific mass fragments characteristic of the target analytes. For branched alkanes like this compound, characteristic fragment ions would need to be identified from its mass spectrum.

Visualizations

Logical Workflow for Biomarker Validation

biomarker_validation_workflow cluster_0 Phase 1: Sample & Data Acquisition cluster_1 Phase 2: Data Analysis & Correlation cluster_2 Phase 3: Validation SampleSelection Select Diverse Oils & Source Rock Extracts SamplePrep Fractionation (Saturates, Aromatics, Resins) SampleSelection->SamplePrep GCMS_Analysis GC-MS Analysis of Saturated Fraction SamplePrep->GCMS_Analysis PeakID Identify & Quantify This compound GCMS_Analysis->PeakID RatioCalc Calculate Ratios to Other Compounds PeakID->RatioCalc Correlation Correlate Ratios with Geochemical Parameters RatioCalc->Correlation Validation Establish Diagnostic Significance Correlation->Validation pristane_phytane_pathway cluster_source Source Material cluster_environment Depositional Environment cluster_biomarkers Resulting Biomarkers cluster_ratio Diagnostic Ratio Chlorophyll Chlorophyll Oxic Oxic Conditions Chlorophyll->Oxic Anoxic Anoxic Conditions Chlorophyll->Anoxic Pristane Pristane (Pr) Oxic->Pristane Phytane Phytane (Ph) Anoxic->Phytane PrPh_High High Pr/Ph Ratio (>3.0) Pristane->PrPh_High PrPh_Low Low Pr/Ph Ratio (<1.0) Phytane->PrPh_Low

References

A Comparative Analysis of Branched Alkanes: 2,3,6-Trimethylnonane, Pristane, and Phytane in Geochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three branched alkanes: 2,3,6-trimethylnonane, pristane (B154290), and phytane (B1196419), with a focus on their relevance and application in scientific research, particularly in geochemistry and environmental science. While pristane and phytane are well-established biomarkers, the role of this compound in this context is less defined in current scientific literature.

Chemical Structure and Properties

A fundamental comparison begins with the chemical identity of these molecules.

CompoundChemical FormulaMolar Mass ( g/mol )IUPAC Name
This compoundC₁₂H₂₆170.33This compound
PristaneC₁₉H₄₀268.522,6,10,14-Tetramethylpentadecane
PhytaneC₂₀H₄₂282.552,6,10,14-Tetramethylhexadecane

Pristane and phytane are isoprenoid alkanes, meaning their carbon skeletons are derived from isoprene (B109036) units.[1] this compound is a smaller, branched alkane.

Geochemical Significance: The Pristane/Phytane (Pr/Ph) Ratio

The ratio of pristane to phytane (Pr/Ph) is a widely utilized geochemical parameter for interpreting the depositional environment of organic matter in sediments and crude oils.[2] The formation of these two biomarkers is primarily linked to the diagenesis of phytol (B49457), a side chain of the chlorophyll (B73375) molecule.[1]

The Pr/Ph ratio is indicative of the redox conditions of the paleoenvironment:

  • High Pr/Ph Ratios (>3.0): Suggests an oxic (oxygen-rich) depositional environment. Under these conditions, the phytol side chain of chlorophyll is oxidized to phytanic acid, which is then decarboxylated to form pristane.[3] High ratios are often associated with terrestrial organic matter input.

  • Low Pr/Ph Ratios (<0.8): Indicates an anoxic (oxygen-poor), often hypersaline or carbonate-rich, depositional environment. In the absence of oxygen, phytol is reduced to dihydrophytol (B1222839) and subsequently to phytane.[1]

It is important to note that the interpretation of Pr/Ph ratios between 0.8 and 3.0 should be approached with caution and ideally supported by other geochemical data.

The Role of this compound

Current scientific literature, based on extensive searches, does not establish this compound as a routine biomarker in conjunction with pristane and phytane for paleoenvironmental reconstruction. While it is a component of some petroleum products, there are no established ratios or direct comparative analyses with the Pr/Ph ratio in the context of geochemical interpretation. Its presence in geological samples is not typically linked to specific depositional conditions in the way that pristane and phytane are.

Experimental Protocol: Analysis of Pristane and Phytane by GC-MS

The quantitative analysis of pristane and phytane is most commonly achieved using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates individual compounds in a complex mixture and provides their mass spectra for identification and quantification.

1. Sample Preparation:

  • Extraction: Crude oil or bitumen is extracted from source rock samples using an organic solvent (e.g., dichloromethane).

  • Fractionation: The extract is separated into different compound classes (saturates, aromatics, resins, and asphaltenes) using column chromatography. Pristane and phytane are found in the saturate fraction.

2. GC-MS Analysis:

  • Instrumentation: An Agilent 7890A gas chromatograph coupled with an Agilent 5975C mass selective detector (or equivalent) is commonly used.[4]

  • Column: A non-polar capillary column, such as an HP-5MS (30m x 0.25mm, 0.25 µm film thickness), is suitable for separating the branched alkanes.[4]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Oven Temperature Program: A programmed temperature ramp is used to elute the compounds based on their boiling points. A typical program might be:

    • Initial temperature: 60°C (hold for 4 minutes)

    • Ramp: 10°C/minute to 300°C

    • Final hold: 15 minutes at 300°C[2]

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of pristane and phytane.

  • Identification: Pristane and phytane are identified by their characteristic retention times and mass spectra. The extracted ion chromatogram (EIC) for m/z 71 is often used to highlight the n-alkanes and major isoprenoids like pristane and phytane.[4]

3. Data Analysis:

  • The peak areas of pristane and phytane are integrated from the GC-MS chromatogram.

  • The Pr/Ph ratio is calculated by dividing the peak area of pristane by the peak area of phytane.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Formation_Pathways Chlorophyll Chlorophyll Phytol Phytol Side Chain Chlorophyll->Phytol Diagenesis Oxic Oxic Conditions Phytol->Oxic Anoxic Anoxic Conditions Phytol->Anoxic Phytanic_Acid Phytanic Acid Oxic->Phytanic_Acid Oxidation Dihydrophytol Dihydrophytol Anoxic->Dihydrophytol Reduction Pristane Pristane (C19) Phytanic_Acid->Pristane Decarboxylation Phytane Phytane (C20) Dihydrophytol->Phytane Reduction

Caption: Diagenetic pathways of pristane and phytane from chlorophyll.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_DataAnalysis Data Analysis Sample Source Rock or Oil Sample Extraction Solvent Extraction Sample->Extraction Fractionation Column Chromatography Extraction->Fractionation Saturate_Fraction Saturate Fraction (contains Pr & Ph) Fractionation->Saturate_Fraction GC_MS Gas Chromatography-Mass Spectrometry Saturate_Fraction->GC_MS Data_Acquisition Data Acquisition (Full Scan / SIM) GC_MS->Data_Acquisition Peak_Integration Peak Identification & Integration Data_Acquisition->Peak_Integration Ratio_Calculation Pr/Ph Ratio Calculation Peak_Integration->Ratio_Calculation Interpretation Geochemical Interpretation Ratio_Calculation->Interpretation

Caption: Workflow for the analysis of pristane and phytane ratios.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of branched alkanes is crucial in fields ranging from petroleum characterization to pharmaceutical development. The structural complexity and vast number of isomers make their separation and identification a significant challenge.[1] Cross-validation of analytical methods is the process of ensuring that an analytical procedure produces reliable and consistent results across different methods or laboratories.[2] This guide provides an objective comparison of common analytical techniques for branched alkanes, supported by experimental protocols and data, to ensure the integrity and reproducibility of your findings.

Comparative Analysis of Key Analytical Methods

The primary analytical techniques for characterizing branched alkanes include Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and limitations. Gas chromatography is a standard for separating complex hydrocarbon mixtures, while mass spectrometry is used to determine branching points.[3][4] For more detailed structural elucidation, advanced NMR techniques can be employed.[5]

Table 1: Performance Comparison of Analytical Methods for Branched Alkanes

Parameter Gas Chromatography (GC) Mass Spectrometry (MS) 2D DQF-COSY NMR
Primary Function Separation of isomers based on boiling point and polarity.[1] Identification based on fragmentation patterns and molecular weight.[6] Detailed structural elucidation and isomer discrimination.[5]
Selectivity High, especially with long, non-polar capillary columns.[7] Moderate; can struggle to distinguish isomers without chromatographic separation.[5] Very high; resolves signals from different submolecular groups.[5]
Sensitivity High (ppm to ppb range) High (pg to fg range) Moderate to Low (requires higher concentrations)
Coupling Commonly coupled with MS (GC-MS) for enhanced identification.[8] Often used as a detector for GC or LC. Standalone technique.
Key Advantages Robust, reproducible, excellent for separating complex mixtures.[3] Provides molecular weight and structural information (branching points).[9] Unambiguous characterization of molecular structure and branching.[5]

| Key Limitations | Co-elution of structurally similar isomers can occur.[3] | Fragmentation can be complex; molecular ion peak may be weak or absent for highly branched alkanes.[10] | Lower throughput, less sensitive, requires specialized equipment and expertise.[5] |

Experimental Workflow and Protocols

A robust analytical workflow is paramount for achieving reliable results. The combination of Gas Chromatography and Mass Spectrometry (GC-MS) is the most common and powerful approach for the detailed analysis of hydrocarbon mixtures.[8]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution / Extraction Sample->Dilution Injection Injection Dilution->Injection GC Gas Chromatography (Separation) MS Mass Spectrometry (Detection & Identification) GC->MS Elution DataAcq Data Acquisition MS->DataAcq Injection->GC DataProc Data Processing (Peak Integration, Library Search) DataAcq->DataProc Report Final Report DataProc->Report

Caption: Experimental workflow for the analysis of branched alkanes using GC-MS.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is a representative method for the analysis of high-boiling point hydrocarbons, including branched alkanes.[1][8]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., hexane, dichloromethane).

  • Vortex the solution until the sample is fully dissolved.

  • If necessary, perform a serial dilution to bring the concentration within the calibrated range of the instrument.

  • Transfer an aliquot of the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • System: Agilent 6890N GC coupled with a 5973N Mass Spectrometer or equivalent.[8]

  • Column: HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[1][8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.[8]

    • Ramp: Increase at 4°C/min to 300°C.[8]

    • Final hold: Hold at 300°C for 30 minutes.[8]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 250°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Mass Scan Range: m/z 40-550.

3. Data Analysis:

  • Identify compounds by comparing their mass spectra with reference spectra in a library (e.g., NIST/EPA/NIH Mass Spectral Library).

  • Confirm identification using retention indices (Kovats RI) by running a series of n-alkane standards under the same conditions.[7]

  • Quantify the analytes using peak area integration and a calibration curve generated from standards of known concentrations.

Cross-Validation of Analytical Methods

Cross-validation is a critical step to ensure that different analytical methods produce comparable results.[11] This process is essential when transferring a method between labs or when comparing data from different techniques within a single study.[12]

CrossValidation_Logic cluster_methods Method Execution Start Define Validation Scope MethodA Analyze Samples with Reference Method (A) Start->MethodA MethodB Analyze Samples with Test Method (B) Start->MethodB Compare Compare Datasets (A vs. B) MethodA->Compare MethodB->Compare Stats Statistical Analysis (e.g., t-test, Bland-Altman plot) Compare->Stats Decision Results Comparable? Stats->Decision Success Methods are Cross-Validated Decision->Success Yes Failure Investigate Discrepancies Decision->Failure No

Caption: Logical workflow for the cross-validation of two analytical methods.

References

comparative study of different ionization techniques for trimethylnonanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and metabolic studies, the accurate identification and structural elucidation of branched alkanes like trimethylnonanes are critical. Mass spectrometry serves as a powerful analytical tool for this purpose, with the choice of ionization technique being a pivotal factor influencing the quality and nature of the resulting data. This guide provides an objective comparison of different ionization techniques for the analysis of trimethylnonanes, supported by experimental data and detailed methodologies.

Executive Summary

The selection of an appropriate ionization technique for trimethylnonanes, which are nonpolar branched alkanes, is a trade-off between obtaining detailed structural information through fragmentation and preserving the molecular ion for unambiguous molecular weight determination.

  • Electron Ionization (EI) is a high-energy ("hard") technique that provides detailed fragmentation patterns useful for isomer differentiation, but often at the cost of the molecular ion peak, which can be weak or absent for highly branched structures.

  • Chemical Ionization (CI) is a lower-energy ("soft") technique that minimizes fragmentation and typically produces a prominent pseudomolecular ion ([M+H]⁺ or [M-H]⁻), making it ideal for confirming the molecular weight of trimethylnonanes.

  • Atmospheric Pressure Chemical Ionization (APCI) , another soft ionization method, is also suitable for volatile and semi-volatile nonpolar compounds, yielding significant pseudomolecular ions with some fragmentation that can be controlled.

  • Photoionization (PI) offers selective and soft ionization, often preserving the molecular ion, but its application is less common for routine analysis of saturated hydrocarbons compared to EI and CI.

  • Electrospray Ionization (ESI) is generally unsuitable for nonpolar analytes like trimethylnonanes in its conventional form. However, specialized ESI techniques are being explored for the analysis of nonpolar compounds.

Comparative Data on Ionization Techniques for Dodecanes (C₁₂H₂₆)

Since specific comparative data for all ionization techniques on a single trimethylnonane isomer is scarce in publicly available literature, this section presents a combination of data for a trimethylnonane isomer and closely related dodecanes to illustrate the principles of each technique.

Table 1: Comparison of Key Mass Spectral Features for Dodecane Isomers under Different Ionization Techniques

Ionization TechniqueAnalyteMolecular Ion (m/z 170)Key Fragment Ions (m/z)Degree of FragmentationPrimary Application
Electron Ionization (EI) 2,2,3-Trimethylnonane[1]Absent43, 57, 71, 85, 99, 113ExtensiveStructural Elucidation, Isomer Differentiation
Chemical Ionization (CI) Branched DodecanePresent ([M+H]⁺ at m/z 171)[2][M+H]⁺, [M-H]⁺MinimalMolecular Weight Determination
APCI n-DodecanePresent ([M-H]⁺, [M-3H]⁺, [M-3H+H₂O]⁺)Varies with conditionsModerateMolecular Weight and some Structural Information
Photoionization (PI) Saturated HydrocarbonsTypically PresentMinimalMinimal to ModerateSelective Ionization, Molecular Weight Determination
ESI Nonpolar HydrocarbonsGenerally AbsentN/AN/ANot suitable for direct analysis

In-Depth Analysis of Ionization Techniques

Electron Ionization (EI)

Electron Ionization is a hard ionization technique that provides a reproducible fragmentation pattern, often considered a "fingerprint" of the molecule. For branched alkanes like trimethylnonanes, fragmentation is not random and is dictated by the stability of the resulting carbocations.[3][4]

Fragmentation Pattern of 2,2,3-Trimethylnonane (B14627614) (EI):

The EI mass spectrum of 2,2,3-trimethylnonane is characterized by the absence of a molecular ion peak at m/z 170.[1] The fragmentation is dominated by cleavage at the branching points to form stable tertiary and secondary carbocations.[2][3][4]

Table 2: Prominent Ions in the EI Mass Spectrum of 2,2,3-Trimethylnonane [1]

m/zRelative Intensity (%)Proposed Fragment Structure
43100[C₃H₇]⁺ (isopropyl cation)
5785[C₄H₉]⁺ (tert-butyl cation)
7140[C₅H₁₁]⁺
8525[C₆H₁₃]⁺
9910[C₇H₁₅]⁺
1135[C₈H₁₇]⁺

Note: The relative intensities are approximate and intended for illustrative purposes.

EI_Fragmentation

Chemical Ionization (CI)

Chemical Ionization is a soft ionization technique that utilizes a reagent gas (e.g., methane, isobutane, or ammonia) to produce ions with less internal energy, thus minimizing fragmentation.[2] For highly branched alkanes where the molecular ion is absent in EI, CI is invaluable for determining the molecular weight.[2] In positive ion mode, CI typically produces a protonated molecule, [M+H]⁺, at m/z 171 for trimethylnonane. In some cases, a hydride abstracted ion, [M-H]⁺, at m/z 169 may also be observed.

CI_Process

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique suitable for volatile and semi-volatile compounds.[5] It operates at atmospheric pressure and typically generates protonated molecules or adduct ions. For n-alkanes, APCI can produce [M-H]⁺, [M-3H]⁺, and water adduct ions like [M-3H+H₂O]⁺.[5][6] While still a soft technique, APCI can induce more fragmentation than CI, but this can be controlled by optimizing source parameters.[7][8]

Photoionization (PI)

Photoionization uses photons to ionize molecules. By selecting the appropriate photon energy, it can be a very soft ionization technique, often resulting in the formation of the molecular ion with minimal fragmentation. Atmospheric pressure photoionization (APPI) has been explored for the analysis of saturated hydrocarbons, sometimes in combination with halogen anion attachment to enhance ionization efficiency.[9][10]

Electrospray Ionization (ESI)

Conventional ESI is not suitable for the direct analysis of nonpolar compounds like trimethylnonanes because it relies on the analyte being in an ionic form in solution or readily forming ions in the electrospray plume. However, recent developments in ESI, such as the use of specialized dopants or modified sources, are expanding its applicability to nonpolar molecules, although this is not yet a routine method for hydrocarbon analysis.

Experimental Protocols

The following are generalized experimental protocols for the GC-MS analysis of trimethylnonanes using different ionization techniques. Instrument parameters should be optimized for the specific instrument and application.

Protocol 1: GC-MS Analysis with Electron Ionization (EI)

  • Sample Preparation: Dilute the trimethylnonane sample in a volatile solvent (e.g., hexane) to a concentration of 1-10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless or split injection depending on concentration).

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions (EI):

    • Ion Source: Electron Ionization.

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-200.

Protocol 2: GC-MS Analysis with Chemical Ionization (CI)

  • Sample Preparation: Same as for EI.

  • Gas Chromatography (GC) Conditions: Same as for EI.

  • Mass Spectrometry (MS) Conditions (CI):

    • Ion Source: Chemical Ionization.

    • Reagent Gas: Methane or Isobutane (flow rate to be optimized).

    • Source Temperature: 200 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 100-250.

Experimental_Workflow

Conclusion

The choice of ionization technique for the analysis of trimethylnonanes is highly dependent on the analytical goal. For detailed structural characterization and isomer differentiation, the extensive fragmentation provided by Electron Ionization is highly informative, despite the potential loss of the molecular ion. When the primary objective is to confirm the molecular weight of a highly branched alkane, the soft ionization provided by Chemical Ionization is the method of choice, as it reliably produces a pseudomolecular ion with minimal fragmentation. APCI offers a balance between these two extremes and can be a versatile option. While PI and specialized ESI methods may have niche applications, EI and CI remain the workhorse techniques for the comprehensive analysis of trimethylnonanes and other branched alkanes in research and industrial settings.

References

Navigating the Past: A Comparative Guide to Isoprenoid Paleo-Proxies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 2,3,6-trimethylnonane versus established isoprenoid biomarkers for paleoenvironmental reconstruction.

In the quest to decipher Earth's ancient climates and environments, scientists rely on molecular fossils, or "biomarkers," preserved in the geological record. Among the most powerful of these are isoprenoids, a diverse class of organic compounds derived from the five-carbon isoprene (B109036) unit. This guide provides a comprehensive comparison of various isoprenoid paleo-proxies, with a special focus on the potential, yet largely unexplored, utility of this compound against well-established markers like pristane (B154290), phytane (B1196419), and crocetane. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and apply these tools in their respective fields.

Established Isoprenoid Proxies: Pristane and Phytane

The ratio of the acyclic isoprenoids pristane (C19) and phytane (C20) is a cornerstone of organic geochemistry, widely used to infer the redox conditions of the depositional environment. Both are primarily derived from the phytyl side-chain of chlorophyll (B73375).[1] Their relative abundance is governed by the diagenetic pathways under oxic versus anoxic conditions.

Under oxic (oxygen-rich) conditions, the phytol (B49457) side chain is oxidized to phytenic acid, which then undergoes decarboxylation to form pristane. Conversely, under anoxic (oxygen-poor) conditions, phytol is reduced to dihydrophytol (B1222839) and subsequently to phytane.[1] Therefore, the Pristane/Phytane (Pr/Ph) ratio is a valuable indicator of the oxygen levels at the time of sediment deposition.

Interpreting the Pr/Ph Ratio:
Pr/Ph RatioDepositional EnvironmentRedox ConditionsAssociated Organic Matter
> 3.0Terrestrial, deltaicOxicHigher plants
1.0 - 3.0Fluvio-marine, nearshoreSub-oxicMixed marine and terrestrial
< 1.0Marine, lacustrine, hypersalineAnoxicAlgal and bacterial

Other Notable Isoprenoid Proxies

Beyond the classic Pr/Ph ratio, other isoprenoids offer more specific paleoenvironmental insights:

  • Crocetane (C20): An irregular C20 isoprenoid, crocetane is considered a potential biomarker for photic zone euxinia (PZE), a condition where the sunlit surface waters are anoxic and sulfidic. Its presence in thermally mature sediments and crude oils can indicate ancient episodes of widespread ocean anoxia.[2]

  • Highly Branched Isoprenoids (HBIs): These compounds, particularly C25 and C30 alkenes, are produced by specific diatoms. Their presence in sediments can be a marker for the contribution of these particular microalgae to the organic matter and can be used to reconstruct past sea-ice extent and surface water temperatures.

The Case of this compound: An Enigma in Paleo-Proxy Research

Despite the extensive utility of other isoprenoids, a thorough review of the scientific literature reveals a significant lack of data on This compound as a paleo-proxy. While its chemical properties are documented in databases like PubChem, there is no published research detailing its specific biological source, diagenetic pathway, or correlation with any particular paleoenvironmental conditions.

Therefore, based on current scientific knowledge, this compound is not a recognized or utilized paleo-proxy. Its presence in geological samples has not been linked to any specific precursor organism or environmental parameter, making it unsuitable for paleoenvironmental reconstruction at this time. Further research would be required to establish any potential utility.

Experimental Protocols: Unlocking the Molecular Record

The analysis of isoprenoid biomarkers in sediments and rocks is primarily conducted using Gas Chromatography-Mass Spectrometry (GC-MS). This powerful analytical technique allows for the separation, identification, and quantification of individual compounds within complex organic mixtures.

General Experimental Workflow for Isoprenoid Analysis:
  • Sample Preparation:

    • Sediment or rock samples are crushed and powdered.

    • Lipids are extracted from the powdered sample using an organic solvent (e.g., dichloromethane:methanol).

    • The total lipid extract is then fractionated using column chromatography to separate different compound classes (e.g., saturated hydrocarbons, aromatic hydrocarbons, polar compounds).

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The saturated hydrocarbon fraction, containing the isoprenoids of interest, is injected into the GC-MS system.

    • The gas chromatograph separates the individual compounds based on their boiling points and interaction with the capillary column.

    • The mass spectrometer then ionizes and fragments the eluted compounds, producing a unique mass spectrum for each, which allows for their definitive identification and quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sediment/Rock Sample Crushing Crushing & Powdering Sample->Crushing Extraction Solvent Extraction Crushing->Extraction Fractionation Column Chromatography Extraction->Fractionation GCMS GC-MS Analysis Fractionation->GCMS Saturated Hydrocarbon Fraction Data Data Processing & Interpretation GCMS->Data

Signaling Pathways and Diagenetic Logic

The formation of key isoprenoid paleo-proxies is a result of specific diagenetic pathways influenced by the prevailing environmental conditions. The logical relationship for the formation of pristane and phytane from chlorophyll is a prime example.

diagenesis_pathway cluster_oxic Oxic Conditions cluster_anoxic Anoxic Conditions Chlorophyll Chlorophyll Phytol_Oxic Phytol Side-Chain Chlorophyll->Phytol_Oxic Phytol_Anoxic Phytol Side-Chain Chlorophyll->Phytol_Anoxic Phytenic_Acid Phytenic Acid Phytol_Oxic->Phytenic_Acid Oxidation Pristane Pristane (Pr) Phytenic_Acid->Pristane Decarboxylation Dihydrophytol Dihydrophytol Phytol_Anoxic->Dihydrophytol Reduction Phytane Phytane (Ph) Dihydrophytol->Phytane Reduction

Conclusion

In the field of paleoenvironmental reconstruction, the selection of appropriate molecular proxies is paramount. While established isoprenoids like pristane and phytane provide robust and well-understood indicators of past redox conditions, the utility of other, less common isoprenoids is an area of ongoing research. Crocetane and HBIs have emerged as valuable tools for deciphering specific paleoecological and environmental parameters.

In contrast, This compound currently holds no established value as a paleo-proxy. The absence of foundational research into its biological sources and diagenetic behavior precludes its use in paleoenvironmental studies. Researchers should therefore rely on the well-validated suite of existing isoprenoid biomarkers to reconstruct Earth's past with confidence. Future investigations may yet uncover a role for compounds like this compound, but for now, they remain molecular curiosities within the vast archive of the geological record.

References

Navigating the Labyrinth of Branched Alkane Analysis: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of branched alkanes is a critical yet challenging task. Subtle variations in analytical methods can lead to significant discrepancies in results, impacting everything from environmental monitoring to the development of new therapeutics. This guide provides a comprehensive overview of an inter-laboratory comparison for branched alkane analysis, offering insights into methodology, data interpretation, and best practices.

Inter-laboratory comparisons, also known as round-robin or proficiency tests, are essential for ensuring the quality and consistency of analytical measurements.[1][2] They provide a framework for laboratories to assess their performance against their peers, validate their methods, and identify potential areas for improvement.[3][4] This guide outlines a model inter-laboratory comparison for the analysis of branched alkanes, presenting hypothetical data and detailed experimental protocols to illustrate the process.

The Framework of an Inter-Laboratory Comparison

An inter-laboratory comparison for branched alkane analysis typically involves the distribution of identical samples containing a mixture of linear and branched alkanes to multiple participating laboratories.[1] Each laboratory then analyzes the samples using their own established methods and reports the results to a coordinating body for statistical analysis.[3][4]

The following diagram illustrates the typical workflow of such a study:

InterLab_Comparison_Workflow cluster_setup Study Setup cluster_analysis Laboratory Analysis cluster_data Data Compilation & Evaluation cluster_reporting Reporting & Feedback A Sample Preparation (Homogeneous Mixture) B Distribution to Participating Labs A->B Identical Samples C Sample Analysis (e.g., GC-MS) B->C D Data Submission to Coordinator C->D E Statistical Analysis (e.g., Z-score) D->E F Performance Evaluation E->F G Issuance of Comparison Report F->G H Corrective Actions (If Necessary) G->H

Figure 1: Workflow of an inter-laboratory comparison study.

Analytical Methodologies for Branched Alkane Analysis

A variety of analytical techniques can be employed for the characterization and quantification of branched alkanes. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful method for separating and identifying different alkane isomers.[5] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques, also offers a robust approach for discriminating between linear and branched structures.[6]

The following diagram outlines a general experimental workflow for the analysis of branched alkanes using GC-MS:

GCMS_Workflow A Sample Preparation (Extraction/Dilution) B GC Injection A->B C Separation in Capillary Column B->C D Ionization (e.g., Electron Ionization) C->D E Mass Analysis D->E F Data Acquisition & Processing E->F G Compound Identification & Quantification F->G

Figure 2: General workflow for GC-MS analysis of branched alkanes.

Hypothetical Inter-Laboratory Comparison Data

To illustrate the outcomes of an inter-laboratory comparison, the following tables present hypothetical quantitative data for the analysis of a sample containing known concentrations of 2-methylheptane (B165363) and 3-methylheptane.

Table 1: Reported Concentrations of 2-Methylheptane (True Value: 15.0 mg/L)

LaboratoryMethodReported Value (mg/L)Z-Score
Lab AGC-MS14.8-0.4
Lab BGC-MS16.22.4
Lab C2D NMR15.10.2
Lab DGC-MS13.5-3.0
Lab EGC-MS15.51.0

Table 2: Reported Concentrations of 3-Methylheptane (True Value: 10.0 mg/L)

LaboratoryMethodReported Value (mg/L)Z-Score
Lab AGC-MS9.9-0.2
Lab BGC-MS10.81.6
Lab C2D NMR10.10.2
Lab DGC-MS11.53.0
Lab EGC-MS9.5-1.0

Note: The Z-score is a statistical measure that indicates how many standard deviations a laboratory's result is from the consensus value. A Z-score between -2 and 2 is generally considered satisfactory.[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for minimizing variability in analytical results. Below are example methodologies for sample preparation and GC-MS analysis.

Sample Preparation Protocol
  • Objective: To prepare a consistent and homogeneous sample for analysis.

  • Materials:

    • Test sample containing branched alkanes.

    • Hexane (B92381) (or other suitable solvent), analytical grade.

    • Volumetric flasks (10 mL).

    • Micropipettes.

  • Procedure:

    • Accurately weigh 1.0 g of the test sample into a 10 mL volumetric flask.

    • Add hexane to the flask to bring the volume to the 10 mL mark.

    • Cap the flask and vortex for 1 minute to ensure complete dissolution and homogenization.

    • If necessary, perform serial dilutions to bring the analyte concentration within the instrument's linear range.

GC-MS Analysis Protocol
  • Objective: To separate, identify, and quantify branched alkanes in the prepared sample.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS).

    • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Interface Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-550).

  • Data Analysis:

    • Identify branched alkane peaks based on their retention times and mass spectra.

    • Quantify the concentration of each analyte using a calibration curve prepared from certified reference standards.

Conclusion

Inter-laboratory comparisons are indispensable for ensuring the reliability and comparability of data in branched alkane analysis.[4] By participating in such studies and adhering to standardized protocols, laboratories can enhance their analytical capabilities, contribute to the generation of high-quality data, and ultimately support advancements in research, science, and drug development. This guide serves as a foundational resource for understanding and implementing these crucial quality assurance measures.

References

quantitative comparison of 2,3,6-trimethylnonane in different crude oils

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantitative Analysis of Isoprenoids in Crude Oils

This guide provides a comparative analysis of isoprenoid hydrocarbon content in various crude oils. Isoprenoids are crucial biomarkers used by researchers, scientists, and drug development professionals to understand the origin, thermal maturity, and biodegradation level of petroleum. This document summarizes quantitative data, details the experimental protocols for their analysis, and visualizes the analytical workflow.

Quantitative Comparison of Isoprenoid Ratios in Crude Oils

The table below summarizes key isoprenoid and n-alkane ratios from crude oil samples from different basins. These ratios, rather than absolute concentrations, are often used for geochemical interpretation.

Crude Oil Source/BasinPristane (B154290)/Phytane (B1196419) (Pr/Ph) RatioPristane/n-C17 RatioPhytane/n-C18 RatioInferred Depositional Environment
Niger Delta, Nigeria (Kwale) 0.34--Anoxic[1]
Niger Delta, Nigeria (Kolo Creek) 0.89--Anoxic[1]
Niger Delta, Nigeria (Owaza 1) >1--Oxic[1]
Niger Delta, Nigeria (Owaza 2) >1--Oxic[1]
Wushi Sag, Beibu Gulf Basin 1.17 - 1.46LowLowSuboxic[2]
Austral Basin Moderate--Moderate Oxygen[3]
Golfo San Jorge Basin Low--Anoxic[3]

Note: A hyphen (-) indicates that the specific data point was not provided in the cited source.

Experimental Protocols

The quantitative analysis of isoprenoids in crude oil is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of individual hydrocarbon compounds within the complex mixture of crude oil.

Sample Preparation and Fractionation
  • Dissolution: A known amount of the crude oil sample is dissolved in an appropriate solvent, typically hexane (B92381).

  • Fractionation: The crude oil is fractionated into saturate, aromatic, and polar compounds using column chromatography on silica (B1680970) gel[1].

    • The saturate fraction, which contains the n-alkanes and isoprenoids, is eluted using a non-polar solvent like hexane.

    • The aromatic fraction is subsequently eluted with a solvent of higher polarity, such as a mixture of hexane and dichloromethane.

  • Concentration: The collected saturate fraction is concentrated to a suitable volume before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturate fraction is analyzed by a GC-MS system to identify and quantify the isoprenoid hydrocarbons.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector.

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.

    • Temperature Program: A programmed temperature ramp is used to separate the hydrocarbons based on their boiling points. A typical program might start at a low temperature (e.g., 40°C) and gradually increase to a high temperature (e.g., 300°C).

    • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: The mass spectrometer can be operated in full scan mode to identify a wide range of compounds or in Selected Ion Monitoring (SIM) mode to achieve higher sensitivity for specific target compounds. For isoprenoids, characteristic fragment ions are monitored.

The identification of individual isoprenoids is achieved by comparing their mass spectra and retention times with those of known standards or with library data. Quantification is typically performed by integrating the peak area of a characteristic ion and comparing it to the peak area of an internal standard.

Analytical Workflow for Isoprenoid Analysis in Crude Oil

The following diagram illustrates the typical workflow for the quantitative analysis of isoprenoids in crude oil samples.

Analytical Workflow for Isoprenoid Analysis cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis A Crude Oil Sample B Dissolution in Solvent A->B C Column Chromatography (Silica Gel) B->C D Fractionation C->D E Saturate Fraction (n-alkanes, isoprenoids) D->E F Aromatic Fraction D->F G Polar Fraction D->G H Concentration of Saturate Fraction E->H I Injection into GC-MS H->I J Separation by Gas Chromatography I->J K Detection by Mass Spectrometry J->K L Peak Identification (Retention Time & Mass Spectra) K->L M Quantification (Peak Area Integration) L->M N Calculation of Biomarker Ratios M->N O Geochemical Interpretation N->O

Caption: Workflow for isoprenoid analysis in crude oil.

Geochemical Significance of Isoprenoid Distribution

The relative abundance of different isoprenoids, particularly pristane and phytane, provides critical insights into the paleoenvironment of the source rock that generated the crude oil.

  • High Pristane/Phytane (Pr/Ph) Ratios (>3.0): Typically indicate an input of terrestrial organic matter deposited under oxic (oxygen-rich) conditions.

  • Low Pristane/Phytane (Pr/Ph) Ratios (<1.0): Often suggest a marine carbonate or hypersaline depositional environment under anoxic (oxygen-poor) conditions.

  • Intermediate Pristane/Phytane (Pr/Ph) Ratios (1.0 - 3.0): Generally indicate a marine shale source rock deposited under suboxic conditions.

The ratios of isoprenoids to n-alkanes (e.g., Pr/n-C17 and Ph/n-C18) can also be used to assess the level of biodegradation, as bacteria tend to consume n-alkanes before the more resistant isoprenoids. A higher ratio may suggest a greater degree of biodegradation.

References

Assessing the Thermal Stability of 2,3,6-Trimethylnonane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the thermal stability of 2,3,6-trimethylnonane, a branched C12 alkane. Due to the limited availability of direct experimental data for this specific isomer, this document focuses on a comparative analysis with its straight-chain counterpart, n-dodecane, and a highly branched isomer, 2,2,4,6,6-pentamethylheptane (B104275) (iso-dodecane). By examining the thermal behavior of these representative C12 alkanes, we can infer the stability of this compound and understand the influence of molecular structure on thermal decomposition.

The thermal stability of alkanes is a critical parameter in various applications, including their use as fuels, lubricants, and solvents, as well as in understanding their degradation pathways in pharmaceutical formulations. Thermal stress can induce decomposition, leading to the formation of smaller, more volatile compounds, which can compromise the integrity and performance of a product. This guide presents a summary of available quantitative data, detailed experimental protocols for assessing thermal stability, and visualizations to illustrate the underlying chemical processes.

Comparative Thermal Stability of C12 Alkane Isomers

The thermal stability of alkanes is inversely related to their propensity to undergo pyrolysis, or thermal cracking, at elevated temperatures. Generally, the rate of pyrolysis increases with both molecular weight and the degree of branching within an alkane.[1][2][3][4] This process involves the homolytic cleavage of C-C and C-H bonds, proceeding through a free-radical chain mechanism to yield a mixture of smaller alkanes and alkenes.[1][2][5][6]

Alkane IsomerMolecular StructureExperimental ConditionsOnset of Decomposition Temperature Range (°C)Key Findings
n-Dodecane Straight-chainFlow reactor, atmospheric pressure623 - 893 K (350 - 620 °C)Decomposition products include a range of smaller alkanes and 1-alkenes.[1]
Shock tube, 19-74 atm867 - 1739 K (594 - 1466 °C)Fuel decay occurs through thermally driven oxygen-free decomposition.[7][8]
2,2,4,6,6-Pentamethylheptane (iso-dodecane) Highly-branchedFlow reactor, 600 psig700 - 1035 K (427 - 762 °C)Observed to be less reactive than its n-alkane counterpart, n-dodecane.[9]

Note: The wide temperature ranges are due to different experimental setups and conditions (e.g., pressure, residence time).

Based on the general principle that branching increases the rate of pyrolysis, it is expected that this compound would exhibit a lower onset temperature for thermal decomposition compared to n-dodecane under similar conditions. However, the specific substitution pattern and steric hindrance in different branched isomers can also influence their reactivity.[9]

Experimental Protocols for Assessing Thermal Stability

The evaluation of thermal stability for hydrocarbons like this compound typically involves techniques that monitor changes in the material as a function of temperature. The most common methods are pyrolysis in controlled reactor environments and thermoanalytical techniques.

Pyrolysis in a Flow Reactor

This method allows for the study of thermal decomposition under continuous flow conditions, simulating industrial processes.

Methodology:

  • Reactant Preparation: A mixture of the alkane and an inert carrier gas (e.g., nitrogen or argon) is prepared with a specific molar ratio.

  • Reactor Setup: A tubular reactor, often made of quartz or stainless steel, is placed inside a furnace with precise temperature control.

  • Experimental Run: The reactant mixture is passed through the heated reactor at a controlled flow rate and pressure. The temperature is systematically varied across the desired range.

  • Product Analysis: The effluent gas from the reactor is rapidly cooled to quench the reaction and then analyzed. Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly used to identify and quantify the decomposition products.

  • Data Interpretation: The conversion of the parent alkane and the molar fractions of the products are plotted against temperature to determine the onset of decomposition and the product distribution.

Thermogravimetric Analysis (TGA)

TGA is a fundamental thermoanalytical technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the alkane (typically 5-10 mg) is placed in a TGA crucible.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. The temperature program is set to ramp up at a constant heating rate (e.g., 10 °C/min).

  • Measurement: The instrument continuously records the sample's weight as the temperature increases.

  • Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition is identified as the point where significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Visualizing Thermal Decomposition Pathways

The following diagrams illustrate the logical flow of assessing thermal stability and the general mechanism of alkane pyrolysis.

G Experimental Workflow for Thermal Stability Assessment cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Assessment Alkane Alkane Sample (e.g., this compound) Pyrolysis Pyrolysis (Flow Reactor/Shock Tube) Alkane->Pyrolysis TGA Thermogravimetric Analysis (TGA) Alkane->TGA Product_ID Product Identification (GC-MS) Pyrolysis->Product_ID Decomp_Temp Decomposition Temperature TGA->Decomp_Temp Kinetics Kinetic Parameters Product_ID->Kinetics Stability_Eval Thermal Stability Evaluation Decomp_Temp->Stability_Eval Kinetics->Stability_Eval

Caption: Workflow for assessing the thermal stability of an alkane.

G General Pyrolysis Pathway of a Branched Alkane Alkane This compound (C12H26) Thermal_Stress High Temperature (Thermal Stress) Alkane->Thermal_Stress Radicals Free Radicals (e.g., C12H25•) Thermal_Stress->Radicals Initiation (C-C or C-H cleavage) Beta_Scission β-Scission Radicals->Beta_Scission H_Abstraction H-Abstraction Radicals->H_Abstraction Products Mixture of Smaller Alkanes and Alkenes Beta_Scission->Products H_Abstraction->Radicals Propagation

Caption: Simplified free-radical mechanism for alkane pyrolysis.

References

A Comparative Guide to the Quantification of 2,3,6-Trimethylnonane: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds (VOCs) is paramount. When analyzing branched alkanes such as 2,3,6-trimethylnonane, two common analytical techniques are gas chromatography with flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of these two methods, supported by typical performance data and detailed experimental protocols, to aid in selecting the most appropriate technique for your analytical needs.

Quantitative Performance Comparison

The choice between GC-FID and GC-MS for the quantification of this compound depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical quantitative performance parameters for each technique.

ParameterGC-FIDGC-MS
**Linearity (R²) **≥ 0.99≥ 0.99 (may be narrower range)
Limit of Detection (LOD) ~0.05 mg/kg~0.1 mg/kg (can be lower in SIM mode)
Limit of Quantification (LOQ) ~0.15 mg/kg~0.3 mg/kg (can be lower in SIM mode)
Precision (RSD%) < 2% (Repeatability); < 3% (Intermediate)[1]< 5-15%
Accuracy (% Recovery) 98-102%[1]95-105%
Selectivity Good for simple matricesExcellent, especially in complex matrices[2]
Sensitivity High for hydrocarbons[2]Very high, particularly in Selected Ion Monitoring (SIM) mode[2]

Note: The values presented are typical and can vary based on the specific instrument, method parameters, and sample matrix.

GC-FID is often favored for its robustness, wide linear range, and high sensitivity to hydrocarbons.[2][3] It is a cost-effective and straightforward solution for routine quantification where the identity of the analyte is already known and the sample matrix is relatively clean.[3] In contrast, GC-MS provides a higher level of selectivity and sensitivity, making it invaluable for analyzing complex samples where co-eluting peaks may be present.[2] The mass spectrometer's ability to identify compounds based on their mass-to-charge ratio provides an extra layer of specificity that GC-FID lacks.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the quantification of this compound using both GC-FID and GC-MS.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • For sample analysis, dilute the sample with the same solvent to bring the analyte concentration within the calibration range.

  • If necessary, add an internal standard (e.g., n-dodecane) to both the calibration standards and the samples to improve precision.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector Temperature: 300°C.

  • Gas Flows (FID): Hydrogen: 40 mL/min, Air: 400 mL/min, Makeup (Nitrogen): 25 mL/min.

3. Data Analysis:

  • Integrate the peak area of this compound (and the internal standard, if used).

  • Construct a calibration curve by plotting the peak area (or the ratio of analyte to internal standard peak area) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for GC-FID. An internal standard (e.g., a deuterated analog of a similar alkane) is highly recommended.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injection: 1 µL, splitless mode for trace analysis or split mode for higher concentrations.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-400 for initial identification and qualitative analysis.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions of this compound (e.g., m/z 57, 71, 85) for enhanced sensitivity and quantitative accuracy.

3. Data Analysis:

  • Identify this compound by its retention time and mass spectrum.

  • For quantification in SIM mode, integrate the peak area of the selected quantifier ion.

  • Construct a calibration curve and determine the sample concentrations as described for the GC-FID method.

Visualizing the Workflow and Decision-Making Process

To better illustrate the analytical process and the factors influencing the choice between GC-FID and GC-MS, the following diagrams are provided.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_Detection Detection & Quantification Sample Sample Collection Dilution Dilution & Internal Standard Addition Sample->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detector Detector (FID or MS) Separation->Detector Data Data Acquisition & Processing Detector->Data Quantification Quantification Data->Quantification

Caption: General workflow for the quantification of this compound.

Decision_Tree cluster_Criteria Key Considerations cluster_Methods Recommended Method Start Analytical Goal for This compound ComplexMatrix Complex Sample Matrix? Start->ComplexMatrix HighSensitivity Trace Level Quantification? ComplexMatrix->HighSensitivity No GCMS GC-MS ComplexMatrix->GCMS Yes Unknowns Need for Compound Confirmation? HighSensitivity->Unknowns No HighSensitivity->GCMS Yes GCFID GC-FID Unknowns->GCFID No Unknowns->GCMS Yes

Caption: Decision tree for selecting between GC-FID and GC-MS.

References

A Researcher's Guide to Stationary Phase Selection for Trimethylnonane Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of branched-chain alkanes, the separation of trimethylnonane isomers presents a significant analytical challenge. The choice of stationary phase in gas chromatography (GC) is paramount to achieving the requisite resolution for accurate identification and quantification. This guide provides an objective comparison of different stationary phases for trimethylnonane separation, supported by available experimental data and detailed methodologies.

The structural similarity of trimethylnonane isomers results in very close boiling points and polarities, making their separation difficult. The selection of an appropriate GC stationary phase that can exploit subtle differences in molecular shape and intermolecular interactions is therefore critical for a successful separation.

Comparison of Stationary Phase Performance

The separation of non-polar analytes such as trimethylnonane is primarily dictated by dispersive (van der Waals) forces. Consequently, non-polar stationary phases are the industry standard for the analysis of alkanes, with elution order generally following the boiling points of the compounds. However, for structurally similar isomers, a high-efficiency column with a stationary phase that offers some degree of shape selectivity is often required.

Stationary Phase TypeChemical CompositionSeparation PrinciplePerformance for Trimethylnonane Isomers
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, SE-30)Primarily boiling point separation based on van der Waals forces.Standard choice for alkane analysis. Provides good general separation, but may not fully resolve all closely eluting isomers.
Non-Polar (5%-Phenyl)-methylpolysiloxane (e.g., DB-5)Boiling point separation with some shape selectivity due to the introduction of phenyl groups.Offers slightly different selectivity compared to 100% dimethylpolysiloxane, which can be beneficial for resolving critical isomer pairs.
Intermediate Polarity (50%-Phenyl)-methylpolysiloxaneIncreased shape selectivity and potential for π-π interactions.May provide enhanced resolution for certain isomer groups, particularly those with aromatic character if present in the sample matrix.
Highly Selective Liquid Crystal PhasesShape selectivity based on the ordered structure of the liquid crystal.Can provide unique selectivity for positional and geometric isomers that are difficult to separate on conventional phases.[1]
Chiral Phases Cyclodextrin-basedEnantioselective separation for chiral isomers.Necessary for the separation of enantiomers of chiral trimethylnonane isomers.[2]

Quantitative Data: Kovats Retention Indices

Kovats retention indices (RI) are a standardized method for reporting gas chromatographic retention data, which can help in comparing the performance of different stationary phases. Below are the reported isothermal Kovats retention indices for several 3,4,7-trimethylnonane isomers on a non-polar SE-30 stationary phase.

IsomerKovats Retention Index (I) on SE-30 at 70°C
3,4,7-Trimethylnonane, a1112.4[3]
3,4,7-Trimethylnonane, b1114[4]

Data sourced from the NIST Chemistry WebBook.[3][4]

Experimental Protocols

Reproducible and reliable data is contingent on a well-defined experimental protocol. Below is a typical methodology for the separation of trimethylnonane isomers using a standard non-polar stationary phase.

Instrumentation:

  • Gas Chromatograph: Agilent 6890 or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-1 or DB-5 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, high purity.

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes

    • Ramp: 5°C/min to 200°C

    • Hold: 10 minutes at 200°C

  • Carrier Gas Flow Rate: 1 mL/min (constant flow)

  • Detector Temperature (FID): 300°C

Sample Preparation:

  • Prepare a stock solution of the trimethylnonane isomer standard mixture in a volatile solvent such as hexane (B92381) or pentane.

  • Perform serial dilutions to create a range of calibration standards.

  • For unknown samples, dissolve a known amount in the chosen solvent. If the sample matrix is complex, a suitable extraction and clean-up procedure may be necessary.

Logical Workflow for Stationary Phase Selection

The selection of an optimal stationary phase is a logical process that begins with understanding the sample and the analytical goals.

workflow Workflow for Stationary Phase Selection A Define Analytical Goal (e.g., isomer identification, quantification) B Characterize Sample (e.g., expected isomers, matrix complexity) A->B C Initial Column Selection (Start with non-polar, e.g., DB-1 or DB-5) B->C D Method Development & Optimization (Temperature program, flow rate) C->D E Evaluate Separation (Resolution, peak shape) D->E F Separation Adequate? E->F G Final Method F->G Yes H Consider Alternative Phase (e.g., mid-polarity, liquid crystal, or chiral) F->H No H->D

Caption: Logical workflow for selecting a GC stationary phase for trimethylnonane isomer separation.

References

Correlation of 2,3,6-Trimethylnonane Abundance with Geochemical Data: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The abundance of specific branched alkanes, such as 2,3,6-trimethylnonane, in geological samples can provide valuable insights into the origin, thermal maturity, and depositional environment of organic matter. This guide provides a comparative overview of how the abundance of this compound is correlated with other key geochemical parameters. The information is synthesized from established principles in organic geochemistry and analytical data on similar short-chain branched alkanes.

Data Presentation: Correlative Trends of this compound

The following table summarizes the expected correlations between the relative abundance of this compound and other significant geochemical indicators. These correlations are based on the general behavior of short-chain branched alkanes in petroleum and source rock extracts.

Geochemical ParameterAlternative Parameter/IndicatorExpected Correlation with this compound AbundanceRationale
Source of Organic Matter Pristane (B154290)/Phytane (Pr/Ph) RatioVariableThe Pr/Ph ratio is a widely used indicator of redox conditions in the depositional environment. A high Pr/Ph ratio (>3.0) is often associated with terrestrial organic matter deposited under oxic conditions, while a low ratio (<1.0) suggests anoxic, often marine or lacustrine, environments. The abundance of this compound, a C12 branched alkane, is likely influenced by the specific microbial and algal inputs to the source rock, which also vary with the depositional environment.
Carbon Preference Index (CPI)Weak to ModerateThe CPI reflects the predominance of odd or even carbon number n-alkanes. A high CPI (>1) is indicative of immature organic matter from terrestrial plants. As maturity increases, the CPI approaches 1.0. Short-chain branched alkanes like this compound are generally considered to be of microbial or algal origin and their correlation with a terrestrial plant marker like a high CPI may be inverse or weak.
Thermal Maturity Vitrinite Reflectance (%Ro)Initially increases, then decreasesVitrinite reflectance is a primary indicator of the thermal maturity of organic matter. The abundance of specific branched alkanes like this compound is expected to increase during the early stages of oil generation as they are released from the kerogen matrix. At higher maturities, cracking processes would lead to the destruction of these molecules and a decrease in their abundance.
Hopane (B1207426) and Sterane Biomarker RatiosModerateRatios of specific hopane and sterane isomers (e.g., 22S/(22S+22R) for hopanes, 20S/(20S+20R) for steranes) are sensitive indicators of thermal maturity. The abundance of this compound would be expected to correlate with these ratios, showing an increase in the early to peak oil window.
Depositional Environment Gammacerane IndexPotentially PositiveGammacerane is a biomarker associated with stratified water columns, often indicative of saline or hypersaline depositional environments. The presence of specific microbial communities that thrive in such environments could also be the source of short-chain branched alkanes, leading to a positive correlation.
Dibenzothiophene/Phenanthrene (DBT/P) RatioVariableThe DBT/P ratio is used to infer the lithology of the source rock, with higher values suggesting a more clay-rich (shale) source and lower values indicating a carbonate source. The relationship with this compound would depend on the specific microbial communities associated with these different lithologies.
Biodegradation n-alkane/isoprenoid ratioNegativeIn cases of biodegradation, n-alkanes are typically consumed before branched alkanes. Therefore, a decrease in the n-alkane to isoprenoid (like pristane and phytane) ratio is a common indicator of biodegradation. As a branched alkane, this compound would be more resistant to biodegradation than n-alkanes, so its relative abundance might increase in moderately biodegraded oils.

Experimental Protocols

The quantitative analysis of this compound and other geochemical markers in sedimentary rocks and petroleum typically involves the following key experimental steps:

1. Sample Preparation and Extraction:

  • Rock Samples: Crushed and powdered rock samples (typically 50-100 g) are subjected to solvent extraction using a Soxhlet apparatus or an accelerated solvent extractor. A common solvent mixture is dichloromethane (B109758) (DCM) and methanol (B129727) (9:1 v/v).

  • Oil Samples: Crude oil is typically deasphalted by precipitation with n-heptane. The soluble portion (maltenes) is then fractionated.

  • Fractionation: The extracted total lipid extract or deasphalted oil is fractionated into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using column chromatography. The saturated fraction, which contains the n-alkanes and branched alkanes, is collected for further analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is the primary instrument used for the identification and quantification of individual compounds.

  • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of saturated hydrocarbons.

  • GC Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 40-60°C) to a high final temperature (e.g., 300-320°C) to elute a wide range of compounds.

  • MS Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification and in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target compounds. For branched alkanes, characteristic fragment ions (e.g., m/z 57, 71, 85) are monitored.

  • Quantification: The abundance of this compound is determined by integrating the peak area of its corresponding chromatographic peak and comparing it to the peak area of an internal standard (e.g., a deuterated alkane) of known concentration. The relative abundance can be expressed as a concentration (e.g., ng/g of rock) or as a ratio to other compounds.

Mandatory Visualization

Logical Relationship between this compound and Geochemical Indicators

Geochemical_Correlations cluster_source Source & Depositional Environment cluster_maturity Thermal Maturity cluster_alteration Secondary Alteration Pr_Ph Pristane/Phytane Ratio CPI Carbon Preference Index Gammacerane Gammacerane Index Vitrinite Vitrinite Reflectance (%Ro) Biomarker_Ratios Hopane/Sterane Ratios Biodegradation Biodegradation Trimethylnonane This compound Abundance Trimethylnonane->Pr_Ph Influenced by Redox Conditions Trimethylnonane->CPI Weak Correlation (Different Origins) Trimethylnonane->Gammacerane Potential Positive Correlation Trimethylnonane->Vitrinite Increases then Decreases Trimethylnonane->Biomarker_Ratios Correlates with Maturity Window Trimethylnonane->Biodegradation Relatively Resistant

Caption: Logical pathways influencing this compound abundance.

Experimental Workflow for Geochemical Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Interpretation Sample Rock or Oil Sample Extraction Solvent Extraction Sample->Extraction Fractionation Column Chromatography Extraction->Fractionation GCMS GC-MS Analysis Fractionation->GCMS Saturated Fraction Identification Compound Identification GCMS->Identification Quantification Quantification Identification->Quantification Correlation Correlation Analysis Quantification->Correlation

Caption: Standard workflow for analyzing branched alkanes in geological samples.

Assessing the Diagnostic Power of 2,3,6-Trimethylnonane in Environmental Forensics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of environmental forensics, the identification and apportionment of contamination sources are paramount. Petroleum biomarkers, complex organic compounds derived from living organisms, serve as robust chemical fingerprints for crude oils and refined products. Among these, the branched alkane 2,3,6-trimethylnonane has emerged as a potential diagnostic marker. This guide provides an objective comparison of this compound's performance with other established isoprenoid biomarkers, supported by a detailed experimental protocol for its analysis.

Comparative Analysis of Diagnostic Power

The diagnostic power of a biomarker is its ability to uniquely identify the source of a contaminant and differentiate it from other potential sources. This is often achieved by calculating specific diagnostic ratios between different biomarkers. While data specifically quantifying the diagnostic efficacy of this compound is limited in publicly available literature, we can infer its potential by comparing its characteristics with well-established isoprenoid biomarkers like pristane (B154290) and phytane.

Table 1: Comparison of Isoprenoid Biomarkers for Petroleum Source Identification

BiomarkerChemical FormulaMolar Mass ( g/mol )Typical Applications in Environmental ForensicsKnown Limitations
This compound C₁₂H₂₆170.33Potential for source identification of light to moderately weathered oils.Limited specific research on diagnostic ratios and weathering effects. Susceptible to biodegradation.
Pristane (Pr) C₁₉H₄₀268.5Source rock depositional environment (oxic conditions), thermal maturity, and biodegradation assessment. Used in the Pristane/Phytane (Pr/Ph) ratio.Can have biogenic sources other than petroleum, potentially leading to ambiguous results.
Phytane (Ph) C₂₀H₄₂282.6Source rock depositional environment (anoxic conditions), thermal maturity, and biodegradation assessment. Used in the Pristane/Phytane (Pr/Ph) ratio.Generally more resistant to biodegradation than pristane, but can still be altered.
Norpristane C₁₈H₃₈254.5Used in conjunction with pristane to assess biodegradation and thermal maturity.Lower concentrations than pristane can make detection challenging.
Farnesane C₁₅H₃₂212.4Can be an indicator of specific biological inputs to the source rock.Less commonly used and data is less abundant compared to pristane and phytane.

Key Diagnostic Ratios in Environmental Forensics

Diagnostic ratios are a cornerstone of environmental forensic investigations, providing insights into the origin and history of petroleum contamination. The ratios of branched alkanes, including this compound, to n-alkanes can be indicative of the extent of weathering and biodegradation.

Table 2: Common Diagnostic Ratios of Isoprenoids and Their Significance

Diagnostic RatioSignificanceInterpretation
Pristane/Phytane (Pr/Ph) Indicates the redox conditions of the source rock depositional environment.- Pr/Ph > 3: Terrestrial organic matter input under oxic conditions.- Pr/Ph < 1: Marine organic matter input under anoxic or hypersaline conditions.
Pristane/n-C₁₇ Assesses the degree of biodegradation.A decrease in this ratio suggests preferential biodegradation of the more labile n-alkane.
Phytane/n-C₁₈ Assesses the degree of biodegradation.Similar to Pr/n-C₁₇, a decreasing ratio indicates biodegradation.
Branched Alkanes / n-Alkanes General indicator of weathering.An increase in this ratio suggests the loss of more readily degradable straight-chain alkanes.

While specific, validated diagnostic ratios involving this compound are not yet widely established in the literature, its structural similarity to other branched alkanes suggests its potential utility in similar weathering and source identification ratios. Further research is needed to establish and validate these ratios.

Experimental Protocol: Quantification of this compound in Environmental Samples

The following is a detailed methodology for the quantitative analysis of this compound in environmental matrices such as sediment and crude oil residues using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Sediment/Soil:

    • Air-dry the sample to a constant weight and sieve to remove large debris.

    • Perform Soxhlet extraction on approximately 10-20 g of the homogenized sample with a 1:1 mixture of dichloromethane (B109758) and n-hexane for 16-24 hours.

    • Concentrate the extract using a rotary evaporator to a volume of approximately 1-2 mL.

    • Activate copper granules by treating with hydrochloric acid to remove any oxide layer, rinse with solvent, and add to the extract to remove elemental sulfur.

  • Crude Oil/Residue:

    • Dissolve a known weight of the oil sample in n-hexane.

    • Perform a liquid-solid chromatography cleanup using a column packed with activated silica (B1680970) gel and alumina (B75360) to separate the aliphatic fraction from aromatic and polar compounds.

    • Elute the aliphatic fraction with n-hexane.

    • Concentrate the collected fraction to a final volume of 1 mL.

2. Instrumental Analysis: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating branched alkanes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the final extract is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 310°C at a rate of 4°C/min, hold for 15 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • SIM Ions for this compound: Monitor characteristic fragment ions such as m/z 57, 71, 85, and the molecular ion at m/z 170. The specific ions and their dwell times should be optimized based on instrument performance and standard analysis.

3. Quantification and Quality Control

  • Calibration: Prepare a series of calibration standards of this compound in n-hexane at concentrations ranging from approximately 0.1 to 50 µg/mL. An internal standard (e.g., d-alkane such as deuterated decane) should be added to all standards and samples to correct for variations in injection volume and instrument response.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the target analyte to the peak area of the internal standard and using the calibration curve.

  • Quality Control:

    • Method Blank: An empty sample vessel is carried through the entire analytical procedure to check for contamination.

    • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of this compound is added to a duplicate sample to assess the accuracy and precision of the method in the sample matrix.

    • Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed periodically throughout the analytical run to ensure the instrument remains calibrated.

Visualizing the Workflow

To illustrate the logical flow of using this compound in an environmental forensic investigation, the following diagram outlines the key steps from sample collection to data interpretation.

Environmental_Forensics_Workflow cluster_0 Phase 1: Field Investigation & Sampling cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Interpretation & Reporting A Site Assessment & Sample Collection (Water, Sediment, Suspected Source) B Sample Preservation & Chain of Custody A->B C Sample Extraction & Cleanup B->C D GC-MS Analysis (Quantification of this compound & Other Biomarkers) C->D E Data Processing & Calculation of Diagnostic Ratios D->E F Comparison with Reference Profiles & Source Apportionment E->F G Forensic Report Generation F->G

Caption: Workflow for environmental forensics using this compound.

Conclusion

While this compound shows promise as a diagnostic marker in environmental forensics, particularly for branched alkanes, its full potential is yet to be unlocked. Its utility will be significantly enhanced through further research dedicated to establishing robust diagnostic ratios and understanding its behavior under various environmental weathering conditions. The provided experimental protocol offers a standardized approach for its quantification, which is crucial for generating the comparable data needed for these future studies. As the field of environmental forensics continues to evolve, the inclusion of a wider range of biomarkers, including less common branched alkanes like this compound, will undoubtedly improve the accuracy and reliability of source apportionment in complex contamination scenarios.

Safety Operating Guide

Proper Disposal of 2,3,6-Trimethylnonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,3,6-trimethylnonane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from ignition sources such as open flames, hot plates, and sparks.

  • Use spark-proof tools and equipment when handling larger quantities.

  • Avoid direct contact with skin and eyes, and inhalation of vapors.

Quantitative Data for this compound

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₂H₂₆
Molar Mass 170.33 g/mol [1][2][3]
Density 0.7549 g/cm³[1]
Boiling Point 198°C[1]
Melting Point -50.8°C (estimate)[1]
Refractive Index 1.4231[1]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. Never pour flammable liquids down the sink or into drains, as this can lead to environmental contamination and create a fire or explosion hazard in the plumbing system.[4][5]

Experimental Protocol for Waste Collection:

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container. Glass or metal containers are generally suitable.[5]

    • The container should have a secure, tight-fitting cap to prevent the escape of vapors.[5]

  • Labeling:

    • Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if it is in a solution.[4][6]

    • Include the date of initial waste accumulation.

  • Waste Segregation:

    • Do not mix this compound with other types of chemical waste, particularly oxidizers or corrosive materials, unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[6]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.

    • Ensure the storage location is a designated satellite accumulation area for hazardous waste.

  • Arranging for Disposal:

    • Once the container is full or has been in storage for the maximum allowable time according to institutional policy (often 90 days), contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste transporter.[4][7]

    • The waste will be transported to a certified treatment, storage, and disposal facility (TSDF).[7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent injury and environmental contamination.

  • Evacuate and Alert:

    • Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

    • Notify your laboratory supervisor and EHS department.

  • Control Ignition Sources:

    • Extinguish all nearby flames and turn off any equipment that could create a spark.

  • Containment:

    • If it is safe to do so, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbed material using spark-proof tools.

    • Place the contaminated material into a designated hazardous waste container.

  • Decontamination:

    • Clean the spill area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select & Label Waste Container ('Hazardous Waste') B->C D Is this a spill? C->D E Contain Spill with Inert Absorbent D->E Yes F Collect Waste in Labeled Container D->F No E->F G Store Container in Designated Satellite Accumulation Area F->G H Contact Environmental Health & Safety for Pickup G->H I Professional Disposal at a Licensed Facility (TSDF) H->I

Disposal Workflow for this compound

References

Personal protective equipment for handling 2,3,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,3,6-Trimethylnonane, a flammable aliphatic hydrocarbon. The following procedures are based on safety data for structurally similar chemicals and general best practices for handling this class of compounds.

Immediate Safety Concerns

This compound is expected to be a flammable liquid and may cause serious harm if ingested or inhaled, with a significant aspiration risk.[1][2][3] Direct contact can lead to skin and eye irritation.[3]

Emergency Procedures:

  • In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2] Vapors can form explosive mixtures with air and may travel to an ignition source.[1][2]

  • If swallowed: Do NOT induce vomiting. Immediately call a poison control center or doctor.[2][4] There is a risk of the chemical entering the lungs, which can be fatal.[3]

  • Skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[2] If irritation persists, seek medical attention.

  • Eye contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids, and get medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen.[1]

Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards should be conducted to determine the appropriate level of PPE.[5] Based on the hazards of similar aliphatic hydrocarbons, the following PPE is recommended:

PPE CategoryRecommended Equipment
Eye and Face Safety glasses with side shields or chemical splash goggles are essential.[6] A face shield may be necessary for splash protection.[6][7]
Hand Chemical-resistant gloves made of nitrile or neoprene should be worn.[6] No single glove material protects against all chemicals, so proper selection is crucial.[7]
Body A flame-resistant lab coat or coveralls should be worn to protect against splashes and fire hazards.[6] For significant exposure risk, a chemical-resistant suit may be required.
Respiratory Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is necessary.[3]
Foot Closed-toe, chemical-resistant safety shoes or boots are required in areas where this chemical is handled.[6][8]

Operational Plan: Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of vapors.[9]

  • Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][2]

  • Ensure electrical continuity by bonding and grounding all equipment during transfer.[9]

Storage:

  • Store in a designated flammable liquids storage cabinet or area.

  • Keep containers securely sealed and protected from physical damage.[10]

  • Incompatible with strong oxidizing agents.

Disposal Plan

Chemical waste must be managed in accordance with local, state, and federal regulations.[1]

  • Waste Classification: This material is likely to be classified as a hazardous ignitable waste (EPA hazardous waste number D001).[9]

  • Containment: Collect waste in a designated, properly labeled, and sealed container.

  • Spill Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][4]

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain.[3]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup prep_materials Gather Materials & Ground Equipment prep_setup->prep_materials handle_dispense Dispense this compound (Use Non-Sparking Tools) prep_materials->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction emergency_spill Spill handle_dispense->emergency_spill cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon emergency_fire Fire handle_reaction->emergency_fire emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_dispose Store for Professional Disposal cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.